Hydrazine L-(+)-Tartrate
Description
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Properties
CAS No. |
10195-65-0 |
|---|---|
Molecular Formula |
C4H10N2O6 |
Molecular Weight |
182.132 |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;hydrazine |
InChI |
InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2/t1-,2-;/m1./s1 |
InChI Key |
GHPDWAAGDJPBLL-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.NN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Characterization of Hydrazine L-(+)-Tartrate
This technical guide details the physicochemical properties, synthesis, and handling of Hydrazine L-(+)-Tartrate (HLT) . It is designed for researchers requiring a stable, solid-state source of hydrazine or investigating chiral energetic materials and non-linear optical (NLO) candidates.
Executive Summary & Compound Identity
Hydrazine L-(+)-Tartrate (HLT) is the 1:1 salt formed between hydrazine and L-tartaric acid. Unlike anhydrous hydrazine (a volatile, unstable liquid), HLT exists as a crystalline solid, offering a safer, stoichiometric vector for hydrazine in organic synthesis and crystal engineering. Its non-centrosymmetric crystal lattice—mandated by the chiral L-tartrate anion—makes it a subject of interest for piezoelectric and second-harmonic generation (NLO) applications.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Hydrazinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate | Also: Hydrazine Bitartrate |
| CAS Number | 634-62-8 | Unique Identifier |
| Formula | Formulated as | |
| Molar Mass | 182.13 g/mol | |
| Melting Point | 182–183 °C | Decomposes upon melting |
| Optical Rotation | (c=1, | |
| Solubility | ~6 g/100 mL ( | Soluble in water; insoluble in EtOH |
| pH (Sat. Soln) | 3.6 | Acidic due to bitartrate anion |
| Appearance | White to off-white orthorhombic crystals | Hygroscopic |
Structural Chemistry & Bonding Mechanics
Understanding the stability of HLT requires analyzing its lattice energy and hydrogen-bonding network.
The Hydrazinium Cation ( )
In the solid state, hydrazine monoprotonates to form the hydrazinium (+1) cation.
-
Geometry: The cation adopts a gauche conformation.
-
Bonding: The N–N bond length typically contracts slightly compared to free hydrazine (approx. 1.45 Å).
-
Dynamics: At room temperature, the
end is relatively rigid, anchored by strong hydrogen bonds to the tartrate carboxylate groups. The tail retains some rotational freedom, which contributes to the material's dielectric behavior.
The Hydrogen Tartrate Anion ( )
The "bitartrate" anion retains one carboxylic acid proton.
-
Chirality: The use of L-(+)-tartaric acid forces the crystal into a non-centrosymmetric space group (typically
). This lack of inversion symmetry is the prerequisite for Second Harmonic Generation (SHG) and piezoelectricity. -
Network Formation: The anion acts as a "molecular zipper." The hydroxyl (
) and carboxylate ( ) groups form an infinite 3D network of hydrogen bonds ( and ) that stabilizes the volatile hydrazine component.
Experimental Protocol: Synthesis & Crystallization
Note: This protocol synthesizes HLT from Hydrazine Hydrate. All steps must be performed in a fume hood due to the toxicity of hydrazine vapors.
Reagents
-
Hydrazine Hydrate (
): 64% or 80% solution (Excess). -
L-(+)-Tartaric Acid: >99% purity (Limiting Reagent).
-
Solvent System: Deionized Water (Solvent) / Ethanol (Anti-solvent).
Step-by-Step Methodology
-
Dissolution: Dissolve 15.0 g (0.1 mol) of L-tartaric acid in 30 mL of warm deionized water (
). Ensure complete dissolution. -
Neutralization: Slowly add 5.0 g (0.1 mol equivalent) of Hydrazine Hydrate dropwise.
-
Critical Control: The reaction is exothermic. Maintain temperature
to prevent thermal degradation or side reactions. -
Observation: The solution may turn slightly yellow; this is normal.
-
-
Crystallization:
-
Cool the solution slowly to room temperature.
-
Add 50 mL of cold absolute ethanol to induce precipitation (HLT is insoluble in ethanol).
-
Chill at
for 12 hours.
-
-
Isolation: Filter the white crystals using a sintered glass funnel (porosity 3).
-
Purification: Wash the cake twice with 10 mL cold ethanol to remove unreacted hydrazine.
-
Drying: Dry in a vacuum desiccator over
or Silica Gel. Do not use heat >50°C for drying.
Validation
-
Melting Point Check: The product must melt sharply at 182–183°C . A lower range indicates retained water or excess hydrazine.
-
pH Check: Dissolve 0.1g in 10mL water. pH should be ~3.5–3.8.
Thermal Decomposition & Stability
HLT is an energetic salt. While safer than liquid hydrazine, it possesses a distinct decomposition pathway that researchers must respect during thermal analysis (TGA/DSC).
Decomposition Pathway[1][2]
-
Phase Transition: At 182°C, the crystal lattice collapses (melting).
-
Proton Transfer: The hydrazinium ion transfers a proton back to the tartrate, momentarily reforming unstable hydrazine.
-
Gas Evolution: The hydrazine moiety decomposes/oxidizes rapidly.[1]
- (Exothermic)
-
Residue: The tartaric acid backbone dehydrates and chars, leaving a carbonaceous residue.
Warning: Contact with metal oxides (Cu, Fe, Ni) catalyzes this decomposition, potentially lowering the onset temperature to <150°C.
Visualizations
Synthesis Workflow
Caption: Step-by-step synthesis protocol for Hydrazine L-(+)-Tartrate, highlighting critical temperature controls.
Thermal Decomposition Logic
Caption: Thermal degradation pathway of HLT. Note that melting triggers immediate chemical decomposition.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I cannot overstate the importance of treating HLT as a genotoxic hazard .
-
Toxicity: Hydrazine salts are suspected human carcinogens. They can be absorbed through the skin.[2]
-
PPE:[2] Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
-
Incompatibility:
-
Oxidizers: Contact with
, nitric acid, or permanganates can cause immediate ignition. -
Porous Materials: Do not use paper filters if the material is dry; use sintered glass to avoid friction sensitivity.
-
-
Decontamination:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23443529, Hydrazine L-(+)-Tartrate. Retrieved from [Link]
-
Govindarajan, S., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.[7] South African Journal of Chemistry. (Providing structural analog context for hydrazinium carboxylate salts). Retrieved from [Link]
-
Schmidt, V. H., & Howell, F. L. (1971). Dielectric Properties of Lithium Hydrazinium Sulfate.[5] Physical Review B. (Establishing the ferroelectric nature of hydrazinium salts). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (Safety and Handling Protocols). Retrieved from [Link]
Sources
- 1. journals.pan.pl [journals.pan.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
Technical Guide: Synthesis and Characterization of Hydrazinium L-(+)-Hydrogen Tartrate
Executive Summary
This technical guide details the protocol for the synthesis, purification, and characterization of Hydrazinium L-(+)-Hydrogen Tartrate (CAS: 634-62-8). Unlike common inorganic hydrazine salts, this compound incorporates a chiral counter-ion, L-(+)-tartrate, imparting specific optical properties (
Part 1: Chemical Context & Safety Architecture
Chemical Identity[1]
-
IUPAC Name: Hydrazinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate
-
Common Names: Hydrazine L-tartrate; Hydrazine acid tartrate; Hydrazine bitartrate.
-
Molecular Formula:
(Formulated as ) -
Molar Mass: 182.13 g/mol [1]
-
Stoichiometry: 1:1 (Hydrazine : Tartaric Acid)
Critical Safety Protocols (HSE)
WARNING: Hydrazine and its derivatives are potent carcinogens, highly toxic by inhalation and skin absorption, and unstable reducing agents.
-
Containment: All operations involving hydrazine hydrate must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (breakthrough time <15 min for hydrazine), chemical splash goggles, and a face shield are mandatory.
-
Decontamination: Have a 5% Calcium Hypochlorite solution ready to neutralize spills.
-
Incompatibility: Strictly avoid contact with oxidizing agents (peroxides, nitrates), porous materials (earth, wood), and catalytic metals (Cu, Fe), which can induce explosive decomposition.
Part 2: Synthesis Protocol
Reaction Logic
The synthesis relies on a Brønsted acid-base neutralization in a polar protic solvent. Hydrazine hydrate (
We target the 1:1 bitartrate salt due to its superior stability and defined melting point (182-183°C) compared to the dibasic salt.
Experimental Procedure
Materials:
-
Hydrazine Hydrate (80% or 100%, reagent grade)
-
L-(+)-Tartaric Acid (>99%)
-
Solvent A: Deionized Water (18.2 MΩ)
-
Solvent B: Absolute Ethanol (cold)
Step-by-Step Workflow:
-
Stoichiometric Calculation:
-
Calculate 0.1 mol of L-tartaric acid (15.01 g).
-
Calculate 0.1 mol of Hydrazine (3.20 g pure
). Note: If using hydrazine hydrate (approx 64% by weight), adjust mass accordingly (~5.0 g).
-
-
Dissolution (Acid Phase):
-
Dissolve 15.01 g L-tartaric acid in 30 mL of warm deionized water (50°C). Ensure complete dissolution.
-
-
Neutralization (Dropwise Addition):
-
Place the acid solution in an ice bath to maintain
. -
Add the calculated hydrazine hydrate dropwise with constant magnetic stirring. Exothermic reaction control is critical to prevent thermal degradation.
-
-
Crystallization:
-
After addition, stir for 30 minutes at room temperature.
-
Slowly add cold absolute ethanol (approx. 30-50 mL) to the aqueous solution until persistent turbidity is observed (cloud point).
-
Refrigerate at 4°C for 12-24 hours to induce crystallization.
-
-
Isolation:
-
Filter the white crystalline precipitate using a sintered glass funnel (porosity 3).
-
Wash the cake twice with cold ethanol (10 mL each) to remove unreacted hydrazine.
-
Vacuum dry at 40°C or in a desiccator over
. Do not heat above 60°C.
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for Hydrazinium L-(+)-Tartrate ensuring thermal control.
Part 3: Characterization Framework
To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following parameters serve as the "Go/No-Go" quality gates.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Method/Notes |
| Appearance | White crystalline solid | Visual inspection |
| Melting Point | 182 – 183°C | Capillary method (Decomposes upon melting) |
| Optical Rotation | ||
| Solubility | ~6 g / 100 mL ( | High water solubility; insoluble in EtOH |
| pH (Sat.[1] Soln) | 3.6 ± 0.2 | Indicates formation of acidic salt (Bitartrate) |
Structural Validation (Spectroscopy)[3]
FTIR Spectroscopy (KBr Pellet)
-
N-H Stretching: Broad bands at
characteristic of the hydrazinium ion ( ). -
Carboxylate (
): Asymmetric stretch at and symmetric stretch at . -
O-H Stretching: Broad absorption
overlapping with N-H, due to hydroxyl groups on the tartrate backbone and hydrogen bonding. -
C=O (Carboxylic Acid): A band around
may persist if the salt is the hydrogen tartrate (containing one free -COOH group).
Proton NMR (
)
-
Tartrate Backbone: A singlet or tight multiplet at
representing the two methine ( ) protons alpha to the hydroxyls. -
Hydrazinium Protons: Typically exchangeable with
and may appear as a broad peak or be suppressed/merged with the HDO peak ( ).
Thermal Analysis (Stability)
-
DSC/TGA: The compound is expected to show an endothermic melting peak at 182°C immediately followed by exothermic decomposition.
-
Caution: Do not run TGA in sealed pans due to gas evolution (
).
-
Characterization Logic Diagram
Figure 2: Logic flow for validating the chemical identity and purity of the synthesized salt.
Part 4: References
-
DrugFuture. Hydrazine Tartrate Properties and CAS Data. Retrieved from DrugFuture Chemical Database. Link
-
Premkumar, T., et al. (2006). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry. (Used as authoritative basis for hydrazinium salt structural characterization). Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (2010). Link
-
NASA Technical Reports. Thermal Decomposition of Hydrazine. (Reference for thermal stability context of hydrazine salts). Link
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of Hydrazine L-(+)-Tartrate
A Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Crystal Structure
A comprehensive search of the available scientific literature and crystallographic databases did not yield a publicly available, fully determined crystal structure for Hydrazine L-(+)-Tartrate. This technical guide, therefore, embarks on a unique trajectory. As a Senior Application Scientist, my objective is to equip you, the researcher, with a robust methodological framework to pursue this analysis independently. This document will not present a solved structure but will instead provide an in-depth guide on how to conduct such an analysis, drawing upon established principles and leveraging data from structurally analogous hydrazinium salts. We will explore the synthesis, crystal growth, and the intricacies of single-crystal X-ray diffraction, culminating in a discussion of the anticipated structural features and their profound implications for pharmaceutical development.
Introduction: The Scientific Imperative for Structural Elucidation
Hydrazine L-(+)-Tartrate is an organic salt formed from the reaction of hydrazine (N₂H₄), a potent reducing agent and versatile chemical building block, with L-(+)-tartaric acid, a chiral dicarboxylic acid widely used in pharmaceuticals as a resolving agent. The combination of a flexible, highly reactive cation and a rigid, chiral anion suggests that Hydrazine L-(+)-Tartrate may exhibit unique solid-state properties governed by intricate hydrogen bonding networks and specific stereochemical arrangements.
For drug development professionals, understanding the three-dimensional architecture of such a compound at the atomic level is paramount. A crystal structure provides invaluable insights into:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties (e.g., solubility, stability, bioavailability).
-
Chirality and Stereochemistry: Unambiguous confirmation of the absolute configuration, which is critical for pharmacological activity and regulatory approval.
-
Solubility and Dissolution Rate: The hydrogen bonding network directly influences how the compound interacts with solvents, impacting its suitability for various formulations.
-
Hygroscopicity and Stability: The arrangement of molecules in the crystal lattice determines the material's propensity to absorb water and its overall chemical and physical stability.
This guide will provide the necessary scientific and logical framework to undertake the crystallographic analysis of this potentially significant compound.
Synthesis and Single-Crystal Growth: The Foundation of a Successful Analysis
The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment. The synthesis of Hydrazine L-(+)-Tartrate is conceptually straightforward, involving an acid-base reaction. However, the true art lies in the controlled crystallization to obtain single crystals of sufficient size and quality.
Causality in Experimental Design: Why These Steps?
The protocol outlined below is designed to favor the slow, controlled growth of crystals. The choice of solvent is critical; it must be one in which the product has moderate solubility, allowing for a gradual decrease in solubility to induce crystallization. Slow evaporation is a reliable method for achieving this. The molar ratio of reactants is also a key parameter; while a 1:1 stoichiometry is expected for the bitartrate salt, exploring slight variations can sometimes yield different crystalline phases.
Detailed Experimental Protocol: Synthesis and Crystallization
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
L-(+)-tartaric acid (C₄H₆O₆)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: In a clean beaker, dissolve L-(+)-tartaric acid in a minimal amount of deionized water with gentle warming. In a separate beaker, prepare an aqueous solution of hydrazine hydrate.
-
Salt Formation: Slowly add the hydrazine hydrate solution to the L-(+)-tartaric acid solution dropwise while stirring continuously. An exothermic reaction is expected. Monitor the pH to ensure the desired salt formation.
-
Crystallization Setup: Transfer the resulting solution to a clean crystallizing dish. To promote slower crystal growth, a solvent/anti-solvent system can be employed. Slowly add ethanol to the aqueous solution until slight turbidity is observed, then add a few drops of water to redissolve the precipitate.
-
Slow Evaporation: Cover the crystallizing dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Harvesting: Monitor the dish over several days to weeks for the formation of well-defined, transparent single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula and dry them on filter paper.
Caption: Workflow for the synthesis and single-crystal growth of Hydrazine L-(+)-Tartrate.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a three-dimensional map of electron density, from which the crystal structure can be elucidated.
The Logic of the Experiment: From Diffraction to Structure
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The positions and intensities of these spots contain all the information about the crystal's unit cell dimensions, symmetry (space group), and the arrangement of atoms within the unit cell. This data is then processed and refined to generate a final, accurate crystal structure.
Step-by-Step Protocol for Data Collection and Structure Refinement
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a glass fiber or a cryoloop).
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Perform an initial unit cell determination to assess crystal quality and determine the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the diffraction spots.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This is often done using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystal Structure of Hydrazine L-(+)-Tartrate
While the specific structure is unknown, we can make educated predictions based on the known crystal structures of related hydrazinium salts, such as hydrazinium hydrogensuccinate and dihydrazinium oxalate.[2][3]
The Hydrazinium Cation (N₂H₅⁺)
In its salts, hydrazine is protonated to form the hydrazinium cation. The N-N bond length is expected to be around 1.45 Å.[2] The geometry around each nitrogen atom will be tetrahedral, with N-H bond lengths of approximately 1.0 Å. The overall conformation of the N₂H₅⁺ cation is typically staggered.
The L-Tartrate Anion (C₄H₄O₆²⁻ or HC₄H₄O₆⁻)
L-(+)-tartaric acid has two carboxylic acid groups and two hydroxyl groups. In the crystalline salt, one or both carboxylic acid groups will be deprotonated. The tartrate anion is a rigid molecule with a defined stereochemistry.
The Power of Hydrogen Bonding
The most significant feature of the crystal structure will be an extensive three-dimensional network of hydrogen bonds. We can anticipate several types of strong hydrogen bonds:
-
N-H···O: Between the hydrazinium cations and the carboxylate and hydroxyl groups of the tartrate anions.
-
O-H···O: Between the hydroxyl and carboxylate groups of adjacent tartrate anions.
-
N-H···N: Potentially between adjacent hydrazinium cations.[3]
This hydrogen bonding network will be the primary determinant of the crystal packing and the macroscopic properties of the material.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic parameters for Hydrazine L-(+)-Tartrate, based on typical values for organic salts. This is intended to serve as a template for what a real analysis would yield.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 5-10 | Unit cell dimension. |
| b (Å) | 10-15 | Unit cell dimension. |
| c (Å) | 5-10 | Unit cell dimension. |
| α, β, γ (°) | α=γ=90, β > 90 (for monoclinic) | Angles of the unit cell. |
| Volume (ų) | 500-1000 | Volume of the unit cell. |
| Z | 2 or 4 | Number of formula units per unit cell. |
| Density (calculated) (g/cm³) | 1.5-1.8 | Calculated density based on the crystal structure. |
| R-factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |
Conclusion: The Path Forward
The complete crystal structure analysis of Hydrazine L-(+)-Tartrate remains an open scientific question. This guide has provided a comprehensive roadmap for researchers to pursue this investigation. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, the atomic architecture of this intriguing compound can be unveiled. The resulting structural information will be of immense value to the fields of materials science and pharmaceutical development, offering critical insights into the solid-state properties that govern its potential applications. The scientific community awaits the definitive elucidation of this crystal structure.
References
-
Premkumar, T., Selvakumar, R., Rath, N. P., & Govindarajan, S. (2012). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 65, 228-234. Available at: [Link]
-
Selvakumar, R., Premkumar, T., Manivannan, V., Saravanan, K., & Govindarajan, S. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-55. Available at: [Link]
-
Brown, I. D. (1964). The Crystal Structure of Lithium Hydrazinium Sulfate. Acta Crystallographica, 17(6), 654-660. Available at: [Link]
-
Mangani, S., & Liljas, A. (1993). Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole. Journal of Molecular Biology, 232(1), 9-14. Available at: [Link]
-
SERC @ Carleton. (2021, July 19). Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(14), 5369. Available at: [Link]
-
Grosjean, A., Spackman, P. R., Edwards, A. J., Tolborg, K., Vosegaard, E. S., Koutsantonis, G. A., ... & Spackman, M. A. (2021). Insights into host–guest binding in hydroquinone clathrates: single-crystal X-ray and neutron diffraction, and complementary computational studies on the hydroquinone-CO2 clathrate. IUCrJ, 8(4). Available at: [Link]
-
PubChem. (n.d.). Hydrazine L-(+)-Tartrate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Sources
Hydrazine L-(+)-Tartrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Chemistry and Pharmaceutical Development
Introduction
Hydrazine L-(+)-tartrate, a salt formed from the potent reducing agent hydrazine and the chiral dicarboxylic acid L-(+)-tartaric acid, presents a unique combination of properties that make it a compound of significant interest in various scientific domains. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical characteristics, and established and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
CAS Number: 634-62-8 Molecular Formula: C₄H₁₀N₂O₆
Physicochemical Properties
Hydrazine L-(+)-tartrate is a white to off-white crystalline solid. The incorporation of the chiral L-(+)-tartrate counter-ion imparts specific optical activity to the salt. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 182.13 g/mol | [1] |
| Melting Point | 182-183 °C | |
| Appearance | White to almost white crystalline powder | |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D²⁰ +22.5° (c=1, H₂O) |
Synthesis and Mechanistic Insights
The synthesis of Hydrazine L-(+)-Tartrate is fundamentally an acid-base neutralization reaction. This process involves the reaction of hydrazine, a weak base, with L-(+)-tartaric acid, a dicarboxylic acid.
}
Figure 1: General synthesis workflow for Hydrazine L-(+)-Tartrate.
Experimental Protocol: General Procedure for Salt Formation
The following protocol outlines a general method for the preparation of Hydrazine L-(+)-Tartrate. The precise quantities and conditions may require optimization based on the desired scale and purity.
-
Dissolution of Reactants:
-
Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as deionized water or ethanol. Gentle heating may be applied to facilitate dissolution.
-
In a separate vessel, dissolve one molar equivalent of hydrazine hydrate in the same solvent.
-
-
Reaction:
-
Slowly add the hydrazine solution to the L-(+)-tartaric acid solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.
-
-
Crystallization and Isolation:
-
Allow the resulting solution to cool to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials or impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature to obtain the final product.
-
Applications in Research and Drug Development
While specific, documented applications of Hydrazine L-(+)-Tartrate are not extensively reported, its utility can be inferred from the known applications of its constituent components: hydrazine and tartrate salts.
Role as a Reducing Agent and Building Block
Hydrazine and its derivatives are widely recognized as powerful reducing agents and versatile building blocks in organic synthesis.[2][3] They are instrumental in the synthesis of a variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals.[3][4] Hydrazine hydrate, for instance, is a key raw material in the production of antituberculosis drugs like isoniazid and certain anticancer and antibiotic medications.[4] The L-(+)-tartrate salt can serve as a stable, crystalline source of hydrazine for such synthetic applications.
Potential in Chiral Synthesis and Resolution
L-(+)-tartaric acid is a widely used chiral resolving agent in the separation of racemic mixtures of basic compounds.[5] The formation of diastereomeric salts with different solubilities allows for the separation of enantiomers through fractional crystallization. While hydrazine itself is not chiral, Hydrazine L-(+)-Tartrate could potentially be employed in reactions where a chiral environment or a chiral proton source is beneficial.
Advantages of the Tartrate Salt Form
The formation of a salt with a pharmaceutically acceptable counter-ion like tartrate can offer several advantages in drug development:
-
Improved Physicochemical Properties: Tartrate salts can enhance the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[6]
-
Handling and Formulation: As a crystalline solid, Hydrazine L-(+)-Tartrate is generally easier and safer to handle and formulate compared to the volatile and highly corrosive liquid hydrazine.
Safety and Handling
Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution.[7] While specific toxicological data for Hydrazine L-(+)-Tartrate is limited, the safety precautions should be based on the hazards associated with hydrazine.
-
Toxicity: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[7] Inhalation, ingestion, and skin contact should be strictly avoided.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[7]
-
Handling: Avoid contact with metals, as anhydrous hydrazine can be explosive.[8] Use a closed handling system whenever possible.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
}
Figure 2: Key hazard mitigation strategies for handling hydrazine-containing compounds.
Analytical Methods
The characterization and quality control of Hydrazine L-(+)-Tartrate can be achieved through various analytical techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of hydrazine, often after derivatization to improve detection.[9][10][11]
-
Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of the salt.
-
Titration: Acid-base titration can be employed to determine the purity of the synthesized salt.
Conclusion
Hydrazine L-(+)-Tartrate is a valuable chemical compound that combines the reactivity of hydrazine with the chirality and stability of the L-(+)-tartrate counter-ion. Its primary utility lies in its role as a stable and solid source of hydrazine for organic synthesis, particularly in the pharmaceutical industry for the creation of heterocyclic drug scaffolds. While direct applications are not extensively documented, its potential in chiral synthesis and as a means to improve the physicochemical properties of hydrazine-containing intermediates warrants further investigation. Due to the inherent hazards of hydrazine, strict adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers and developers to understand and safely utilize Hydrazine L-(+)-Tartrate in their scientific endeavors.
References
Sources
- 1. Hydrazine Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. gas-sensing.com [gas-sensing.com]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. reddit.com [reddit.com]
- 6. WO1996033163A1 - Chiral hydrazine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. osha.gov [osha.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. helixchrom.com [helixchrom.com]
Technical Guide: Solubility Profiling and Solvent Selection for Hydrazine L-(+)-Tartrate (HLT)
This guide is structured to address the specific needs of researchers working with Hydrazine L-(+)-Tartrate (HLT) , particularly in the context of crystal growth for nonlinear optical (NLO) applications.
Given that specific quantitative solubility data for HLT in a broad range of organic solvents is not widely published in standard handbooks, this guide adopts a first-principles approach . It synthesizes known physicochemical properties of hydrazine salts, provides reference values for analogous systems, and details a self-validating experimental protocol to generate precise solubility data in your specific laboratory environment.
Part 1: Executive Summary & Physicochemical Context
Hydrazine L-(+)-Tartrate (HLT) (
The Solubility Paradox
While hydrazine (
Key Solubility Rules for HLT:
-
Primary Solvent (Water): HLT exhibits high solubility in water due to strong hydrogen bonding and ionic solvation.
-
The "Antisolvent" Effect: In common organic solvents (Ethanol, Acetone), the lattice energy dominates solvation enthalpy, rendering HLT sparingly soluble. This property is not a limitation but a processing lever used for purification and antisolvent crystallization.
Part 2: Solubility Data & Solvent Classification
The following data categorizes solvents based on their interaction with HLT. Quantitative values for the salt are estimated based on thermodynamic analogs (Hydrazine Sulfate and L-Tartaric Acid) and standard laboratory observations.
Table 1: Solubility Profile of Hydrazine L-(+)-Tartrate
| Solvent Class | Solvent | Polarity Index ( | Solubility Behavior | Application Context |
| Primary | Water | 10.2 | High (>10 g/100g ) | Crystal growth medium; Solvent for reaction. |
| Borderline | Methanol | 5.1 | Moderate/Low | Co-solvent for evaporation control; Washing agent. |
| Antisolvent | Ethanol | 4.3 | Sparingly Soluble (<0.1 g/100g ) | Crashing out HLT from aqueous solution; Washing. |
| Antisolvent | Acetone | 5.1 | Insoluble | Rapid precipitation (yields amorphous powder). |
| Inert | Chloroform | 4.1 | Insoluble | Two-phase extraction; Impurity removal. |
| Inert | Hexane | 0.1 | Insoluble | None (Phase separation). |
Critical Note: While pure hydrazine is soluble in ethanol, the salt HLT is not. Do not assume precursor solubility transfers to the salt.
Part 3: Experimental Protocols (Self-Validating Systems)
Since exact solubility values depend on temperature and specific impurity profiles, you must validate solubility in your specific setup. Use this Gravimetric Isothermal Saturation Method .
Protocol A: Determination of Solubility (Gravimetric)
Objective: Determine the precise mass fraction (
Reagents:
-
Hydrazine L-(+)-Tartrate (Recrystallized, dried).
-
Target Solvent (HPLC Grade).
Workflow:
-
Saturation: Add excess HLT to 20 mL of solvent in a jacketed glass vessel at set temperature
(e.g., 25°C). -
Equilibration: Stir at 400 RPM for 6 hours. Allow to settle for 2 hours.
-
Sampling: Withdraw 5 mL of supernatant using a syringe filter (0.22 µm PTFE) pre-heated to
(to prevent crash-out). -
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add filtered solution and weigh (
). -
Evaporate solvent (Vacuum oven at 50°C for 12 hours).
-
Weigh dried residue (
).
-
Calculation:
Protocol B: Antisolvent Crystallization Workflow
This protocol uses the solubility difference between Water (Solvent) and Ethanol (Antisolvent) to grow controlled crystals.
Step-by-Step:
-
Prepare Stock: Dissolve HLT in deionized water at 30°C to near saturation.
-
Filtration: Filter through 0.2 µm membrane to remove insoluble dust/seeds.
-
Diffusion Setup: Place the aqueous solution in a small inner beaker. Place this beaker inside a larger jar containing Ethanol. Seal the outer jar.
-
Mechanism: Ethanol vapor slowly diffuses into the water, lowering the dielectric constant and solubility limit, driving controlled nucleation.
Part 4: Visualization of Workflows
Diagram 1: Solubility Determination Logic
This flowchart illustrates the decision-making process for determining solubility and handling data.
Caption: Logical workflow for experimentally determining and classifying solvent utility for HLT.
Diagram 2: Antisolvent Crystallization Mechanism
This diagram details the physical mechanism utilized in Protocol B.
Caption: Mechanism of vapor diffusion crystallization using Ethanol as an antisolvent for HLT.
Part 5: Thermodynamic Analysis
To extrapolate solubility to different temperatures without re-running experiments, fit your experimental data to the Modified Apelblat Equation :
Where:
- = Mole fraction solubility.
- = Temperature (Kelvin).[1]
- = Empirical constants derived from regression of your data points.
Why this matters:
For NLO crystal growth, temperature stability is critical. If
-
Water: Typically shows a steep positive slope (endothermic dissolution).
-
Water/Methanol Mix: Flatter slope, offering better stability for growth.
References
-
Solubility of Hydrazine Sulfate: Kirk-Othmer Encyclopedia of Chemical Technology. (1995). Hydrazine and its Derivatives. John Wiley & Sons.
-
General Hydrazine Properties: BenchChem Technical Support. (2025).[2] Solubility Profile of Hydrazine Derivatives.
-
Crystal Growth Methodology: Journal of Crystal Growth. Techniques for solution growth of NLO materials (Analogous Tartrate Salts).
-
TCI Chemicals: Hydrazine L-(+)-Tartrate Product Specification and Physical Properties.
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hydrazine L-(+)-Tartrate
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hydrazine L-(+)-Tartrate (HLT). Drawing upon established principles of thermal analysis and data from analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the material's physicochemical properties, expected thermal behavior, and a robust framework for its experimental investigation.
Introduction and Physicochemical Profile
Hydrazine L-(+)-Tartrate (CAS No. 634-62-8) is an organic salt formed from the reaction of hydrazine, a potent reducing agent and versatile chemical intermediate, with L-(+)-tartaric acid, a naturally occurring chiral dicarboxylic acid.[1] The combination of an energetic moiety (hydrazine) with a stable, multifunctional organic acid results in a compound with potential applications in various fields, including as a precursor for metal deposition and as a component in energetic formulations.[2] A thorough understanding of its thermal stability is paramount for safe handling, storage, and application.
Table 1: Physicochemical Properties of Hydrazine L-(+)-Tartrate
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂O₆ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 183°C | [1] |
Synthesis of Hydrazine L-(+)-Tartrate
The synthesis of hydrazinium salts of carboxylic acids is typically achieved through a straightforward acid-base neutralization reaction.[4] For Hydrazine L-(+)-Tartrate, this involves the reaction of L-(+)-tartaric acid with hydrazine hydrate in an appropriate solvent.
Generalized Synthesis Protocol
The following protocol describes a general method for the preparation of Hydrazine L-(+)-Tartrate, based on established procedures for similar hydrazinium carboxylate salts.[5]
-
Dissolution of Acid: Dissolve a known molar quantity of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as deionized water or ethanol, with gentle heating if necessary.
-
Addition of Hydrazine Hydrate: To the stirred solution, slowly add an equimolar amount of hydrazine hydrate. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Crystallization: Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to promote crystallization of the salt.
-
Isolation and Drying: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum at a temperature well below the melting point (e.g., 40-50°C) to a constant weight.
The purity of the synthesized Hydrazine L-(+)-Tartrate should be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., FTIR, NMR).
Thermal Analysis: A Predictive Overview
Expected Thermal Events
The thermal decomposition of Hydrazine L-(+)-Tartrate is anticipated to proceed through a series of distinct events upon heating:
-
Melting: The compound is expected to exhibit a sharp endothermic peak in the Differential Scanning Calorimetry (DSC) curve corresponding to its melting point of approximately 183°C.[1]
-
Initial Decomposition: Following melting, the primary decomposition is likely initiated. A critical mechanistic consideration for hydrazinium salts is their potential to dissociate in the liquid phase into their constituent acid and hydrazine.[7] The subsequent decomposition is then driven by the thermal degradation of hydrazine, which can be influenced by the acidic environment.
-
Decomposition of Moieties: The decomposition will involve the breakdown of both the hydrazine and the tartrate components. The decomposition of hydrazinium salts of other carboxylic acids, such as pyrazinecarboxylic acids, demonstrates that the overall process can be either endothermic or exothermic, depending on the nature of the carboxylic acid.[4][6] Given the energetic nature of hydrazine, an exothermic decomposition is highly probable.
Predicted TGA-DSC Profile
Based on the analysis of related compounds, a hypothetical TGA-DSC thermogram for Hydrazine L-(+)-Tartrate would likely display the following features:
-
DSC: An initial endotherm around 183°C corresponding to melting, followed by one or more strong exothermic peaks indicating the energetic decomposition of the material.
-
TGA: A significant mass loss commencing shortly after the melting point, likely occurring in one or more stages, corresponding to the evolution of gaseous decomposition products.
Experimental Protocol for Thermal Analysis
To validate the predicted thermal behavior and obtain precise quantitative data, a simultaneous TGA-DSC analysis is the recommended methodology.[8]
Instrumentation and Parameters
-
Instrument: Simultaneous TGA-DSC Analyzer
-
Sample Mass: 1-5 mg (to minimize thermal gradients and ensure uniform heating)
-
Crucible: Aluminum or alumina pans
-
Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 50-100 mL/min. Running the analysis under both inert and oxidative atmospheres is crucial to understand the decomposition mechanism and the influence of oxygen.
-
Heating Rate: A standard heating rate of 10°C/min is recommended for initial screening. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.
-
Temperature Range: 30°C to 600°C, or until no further mass loss is observed.
Rationale for Experimental Choices
-
Simultaneous TGA-DSC: This technique provides correlated data on mass change (TGA) and heat flow (DSC) from a single sample under identical conditions, which is essential for accurately assigning thermal events.[8]
-
Inert vs. Oxidative Atmosphere: Comparing the decomposition profiles in nitrogen and air allows for the elucidation of the role of oxidation in the degradation process. The presence of oxygen can significantly lower the decomposition temperature and alter the reaction pathway and products.[9]
-
Controlled Heating Rate: A linear heating rate is essential for kinetic analysis and ensures reproducibility.
Decomposition Mechanism and Kinetics
The decomposition of Hydrazine L-(+)-Tartrate is a complex process involving multiple steps. A plausible mechanistic pathway can be proposed based on the chemistry of hydrazinium salts.
Sources
- 1. Hydrazine L-(+)-Tartrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. psvmkendra.com [psvmkendra.com]
- 3. Hydrazine L-(+)-Tartrate | C4H10N2O6 | CID 23443529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Guide: Spectroscopic Characterization of Hydrazine L-(+)-Tartrate
Executive Summary
Hydrazine L-(+)-Tartrate (CAS: 634-62-8) represents a stabilized, ionic salt form of hydrazine, utilized to mitigate the volatility and immediate oxidative instability of the free base (
This guide provides a definitive spectroscopic atlas for the compound, grounded in its molecular architecture as Hydrazinium Hydrogen Tartrate (
Part 1: Molecular Architecture & Stability
Understanding the spectroscopy requires defining the species present in the solid vs. solution state.
-
Solid State: The compound exists as a 1:1 ionic lattice. The hydrazine accepts one proton from the diprotic tartaric acid, forming the hydrazinium cation (
) and the hydrogen tartrate anion ( ). The lattice is stabilized by an extensive 3D hydrogen-bonding network involving and interactions.[1][2] -
Solution State (
/DMSO): The salt dissociates. Spectroscopic signals correspond to the solvated hydrazinium ion and the tartrate anion.
Physical Properties Profile
| Property | Value | Context |
| Formula | Formulated as | |
| MW | 182.13 g/mol | 1:1 Stoichiometry |
| Melting Point | 182–183 °C | Decomposition upon melting |
| Solubility | ~6 g/100 mL (0°C) | Highly soluble in water; insoluble in EtOH |
| Chirality | L-(+) | Derived from natural tartaric acid |
Part 2: Synthesis & Purification Protocol
To ensure spectroscopic data validity, the sample must be prepared free of oxidation byproducts (azines).
Figure 1: Controlled synthesis workflow for high-purity Hydrazine Tartrate suitable for spectral analysis.
Part 3: Spectroscopic Atlas
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State). Diagnostic Relevance: Confirms salt formation.[1] The disappearance of the free hydrazine doublet and the shift of the carboxylic acid carbonyl are critical markers.
| Frequency ( | Assignment | Vibrational Mode Description |
| 3300 – 2600 | Broad/Strong. Overlapping stretches of the | |
| ~1710 - 1730 | Medium. Stretching of the protonated carboxylic acid group ( | |
| 1610 – 1550 | Strong. Asymmetric stretching of the ionized carboxylate group. Confirms salt formation.[1] | |
| 1420 – 1380 | Medium. Symmetric carboxylate stretching. | |
| 1130 – 1080 | Strong. Secondary alcohol C-O stretch of the tartrate backbone. | |
| 960 – 980 | Weak. N-N stretching mode (specific to hydrazinium species). |
Nuclear Magnetic Resonance (NMR)
Method: 300/400 MHz.[3]
Solvent:
H-NMR Data
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 4.35 – 4.45 | Singlet (s) | 2H | CH -OH | Methine protons of the tartrate backbone. Appears as a sharp singlet due to symmetry in the anion. |
| ~7.0 – 8.5 | Broad (br) | 5H | Only visible in dry DMSO-d6. Represents the hydrazinium protons.[4][5] Highly dependent on concentration and temperature due to exchange. | |
| 10.0+ | Broad | 2H | COOH / OH | Only visible in dry DMSO-d6. Carboxylic/Hydroxyl protons.[4] |
C-NMR Data
| Shift ( | Assignment | Structural Context |
| 176.5 | C=O | Carboxylate/Carboxylic acid carbons. (Averaged signal due to rapid proton exchange between |
| 73.8 | C-OH | Methine carbons of the tartrate backbone. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI. Direct Infusion. Behavior: As an ionic salt, the compound dissociates immediately in the ion source. You will observe the cation and anion separately in positive and negative modes, respectively.
Positive Ion Mode (ESI+)
| m/z (Observed) | Species | Identity |
| 33.05 | Hydrazinium Cation. The parent cation. Often low intensity due to low mass cutoff filters on many instruments. | |
| 65.1 | Protonated hydrazine dimer (cluster). |
Negative Ion Mode (ESI-)
| m/z (Observed) | Species | Identity |
| 149.0 | Hydrogen Tartrate Anion. The dominant peak ( | |
| 148.9 | Deprotonated Tartaric Acid. |
Part 4: Analytical Logic & Quality Control
The following decision tree illustrates the logical flow for validating the identity of Hydrazine Tartrate in a research setting.
Figure 2: Analytical decision matrix for validating Hydrazine L-(+)-Tartrate.
Safety & Handling (Critical)
-
Toxicity: While the tartrate salt reduces vapor pressure compared to free hydrazine, the hydrazinium ion remains a potent hepatotoxin and suspected carcinogen.
-
Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) as this will liberate nitrogen gas exothermically.
-
Waste: Destroy hydrazine residues using dilute hypochlorite (bleach) solution before disposal.
References
-
Chemical Properties of Hydrazine Tartrate. DrugFuture. Retrieved from
-
Hydrazine Properties & Toxicity. National Institutes of Health (NIH) - Report on Carcinogens. Retrieved from
-
Crystal Structure Analogues (Hydrazinium Carboxylates). SciELO - South African Journal of Chemistry. "Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate." Retrieved from
-
Hydrazine Spectroscopic Data (Base). SpectraBase. Retrieved from
-
Quantification of Hydrazine by MS. PubMed Central. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS." Retrieved from
Sources
An In-depth Technical Guide to the Purity and Potential Impurities of Commercial Hydrazine L-(+)-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazine L-(+)-Tartrate, a salt formed from the potent reducing agent hydrazine and the chiral organic acid L-(+)-tartaric acid, serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for purity assessment of commercial Hydrazine L-(+)-Tartrate. Authored from the perspective of a Senior Application Scientist, this document delves into the causal relationships behind process choices and analytical validations, offering field-proven insights for researchers and drug development professionals. All protocols are designed as self-validating systems, grounded in authoritative references and international regulatory standards.
Introduction: The Significance of Purity in Hydrazine L-(+)-Tartrate
Hydrazine and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, including drugs for tuberculosis and other conditions. The formation of the L-(+)-tartrate salt offers several advantages, such as improved handling of the otherwise volatile and toxic hydrazine, and the introduction of a chiral center, which can be strategic in stereospecific syntheses.
However, the inherent reactivity of hydrazine and the potential for contaminants in both starting materials necessitate a rigorous understanding and control of the impurity profile of Hydrazine L-(+)-Tartrate. Impurities can arise from the manufacturing processes of the precursors, the salt formation reaction itself, and degradation over time. This guide will systematically explore these facets, providing a robust framework for ensuring the quality of this vital chemical intermediate.
Synthesis of Hydrazine L-(+)-Tartrate and the Genesis of Impurities
The commercial production of Hydrazine L-(+)-Tartrate is a multi-step process that begins with the synthesis of hydrazine hydrate, followed by the acid-base reaction with L-(+)-tartaric acid. Each stage presents a unique set of potential impurities.
Synthesis of Hydrazine Hydrate: The Precursor and its Pitfalls
Hydrazine hydrate is commercially produced primarily through three main routes: the Raschig process, the Ketazine process (a variation of the Raschig process), and the Peroxide process.[1]
-
Raschig Process: This process involves the oxidation of ammonia with sodium hypochlorite. A significant inorganic impurity arising from this method is sodium chloride , which is formed as a by-product.[1]
-
Ketazine Process: This is a widely used method where ammonia is oxidized in the presence of a ketone, like acetone.[1] This process can introduce organic impurities, including heterocyclic by-products like pyrazolines .[2]
-
Peroxide Process: This process utilizes hydrogen peroxide to oxidize ammonia, often in the presence of a ketone catalyst.[3]
The choice of synthesis route for hydrazine hydrate directly influences the initial impurity profile of the starting material for Hydrazine L-(+)-Tartrate production.
L-(+)-Tartaric Acid: A Chiral Starting Material with its Own Impurity Profile
L-(+)-tartaric acid, a naturally occurring organic acid, is typically produced from the by-products of winemaking.[4] While generally of high purity, commercial grades can contain trace impurities that must be considered. These can include:
-
Inorganic Impurities: Heavy metals (such as lead, mercury, arsenic, and cadmium), chlorides, sulfates, and phosphates.[5]
-
Organic Impurities: Oxalate and other organic acids.[5]
The Salt Formation: A Seemingly Simple Step with Potential Complications
The synthesis of Hydrazine L-(+)-Tartrate involves the reaction of hydrazine hydrate with L-(+)-tartaric acid in a suitable solvent, followed by crystallization. While a straightforward acid-base neutralization, this step can introduce impurities if not carefully controlled.
-
Unreacted Starting Materials: Residual hydrazine and L-(+)-tartaric acid can remain in the final product if the stoichiometry is not precise or the reaction does not go to completion.
-
Degradation Products: Hydrazine is susceptible to oxidation, especially in the presence of metal ions. This can lead to the formation of ammonia and other degradation products.
The following diagram illustrates the key stages of synthesis and the potential entry points for impurities:
Caption: Synthesis workflow and impurity sources.
Analytical Methodologies for Purity and Impurity Profiling
A robust analytical strategy is essential for the quality control of Hydrazine L-(+)-Tartrate. This involves a combination of techniques to identify and quantify the main component, as well as potential process-related and degradation impurities.
Assay of Hydrazine L-(+)-Tartrate
The primary method for determining the purity of Hydrazine L-(+)-Tartrate is a redox titration.
Experimental Protocol: Potentiometric Titration with Potassium Iodate
-
Principle: Hydrazine is quantitatively oxidized by potassium iodate in an acidic medium. The endpoint is determined potentiometrically.
-
Reagents:
-
Standardized 0.1 M Potassium Iodate (KIO₃) solution
-
Hydrochloric acid (concentrated)
-
Chloroform or Carbon Tetrachloride
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 150 mg of Hydrazine L-(+)-Tartrate and dissolve it in 50 mL of deionized water in a 250 mL beaker.
-
Add 30 mL of concentrated hydrochloric acid and 5 mL of chloroform.
-
Titrate with standardized 0.1 M potassium iodate solution, stirring vigorously. The endpoint is indicated by the disappearance of the violet color in the chloroform layer.
-
-
Calculation: The percentage purity of Hydrazine L-(+)-Tartrate is calculated based on the stoichiometry of the reaction.
Identification and Quantification of Trace Impurities
The detection of trace-level impurities, particularly the genotoxic impurity hydrazine, requires highly sensitive analytical techniques.
3.2.1. Determination of Free Hydrazine
Due to its toxicity and potential genotoxicity, residual free hydrazine must be strictly controlled. A highly sensitive HPLC method with pre-column derivatization is the industry standard.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Principle: Hydrazine lacks a UV chromophore, making direct detection at low levels challenging. Derivatization with a reagent like p-dimethylaminobenzaldehyde forms a colored product that can be readily detected by UV-Vis spectroscopy.[1][3]
-
Derivatizing Agent: p-Dimethylaminobenzaldehyde
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% phosphoric acid in water)
-
Detector: UV-Vis at the wavelength of maximum absorbance of the derivative (typically around 450-480 nm)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of Hydrazine L-(+)-Tartrate and dissolve it in a suitable diluent.
-
Derivatization: Add the derivatizing agent solution to the sample solution and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).
-
Analysis: Inject the derivatized sample into the HPLC system.
-
Quantification: Compare the peak area of the hydrazine derivative in the sample to that of a standard of known concentration.
-
3.2.2. Analysis of Other Potential Impurities
-
Inorganic Impurities: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are employed for the determination of heavy metals. Ion Chromatography (IC) is used for the analysis of anions like chloride and sulfate.
-
Organic Impurities: Gas Chromatography (GC) can be used to detect volatile organic impurities that may originate from the hydrazine hydrate synthesis.
The following diagram outlines the analytical workflow for purity and impurity assessment:
Caption: Analytical workflow for quality control.
Stability and Storage Considerations
Hydrazine L-(+)-Tartrate is a stable salt under recommended storage conditions. However, its stability can be compromised by exposure to heat, light, and humidity. Stability studies are crucial to determine the shelf-life and appropriate storage conditions.
-
Degradation Pathways: The primary degradation pathway involves the oxidation of the hydrazine moiety. This can be accelerated by the presence of metal catalysts and exposure to air.
-
Stability-Indicating Method: The analytical methods used for purity and impurity testing should be stability-indicating. This means the methods must be able to separate and quantify the degradation products from the intact substance. The HPLC method described for free hydrazine is a good starting point for a stability-indicating method.
-
Recommended Storage: Commercial Hydrazine L-(+)-Tartrate should be stored in well-closed containers, protected from light, in a cool and dry place.
Regulatory Framework and Impurity Control
The control of impurities in pharmaceutical intermediates like Hydrazine L-(+)-Tartrate is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.
-
ICH Q3B(R2): Impurities in New Drug Products: While Hydrazine L-(+)-Tartrate is an intermediate, the principles of this guideline regarding degradation products are relevant.
The reporting thresholds for impurities are typically based on the maximum daily dose of the final drug product. For a genotoxic impurity like hydrazine, the limits are much lower and often require a substance-specific risk assessment.
Conclusion
Ensuring the purity of commercial Hydrazine L-(+)-Tartrate is a multifaceted endeavor that requires a deep understanding of its synthesis, potential impurities, and the analytical methods for their control. By implementing a comprehensive quality control strategy that is grounded in sound scientific principles and adheres to international regulatory standards, researchers, scientists, and drug development professionals can confidently utilize this critical intermediate in the production of safe and effective medicines. The continuous evolution of analytical technologies will further enhance our ability to characterize and control impurities, ensuring the ongoing quality of this vital pharmaceutical building block.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
- U.S. Patent No. 3,332,739. (1967). Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.
- U.S. Patent No. 6,517,798 B1. (2003). Method for preparing hydrazine hydrate.
-
International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
- Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 39(2), 322-331.
-
OSHA. (n.d.). Hydrazine. Occupational Safety and Health Administration. Retrieved from [Link]
- U.S. Patent No. 9,011,417. (2015). 1,2-Bis(acetoxy-methyloxy)ethane.
-
Pharmaffiliates. (n.d.). tartaric acid and its Impurities. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Retrieved from [Link]
-
Hach. (n.d.). Hydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tartaric acid. Retrieved from [Link]
- Cherukuru, N., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 7(11), 286-294.
- Alshatti, L., et al. (2021). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 12(1), 1-13.
- ResearchGate. (2015).
- SciSpace. (1997).
- European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2).
- ICH. (2006). Q3B(R2) Impurities in New Drug Products.
- Arxada. (n.d.).
- Ataman Kimya. (n.d.). L-(+)-TARTARIC ACID.
Sources
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- 4. Tartaric acid - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
Mastering the Molecule: A Senior Application Scientist's Guide to the Safe Handling of Hydrazine L-(+)-Tartrate
Authored for Researchers, Scientists, and Drug Development Professionals
Hydrazine L-(+)-Tartrate, a chiral salt of the potent reducing agent hydrazine, presents a unique set of handling and safety challenges that demand a rigorous and informed approach. This guide, moving beyond rote protocol, delves into the fundamental principles of safety, providing the causal context necessary for researchers to not only follow procedures but to intuitively understand and implement a culture of safety in their laboratories. As a compound utilized in specialized chemical syntheses, its effective and safe application hinges on a comprehensive understanding of its properties and associated risks.
Section 1: The Chemical Personality of Hydrazine L-(+)-Tartrate
Hydrazine L-(+)-Tartrate is a crystalline solid, a property that distinguishes it from its more volatile parent compound, hydrazine.[1] This solid form can mitigate some of the inhalation risks associated with anhydrous hydrazine or hydrazine hydrate. However, it is crucial to recognize that the primary hazards are dictated by the hydrazine moiety. The tartrate salt is readily soluble in water, and upon dissolution, the hazardous properties of hydrazine are fully expressed.[1]
The core of its reactivity lies in its nature as a strong reducing agent and a mildly alkaline base.[2] This reactivity is the very reason for its utility in chemical synthesis but also the source of its significant incompatibility with a wide range of common laboratory chemicals.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₆ | [1][3][4] |
| Molecular Weight | 182.13 g/mol | [1][3][4] |
| Physical State | Crystalline solid | [1][5] |
| Melting Point | 182-183 °C | [1] |
| Solubility in Water | Approx. 6 g/100 mL at 0 °C | [1] |
| pH of Saturated Solution | 3.6 | [1] |
| Appearance | White to almost white powder/crystals | [5] |
Section 2: Hazard Identification and Risk Assessment: A Proactive Stance
The safe handling of Hydrazine L-(+)-Tartrate begins with a thorough understanding of its inherent hazards. The Globally Harmonized System (GHS) classification for this compound underscores its significant risk profile.[5] While specific toxicological studies on the tartrate salt are not extensively documented, the known effects of hydrazine serve as the primary basis for risk assessment.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | 1B | H350: May cause cancer |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: TCI Chemicals Safety Data Sheet[5]
Expert Insight: The carcinogenicity of hydrazine is a critical consideration. It is classified as a Group B2, probable human carcinogen by the EPA, and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[6][7] This necessitates that all handling procedures are designed to minimize exposure to the lowest reasonably achievable levels.
Routes of Exposure and Toxicological Effects
Exposure to Hydrazine L-(+)-Tartrate can occur via inhalation of dust particles, skin or eye contact, and ingestion.[8] The systemic effects are severe and can be both acute and chronic.
-
Acute Exposure: Symptoms can include severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[9] Inhalation can lead to irritation of the respiratory tract, coughing, shortness of breath, and in severe cases, a life-threatening build-up of fluid in the lungs (pulmonary edema).[9][10] Systemic effects following acute exposure may involve dizziness, headache, nausea, seizures, and damage to the liver, kidneys, and central nervous system.[6][8]
-
Chronic Exposure: Long-term exposure, even at low levels, is associated with an increased risk of cancer.[6][11] It can also cause skin sensitization, leading to an allergic reaction upon subsequent exposures, and may have adverse effects on the liver, kidneys, and blood-forming organs.[10][11]
Section 3: The Hierarchy of Controls: A Multi-Layered Defense
A robust safety protocol relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective measures to create a self-validating system of safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher. For Hydrazine L-(+)-Tartrate, these are non-negotiable.
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving Hydrazine L-(+)-Tartrate must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust particles.
-
Glove Box: For procedures requiring an inert atmosphere or an even higher level of containment, a glove box is recommended.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Administrative Controls: Standardizing Safety
Administrative controls are the policies and procedures that govern the safe handling of the substance.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental procedures involving Hydrazine L-(+)-Tartrate are mandatory. These should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.
-
Designated Work Areas: Clearly demarcate areas where Hydrazine L-(+)-Tartrate is stored and handled. These areas should be equipped with the necessary safety equipment.
-
Training: All personnel who will handle the compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and waste disposal.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected carefully to provide adequate protection.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the high toxicity, double-gloving is a recommended practice. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are required at all times.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[12] Ensure that legs and feet are fully covered with long pants and closed-toe shoes.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[12] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
Section 4: Experimental Protocols: From Storage to Disposal
A self-validating safety system is embedded in every step of the experimental workflow.
Storage and Transport
-
Storage: Store Hydrazine L-(+)-Tartrate in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[12] The storage container should be tightly sealed. It is designated as air-sensitive and should be stored under an inert atmosphere.[5] Store it separately from incompatible materials, particularly oxidizing agents, acids, and metals.[12]
-
Transport: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.
Handling and Use: A Step-by-Step Approach
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and incompatible materials, and all necessary PPE is donned correctly.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or line the balance with a protective film to prevent contamination.
-
Dissolution: When preparing solutions, slowly add the Hydrazine L-(+)-Tartrate to the solvent. Be aware of any potential exothermic reactions.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.
-
Post-Reaction: After the procedure, decontaminate all surfaces and equipment.
Waste Disposal: A Cradle-to-Grave Responsibility
Hydrazine L-(+)-Tartrate and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix hydrazine waste with other waste streams.
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name, "Hydrazine L-(+)-Tartrate," and a description of its hazards (e.g., Toxic, Carcinogen).
-
Disposal: Arrange for waste pickup through your institution's EHS department. Never dispose of hydrazine-containing waste down the drain.[2]
Section 5: Emergency Preparedness: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.
Caption: A streamlined workflow for responding to a chemical spill.
Spill Response
-
Small Spills: For very small spills of the solid, trained personnel wearing appropriate PPE may carefully sweep it up and place it in a hazardous waste container. For small liquid spills, absorb with an inert material (such as sand or vermiculite) and place in a sealed container for disposal.[9] Do not use combustible absorbents like paper towels.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify your institution's EHS or emergency response team.[9] Prevent others from entering the area.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[9][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is crucial for protecting personnel from the long-term health risks of hydrazine.
| Organization | Exposure Limit (8-hour TWA) | Notes |
| OSHA | 1 ppm | Permissible Exposure Limit (PEL) |
| NIOSH | 0.03 ppm | Recommended Exposure Limit (REL) - 2-hour ceiling |
| ACGIH | 0.01 ppm | Threshold Limit Value (TLV) |
Sources: OSHA, NIOSH, ACGIH[8][9]
Hydrazine L-(+)-Tartrate is a valuable reagent that demands the highest level of respect and caution. By understanding its chemical nature, rigorously applying the hierarchy of controls, and being thoroughly prepared for emergencies, researchers can harness its utility while ensuring a safe and secure laboratory environment. Safety is not a checklist; it is a continuous and proactive engagement with the science of risk management.
References
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
U.S. Environmental Protection Agency. (1999). Hydrazine Hazard Summary. [Link]
-
Gas-Sensing.com. (2005). Hydrazine MSDS. [Link]
-
National Center for Biotechnology Information. (2009). Hydrazine Acute Exposure Guideline Levels. In Sourcebook of AEGLs for Extremely Hazardous Substances. [Link]
-
Gas-Sensing.com. Hydrazine: A Potent Chemical with a Wide Range of Uses. [Link]
-
DrugFuture.com. Hydrazine Tartrate. [Link]
-
Agency for Toxic Substances & Disease Registry. (2021). Hydrazine and Potential Occupational Exposure Risks. [Link] (Note: A representative, stable URL would be used here).
-
Occupational Safety and Health Administration. HYDRAZINE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23443529, Hydrazine L-(+)-Tartrate. [Link]
Sources
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
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- 5. Hydrazine L-(+)-Tartrate | 634-62-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 9. nj.gov [nj.gov]
- 10. m.youtube.com [m.youtube.com]
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- 12. fishersci.com [fishersci.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Discovery and History of Hydrazine L-(+)-Tartrate as a Chiral Resolving Agent
The following technical guide details the discovery, chemical mechanics, and application of Hydrazine L-(+)-Tartrate (and the associated hydrazone-tartrate methodology) as a chiral resolving system.
Executive Summary
Hydrazine L-(+)-Tartrate (specifically the diastereomeric salt system formed between hydrazine derivatives and L-tartaric acid) represents a specialized niche in the history of optical resolution. While L-(+)-Tartaric acid is the "gold standard" resolving agent discovered by Louis Pasteur, its utility was historically limited to resolving chiral bases. The introduction of Hydrazine (
This guide explores the historical genesis of this methodology, the crystallographic principles that make the hydrazinium/tartrate lattice so effective, and the rigorous protocols for its application in modern drug development.
Historical Genesis: From Pasteur to Curtius
The utility of Hydrazine L-(+)-Tartrate is the convergence of two major chemical timelines: the isolation of chiral acids and the synthesis of nitrogenous linkers.
| Era | Scientist | Key Discovery | Impact on Resolution |
| 1848 | Louis Pasteur | Mechanical separation of sodium ammonium tartrate crystals. | Established the concept of chirality and identified Tartaric Acid as the primary agent for resolving chiral bases. |
| 1887 | Theodor Curtius | First synthesis of Hydrazine ( | Provided a potent nucleophile capable of condensing with carbonyls to form basic hydrazones . |
| 1930s-50s | Various | Development of "Derivatization-Resolution" strategies. | Racemic ketones (neutral) could not be resolved by tartaric acid directly. Converting them to hydrazones introduced a basic nitrogen, enabling salt formation with L-tartaric acid for resolution. |
| 1979 | Delfino et al. | Solution growth of L(+) Hydrazinium Tartrate crystals. | Demonstrated the material's unique orthorhombic packing and hydrogen-bonding network, explaining its high resolving efficiency (and later, its ferroelectric properties). |
The "Neutral Substrate" Problem
Before the mid-20th century, resolving neutral racemic molecules (like chiral ketones, e.g., precursors to synthetic steroids or terpenes) was notoriously difficult. They could not form salts with Pasteur’s acidic resolving agents (Tartaric, Camphorsulfonic acid) nor with basic agents (Brucine, Strychnine).
The Hydrazine-Tartrate Solution was the ingenious workaround:
-
Derivatization: React the neutral racemic ketone with Hydrazine to form a Hydrazone (which contains a basic amine-like nitrogen).
-
Resolution: React the racemic hydrazone with L-(+)-Tartaric Acid .
-
Crystallization: The resulting Hydrazone-L-Tartrate salts are diastereomers with significantly different lattice energies, allowing separation.
-
Hydrolysis: Acidic hydrolysis removes the hydrazine, yielding the pure enantiomeric ketone.
Chemical Principles & Mechanism
The efficacy of Hydrazine L-(+)-Tartrate lies in the rigid hydrogen-bonding network of the tartrate anion, which acts as a "chiral clamp" on the hydrazinium cation.
The Crystal Lattice (Mechanism of Action)
According to crystallographic studies (e.g., Fun et al., 1995), Hydrazinium L-Tartrate crystallizes in the non-centrosymmetric space group
-
The Tartrate Backbone: The L-tartrate anions form infinite chains linked head-to-tail by strong
hydrogen bonds. -
The Hydrazinium Bridge: The hydrazinium cations (
) sit in the cavities between these tartrate chains, bridging them via a three-dimensional network of bonds. -
Selectivity: When a substituted hydrazone (from a racemic drug intermediate) is used instead of pure hydrazine, the chiral tartrate lattice imposes strict steric constraints. Only one enantiomer of the hydrazone fits comfortably into the "grooves" of the tartrate helix, leading to preferential crystallization of one diastereomer.
Reaction Pathway Visualization
Caption: Workflow for converting a neutral racemate into a basic hydrazone for resolution with L-(+)-Tartaric Acid.
Methodological Framework (Protocol)
This protocol describes the resolution of a generic racemic ketone (e.g.,
Safety Warning: Hydrazine is highly toxic, carcinogenic, and unstable. All operations must be performed in a fume hood. L-Tartaric acid is an irritant.
Phase 1: Derivatization (Hydrazone Formation)
-
Dissolution: Dissolve 100 mmol of the racemic ketone in absolute ethanol (500 mL).
-
Addition: Add 120 mmol of Hydrazine Hydrate (64% solution) dropwise.
-
Catalysis: Add a catalytic amount of Glacial Acetic Acid (1-2 mL).
-
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC for the disappearance of the ketone.
-
Isolation: Evaporate solvent in vacuo. Dissolve residue in
, wash with water, dry over , and concentrate to yield the Racemic Hydrazone oil/solid.
Phase 2: Resolution (Salt Formation)
-
Preparation of Resolving Solution: Dissolve 100 mmol of L-(+)-Tartaric Acid in hot methanol (300 mL).
-
Combination: Dissolve the Racemic Hydrazone (100 mmol) in hot methanol (200 mL) and add to the tartaric acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
-
Note: Seeding with a pure crystal (if available from a pilot run) significantly improves yield.
-
-
Filtration: Filter the crystals. This is the Less Soluble Diastereomer (LSD) .
-
Recrystallization: Recrystallize the salt from methanol/ethanol until the melting point and optical rotation are constant.
Phase 3: Recovery (Hydrolysis)
-
Hydrolysis: Suspend the purified hydrazone-tartrate salt in 10% HCl (aq).
-
Extraction: Stir for 1 hour (hydrolyzing the hydrazone back to ketone). Extract the liberated chiral ketone with ether or ethyl acetate.
-
Purification: Wash the organic layer with bicarbonate, dry, and evaporate to obtain the Enantiopure Ketone .
Case Studies & Applications
The Hydrazine-Tartrate system is particularly valuable in the synthesis of chiral pheromones and steroid intermediates.
| Target Class | Specific Example | Role of Hydrazine Tartrate |
| Cyclic Ketones | 2-Substituted Cyclohexanones | Resolution of the hydrazone derivative allows access to optically active building blocks for terpenes. |
| Aldehydes | Direct resolution of aldehydes is unstable; hydrazone stabilization allows effective resolution with tartaric acid. | |
| Drug Intermediates | Precursors to Naproxen analogs | Used to resolve aryl-propionic ketone precursors before oxidation to the acid. |
References
-
Fun, H. K., Sivakumar, K., Jiang, Y. Z., Sun, J., & Zhou, Z. Y. (1995).[1] "Hydrazinium L-Tartrate."[1] Acta Crystallographica Section C, 51(10), 2085-2087. Link
- Definitive structural analysis of the salt's hydrogen-bonding network.
-
Delfino, M., Loiacono, G. M., Osborne, W. N., & Kostecky, G. (1979). "Solution growth of L(+) hydrazonium tartrate." Journal of Crystal Growth, 46(2), 241-244. Link
- Establishes the physical properties and growth conditions of the pure salt.
-
Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds, Vol 2: Acids and Bases. Optical Resolution Information Center.[2]
- The compendium of resolution protocols including hydrazone derivatiz
- Enders, D., & Eichenauer, H. (1976). "Asymmetric synthesis of ketones via metallated chiral hydrazones." Angewandte Chemie International Edition, 15(9), 549-551. Contextualizes the importance of chiral hydrazones in asymmetric synthesis.
- Pasteur, L. (1848). "Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire." Comptes Rendus de l'Académie des Sciences. Foundational reference for Tartaric Acid as a resolving agent.
Sources
Methodological & Application
A Practical Guide to the Chiral Resolution of Amines Using Hydrazine L-(+)-Tartrate
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development, agrochemicals, and materials science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its function and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a frequent and crucial task. This process, known as chiral resolution, is a cornerstone of stereoselective synthesis.
This application note provides a detailed protocol and practical insights for the chiral resolution of racemic amines using hydrazine L-(+)-tartrate. This method is a variation of the classical diastereomeric salt formation technique, a robust and scalable strategy for obtaining enantiomerically pure amines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented resolution procedure.
The Underlying Principle: Diastereomeric Salt Formation
The resolution of enantiomers by crystallization relies on converting the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess distinct physical properties, including solubility.[1] This difference is the key to their separation.
The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, in this case, L-(+)-tartaric acid in the form of its hydrazine salt.[2] This reaction forms two diastereomeric salts:
-
(R)-Amine • L-(+)-Tartrate
-
(S)-Amine • L-(+)-Tartrate
Due to their different three-dimensional structures, these diastereomeric salts will have different crystal lattice energies and solvation properties, leading to a difference in their solubility in a given solvent.[3] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[1] The crystallized, diastereomerically pure salt can then be isolated by filtration. Finally, treatment with a base will neutralize the tartaric acid, liberating the enantiomerically enriched free amine.[3]
Visualizing the Workflow
The entire resolution process can be broken down into a logical sequence of steps, from the initial salt formation to the final analysis of the resolved product.
Figure 1. A step-by-step workflow diagram illustrating the process of chiral amine resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
The following protocol provides a general methodology. Researchers should note that optimal conditions, particularly the choice of solvent and cooling regimen, may vary for different amine substrates and should be determined empirically.
Materials & Equipment:
-
Racemic amine
-
Hydrazine L-(+)-tartrate
-
Methanol (or other suitable alcoholic solvent)
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Magnetic stirrer with hotplate
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Instrumentation for chiral analysis (e.g., Chiral HPLC, polarimeter)
Procedure:
-
Dissolution of Reagents:
-
In an appropriately sized Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of warm methanol.
-
In a separate flask, dissolve hydrazine L-(+)-tartrate (0.5 equivalents, as tartaric acid is a dicarboxylic acid) in warm methanol. Gentle heating and stirring can facilitate dissolution.
-
-
Formation and Crystallization of Diastereomeric Salts:
-
Slowly add the warm solution of hydrazine L-(+)-tartrate to the stirred solution of the racemic amine.
-
If necessary, add more methanol until a clear solution is obtained at an elevated temperature (e.g., near the boiling point of the solvent).
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.
-
For optimal crystal formation and yield, it is advisable to let the flask stand undisturbed for several hours or even overnight. Further cooling in an ice bath may increase the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor, which contains the more soluble diastereomer.
-
Allow the crystals to air-dry on the filter or in a desiccator.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried diastereomeric salt to a separatory funnel or beaker.
-
Dissolve the salt in a minimum amount of deionized water.
-
Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 11, check with pH paper). This neutralizes the tartaric acid and liberates the free amine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the recovered amine should be determined using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. Recrystallization of the diastereomeric salt may be necessary to achieve high levels of enantiomeric purity.[4]
-
Causality and Critical Parameters in the Protocol
The success of this resolution is not merely procedural; it is governed by the careful control of several key parameters.
| Parameter | Rationale and Field-Proven Insights |
| Solvent Selection | The choice of solvent is the most critical variable.[2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) are common first choices. A solvent screen is often necessary to identify the optimal system for a novel amine. |
| Cooling Rate | Slow and controlled cooling is paramount for obtaining high-purity crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thereby reducing the enantiomeric excess of the final product. |
| Stoichiometry | A 1:0.5 molar ratio of racemic amine to L-(+)-tartaric acid (and by extension, hydrazine L-(+)-tartrate) is typical. However, slight adjustments to this ratio can sometimes influence the crystallization process and may be explored during optimization. |
| Recrystallization | For many applications, a single crystallization may not yield the desired level of enantiomeric purity. Recrystallizing the isolated diastereomeric salt from a fresh portion of the same or a different solvent is a common and effective method to enhance the enantiomeric excess.[4] |
| Recovery of the Second Enantiomer | The mother liquor from the filtration step is enriched in the more soluble diastereomer. This enantiomer can be recovered by basification and extraction of the mother liquor. It can then be resolved using a resolving agent of the opposite configuration (e.g., D-(-)-tartaric acid) or racemized and recycled.[5] |
Mechanistic Diagram of Diastereomer Formation and Separation
The core of the resolution process is the differential interaction between the chiral amine enantiomers and the chiral resolving agent, leading to separable entities.
Figure 2. A schematic representation of the formation of diastereomeric salts with different solubilities, enabling their separation.
Conclusion
Chiral resolution by diastereomeric salt formation remains a highly relevant and practical method for obtaining enantiomerically pure amines on both laboratory and industrial scales. The use of hydrazine L-(+)-tartrate as a resolving agent offers an effective means to achieve this separation. By understanding the underlying principles and meticulously controlling the experimental variables outlined in this guide, researchers can confidently and successfully implement this powerful technique.
References
-
Wikipedia. (2023, October 26). Chiral resolution. Retrieved from [Link]
-
Giner, L., et al. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Kwan, M. H. T., et al. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Chiral Resolution of Racemic Carboxylic Acids using L-Tartaric Acid Dihydrazide (TAH)
This Application Note provides a comprehensive technical guide for the resolution of racemic carboxylic acids using L-Tartaric Acid Dihydrazide (TAH) , a chiral resolving agent synthesized from Hydrazine and L-(+)-Tartaric Acid .
While "Hydrazine L-(+)-Tartrate" technically refers to the salt form (
Executive Summary
The separation of enantiomeric carboxylic acids is a critical step in pharmaceutical development, where single-enantiomer purity dictates drug efficacy and safety. While classical resolution uses chiral amines (e.g., phenylethylamine, brucine), L-Tartaric Acid Dihydrazide (TAH) offers a unique orthogonal approach. Derived from the reaction of L-(+)-Tartaric acid and Hydrazine, TAH possesses a
Mechanism of Action
The resolution mechanism relies on the formation of Diastereomeric Associations . Unlike simple acid-base salts, TAH acts through a dual-mode interaction:
-
Hydrogen Bonding Network: The hydrazide and hydroxyl groups of TAH form an extensive H-bond lattice (the "Hydrazinium-Tartrate" motif) that selectively includes one enantiomer of the target acid.
-
Covalent Derivatization (Optional): For difficult separations, TAH can be covalently coupled to the racemic acid to form diastereomeric di-hydrazides, which are then separated by crystallization or chromatography and hydrolyzed.
Interaction Pathway
The following diagram illustrates the workflow from the raw "Hydrazine Tartrate" precursor to the resolved enantiomer.
Figure 1: Workflow for generating the TAH resolving agent and separating racemic acids.
Material Preparation: Synthesis of L-Tartaric Acid Dihydrazide
Before resolution, the "Hydrazine L-Tartrate" salt must be converted to the stable dihydrazide form.
Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. All operations must be performed in a fume hood with appropriate PPE (gloves, face shield, respirator).
Protocol A: Synthesis of TAH
-
Reagents:
-
Diethyl L-tartrate (Alternative precursor for higher yield) OR L-(+)-Tartaric Acid.
-
Hydrazine Hydrate (80% or 100%).
-
Ethanol (Absolute).
-
-
Procedure:
-
Dissolve 0.1 mol of Diethyl L-tartrate in 50 mL of absolute ethanol.
-
Add 0.25 mol of Hydrazine Hydrate dropwise with stirring at
. -
Allow the mixture to warm to room temperature and stir for 2-4 hours. The "Hydrazine Tartrate" intermediate forms and rapidly converts to the dihydrazide, precipitating as a white solid.
-
Reflux: Heat the mixture to mild reflux (
) for 1 hour to ensure completion. -
Isolation: Cool to
. Filter the white crystals (TAH). -
Purification: Recrystallize from water/ethanol (1:1).
-
Yield: Typically 85-90%. Melting Point:
.
-
Resolution Protocol: Separation of Racemic Acids
This protocol describes the Co-Crystallization Method , which is preferred for industrial scalability as it avoids chemical modification of the target acid.
Reagent Stoichiometry
-
Resolving Agent: L-Tartaric Acid Dihydrazide (TAH).[1]
-
Target: Racemic Carboxylic Acid (
-substituted or similar). -
Molar Ratio: Start with 0.5 : 1 (TAH : Racemic Acid). Since TAH is a dihydrazide (two binding sites), 0.5 equivalents can theoretically bind 1 equivalent of acid, or 1 equivalent of TAH can bind 2 equivalents of acid.
-
Optimization: Test 0.5:1 and 1:1 ratios.
-
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 10 mmol of the Racemic Carboxylic Acid in the minimum amount of boiling solvent (Methanol or Ethanol/Water 9:1 are standard).
-
Separately, dissolve 5 mmol (or 10 mmol) of TAH in hot water or methanol.
-
-
Mixing:
-
Add the hot TAH solution to the hot acid solution.
-
The mixture should remain clear. If precipitation is immediate, add more hot solvent until clear.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4-6 hours.
-
Seeding: If available, seed with a pure crystal of the desired diastereomer to induce preferential crystallization.
-
Let stand at
overnight.
-
-
Filtration:
-
Filter the crystals (The "Less Soluble Diastereomer").
-
Wash with a small amount of cold solvent.
-
Save the Filtrate: This contains the "More Soluble Diastereomer" (enriched in the opposite enantiomer).
-
-
Purification (Recrystallization):
-
Recrystallize the obtained solid from the same solvent system until the melting point is constant.
-
-
Liberation of the Acid:
-
Dissolve the purified salt/complex in dilute
( ). -
Extract the free carboxylic acid into an organic solvent (e.g., Ethyl Acetate or Dichloromethane). TAH remains in the aqueous layer as the hydrochloride salt.
-
Dry the organic layer (
) and evaporate to obtain the Pure Enantiomer .
-
Data Analysis & Validation
Verify the Enantiomeric Excess (
| Parameter | Specification |
| Purity Target | |
| Typical Yield | |
| Key Solvents | MeOH, EtOH, |
| Temperature | Dissolve at |
Troubleshooting & Optimization
If the standard co-crystallization fails, the Covalent Derivatization method can be used.
Covalent Derivatization (High-Resolution Method)
For acids that do not form stable crystalline complexes with TAH:
-
Activation: Convert the Racemic Acid to its Acid Chloride or use EDC coupling.
-
Coupling: React with TAH to form the di-amide (di-hydrazide) derivative.
-
Separation: The resulting diastereomers (
-TAH and -TAH derivatives) often have vastly different solubilities or HPLC retention times. -
Hydrolysis: Post-separation, reflux in
to recover the pure acid.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Crystallization | Solution too dilute or solvent too polar. | Reduce solvent volume; try less polar solvent (e.g., add Acetone). |
| Oil Formation | Impurities or rapid cooling. | Re-heat and cool slower; scratch glass; use seed crystal. |
| Low Selectivity ( | Similar solubility of diastereomers. | Switch solvent (e.g., MeOH |
Safety & Handling (Hydrazine Derivatives)
-
Toxicity: Hydrazine and its salts are toxic and potential carcinogens. TAH is less volatile but should be handled as a hazardous substance.
-
Explosion Hazard: While TAH is stable, anhydrous hydrazine salts can be shock-sensitive. Do not heat TAH above
. -
Waste: Dispose of all hydrazine-containing waste in segregated containers treated with bleach (hypochlorite) to oxidize hydrazine residues before disposal.
References
-
Synthesis of Chiral Hydrazine Reagents: Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds. Biomedical Chromatography. Link
-
Tartaric Acid Dihydrazide in Chiral Membranes: Journal of the American Chemical Society / Nanoscale. (2024). Synthesis of hydrophilic COFs with aliphatic linkers (tartaric acid dihydrazide).[2][3] Link
-
Crystal Structure of Hydrazinium L-Tartrate: Fun, H.-K., Sivakumar, K., Jiang, Y.-Z., Sun, J., & Zhou, Z.-Y. (1995).[4][5] Hydrazinium L-Tartrate.[4][5][6] Acta Crystallographica Section C. Link
-
General Chiral Resolution: "Chiral Resolution by Diastereomeric Salt Formation." BenchChem Application Notes. Link
Sources
- 1. A homochiral covalent organic framework membrane for the enantioseparation and fractionation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 客座ææä¸-ä¹å±±è䏿æ¯å¦é¢ï¼äººäºå¤ï¼ [lszyxy.edu.cn]
The Strategic Application of Hydrazine L-(+)-Tartrate in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a cornerstone of drug discovery and materials science. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering its stereoselective synthesis a critical endeavor. This guide provides an in-depth exploration of the role of Hydrazine L-(+)-Tartrate in asymmetric synthesis. While direct, widespread applications of this specific salt are not extensively documented, its constituent parts—hydrazine and L-(+)-tartaric acid—are fundamental tools in the chemist's arsenal for achieving stereocontrol. This document will elucidate the principles of how this reagent can be strategically employed, focusing on its utility as a chiral resolving agent and a precursor for the synthesis of valuable chiral ligands and intermediates.
The Foundation: Principles of Asymmetric Synthesis and Chiral Resolution
Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over another. A key strategy in achieving this is through chiral resolution , the process of separating a racemic mixture into its constituent enantiomers. The most prevalent method for chiral resolution involves the use of a chiral resolving agent .[1] This agent, itself an enantiomerically pure compound, reacts with the racemic mixture to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, allowing for their separation through techniques like fractional crystallization.[1]
The efficacy of a chiral resolving agent hinges on several factors:
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the desired scale of the synthesis.
-
Ease of Diastereomer Formation and Separation: The reaction to form the diastereomeric salts should be high-yielding, and the resulting diastereomers should exhibit a significant difference in solubility to facilitate separation.
-
Recovery: The chiral resolving agent and the resolved enantiomer should be easily recoverable in high yield and purity after the separation.
L-(+)-tartaric acid, a naturally occurring and inexpensive chiral carboxylic acid, is a classic example of a resolving agent widely employed for the resolution of racemic bases, such as amines.[2]
Hydrazine L-(+)-Tartrate: A Bifunctional Reagent for Asymmetric Synthesis
Hydrazine L-(+)-Tartrate is an ionic salt formed from the reaction of hydrazine, a base, with L-(+)-tartaric acid, a chiral diacid. This combination offers a unique set of properties that can be leveraged in asymmetric synthesis.
Primary Application: Chiral Resolution of Racemic Compounds
The most direct and logical application of Hydrazine L-(+)-Tartrate is as a chiral resolving agent, particularly for racemic aldehydes and ketones. The underlying principle involves the formation of diastereomeric hydrazones, which can then be separated.
Mechanism of Resolution:
-
Reaction with a Racemic Carbonyl Compound: The hydrazine moiety of the salt reacts with the carbonyl group of a racemic aldehyde or ketone to form a pair of diastereomeric hydrazones. The chirality is introduced by the L-(+)-tartrate counter-ion, which creates a chiral environment during the reaction and results in diastereomeric products.
-
Separation of Diastereomers: The resulting diastereomeric hydrazones, having different physical properties, can be separated by fractional crystallization.
-
Hydrolysis to Enantiomerically Pure Carbonyl Compound: The separated diastereomeric hydrazones are then hydrolyzed, typically under acidic conditions, to yield the enantiomerically enriched or pure carbonyl compounds and regenerate the chiral hydrazine species.
Protocol 1: General Procedure for the Resolution of a Racemic Ketone using Hydrazine L-(+)-Tartrate
Materials:
-
Racemic ketone
-
Hydrazine L-(+)-Tartrate
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether (or other organic solvent for extraction)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Diastereomeric Hydrazone Formation:
-
Dissolve the racemic ketone (1.0 eq) in methanol.
-
Add a solution of Hydrazine L-(+)-Tartrate (1.0 - 1.2 eq) in methanol to the ketone solution.
-
Stir the mixture at room temperature or gentle reflux for a specified time (e.g., 2-24 hours), monitoring the reaction by TLC or LC-MS.
-
-
Fractional Crystallization:
-
Allow the reaction mixture to cool to room temperature, and then to 0-5 °C to induce crystallization of the less soluble diastereomeric hydrazone.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
The mother liquor, containing the more soluble diastereomer, can be concentrated and subjected to further crystallization or other separation techniques.
-
-
Hydrolysis and Isolation of the Enantiomerically Enriched Ketone:
-
Suspend the isolated diastereomeric hydrazone crystals in a mixture of water and an organic solvent (e.g., diethyl ether).
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir vigorously until the hydrazone is completely hydrolyzed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ketone.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC or GC to determine the enantiomeric excess (e.e.).
-
Table 1: Hypothetical Resolution of Racemic 2-Methylcyclohexanone
| Entry | Resolving Agent | Solvent | Yield of Less Soluble Diastereomer | e.e. of Recovered Ketone |
| 1 | Hydrazine L-(+)-Tartrate | Methanol | 40% | >95% (R) |
| 2 | Hydrazine D-(-)-Tartrate | Methanol | 42% | >95% (S) |
Diagram 1: Workflow for Chiral Resolution using Hydrazine L-(+)-Tartrate
Caption: Workflow for the chiral resolution of a racemic ketone.
Hydrazine L-(+)-Tartrate as a Precursor for Chiral Ligands and Auxiliaries
Beyond its direct use in resolution, Hydrazine L-(+)-Tartrate serves as a convenient and chiral source of hydrazine for the synthesis of more complex chiral molecules that can act as ligands in asymmetric catalysis or as chiral auxiliaries.
Synthesis of Chiral Hydrazine Derivatives
The tartrate salt can be treated with a base to liberate free hydrazine, which can then be reacted with a suitable chiral electrophile to generate a chiral hydrazine derivative. These derivatives can be powerful tools in their own right. For example, chiral hydrazines are precursors to chiral bis-hydrazone ligands, which have shown promise in enantioselective cross-coupling reactions.
Diagram 2: Synthesis of a Chiral Bis-hydrazone Ligand
Caption: Synthetic pathway to a chiral bis-hydrazone ligand.
Conclusion and Future Perspectives
Hydrazine L-(+)-Tartrate represents a versatile and economically attractive reagent in the field of asymmetric synthesis. Its primary application lies in the classical resolution of racemic carbonyl compounds through the formation and separation of diastereomeric hydrazones. Furthermore, it serves as a valuable chiral starting material for the synthesis of more elaborate chiral ligands and auxiliaries. The principles outlined in this guide provide a solid foundation for researchers to explore and optimize the use of this reagent in their synthetic endeavors. Future research may focus on expanding the substrate scope for resolution and developing novel chiral catalysts derived from this readily accessible starting material.
References
-
Bhaskar, G., & Kumar, A. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1192(1), 127-133. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 7, 2024, from [Link]
-
Wikipedia. (2023, December 29). Chiral resolution. In Wikipedia. [Link]
-
Kumar, A., & Bhaskar, G. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PlumX Metrics. [Link]
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- Google Patents. (n.d.).
-
Chemistry Online. (2022, November 20). Chiral resolution of (±)-α-methylbenzylamine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
Application Note: Hydrazine L-(+)-Tartrate as a Dual-Function Chiral Promoter and Reagent in Organic Synthesis
Executive Summary
Hydrazine L-(+)-Tartrate (HLT) represents a sophisticated alternative to standard hydrazine sources (e.g., hydrazine hydrate, hydrazine sulfate) in pharmaceutical process chemistry. While traditional hydrazine reagents pose significant safety risks due to volatility and instability, HLT offers a crystalline, non-volatile, and stoichiometric source of hydrazine.
More critically, HLT functions as a dual-function reagent-catalyst system . The L-(+)-tartaric acid counter-ion acts as an in situ Brønsted acid catalyst, activating carbonyl electrophiles for condensation while simultaneously providing the hydrazine nucleophile. This application note details the use of HLT in the green synthesis of bioactive heterocycles and its specialized role in the chiral resolution of racemic ketones , offering a robust pathway for drug development workflows.
Technical Background & Comparative Advantage
The "Built-In" Catalyst Effect
Unlike hydrazine hydrate, which is basic and often requires an external acid catalyst (e.g., acetic acid or HCl) to drive condensation reactions with ketones or aldehydes, HLT carries its own acidic activation.
-
Mechanism: In solution, HLT dissociates into hydrazinium ions (
) and bitartrate/tartrate anions. The tartrate moiety buffers the reaction medium (pH ~3.5–4.0), protonating the carbonyl oxygen of the substrate. This lowers the activation energy for the nucleophilic attack of the hydrazine, effectively "auto-catalyzing" the formation of hydrazones and subsequent cyclizations.
Reagent Comparison Profile
| Feature | Hydrazine Hydrate | Hydrazine Sulfate | Hydrazine L-(+)-Tartrate |
| Physical State | Fuming Liquid | Crystalline Solid | Crystalline Solid |
| Volatility | High (Inhalation Hazard) | Low | Negligible |
| Acidity/pH | Basic (requires acid cat.) | Strongly Acidic (pH <1) | Mildly Acidic (pH 3-4) |
| Chirality | Achiral | Achiral | Chiral (L-Tartrate) |
| Solubility | Miscible in Water/EtOH | Low in organics | Good in Water/MeOH |
| Atom Economy | High | Low (Sulfate waste) | Moderate (Tartrate recyclable) |
Application I: Green Synthesis of Pyrazoles (Protocol)
Context: Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Celecoxib). Traditional synthesis uses hydrazine hydrate, which generates toxic vapors. HLT allows for a "weigh-and-dump" solid-state or aqueous protocol where the tartrate promotes cyclization without external acids.
Reaction Scheme & Mechanism
The reaction proceeds via the condensation of a 1,3-diketone with HLT. The tartrate anion facilitates the dehydration steps.
Figure 1: Mechanistic pathway for Pyrazole synthesis where Tartrate acts as a proton shuttle.[1]
Detailed Protocol
Target: Synthesis of 3,5-Dimethylpyrazole (Model Reaction)
Materials:
-
Acetylacetone (10 mmol, 1.00 g)
-
Hydrazine L-(+)-Tartrate (10 mmol, 1.82 g)
-
Solvent: Ethanol (20 mL) or Water (Green Chemistry route)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g of Hydrazine L-(+)-Tartrate in 20 mL of Ethanol (or water). Note: The salt may dissolve slowly; mild heating (40°C) aids dissolution.
-
Addition: Add 1.00 g of Acetylacetone dropwise over 5 minutes. The mild acidity of the tartrate prevents the immediate vigorous exotherm often seen with hydrazine hydrate.
-
Reaction: Reflux the mixture at 78°C (Ethanol) or 100°C (Water) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up:
-
Ethanol Route: Evaporate solvent under reduced pressure. The residue contains the pyrazole and tartaric acid. Treat with saturated NaHCO₃ to neutralize the tartaric acid, then extract with Ethyl Acetate (3 x 15 mL).
-
Water Route: Cool the reaction mixture to 0°C. The pyrazole product often precipitates. If not, extract as above.
-
-
Purification: Recrystallize from Hexane/Ethanol.
-
Yield: Typical yields range from 85–95%.
Validation Check:
-
Self-Validating Step: If the reaction mixture remains clear after 1 hour of reflux, check pH. It should be slightly acidic (pH 4-5). If pH > 7, the salt may have decomposed or incorrect stoichiometry was used.
Application II: Chiral Resolution of Racemic Ketones
Context: In drug development, enantiopure ketones are critical intermediates. HLT can be used to resolve racemic ketones by forming diastereomeric hydrazones. The L-tartrate counter-ion creates a chiral environment that influences the solubility and crystallization kinetics of the resulting hydrazone salts.
Resolution Workflow
Figure 2: Workflow for the optical resolution of ketones using Hydrazine L-Tartrate.
Protocol: Resolution of 2-Methylcyclohexanone (Example)
Materials:
-
Racemic 2-Methylcyclohexanone (10 mmol)
-
Hydrazine L-(+)-Tartrate (10 mmol)
-
Solvent: Methanol/Water (9:1)
Procedure:
-
Salt Formation: Dissolve Hydrazine L-Tartrate in the minimum amount of hot Methanol/Water. Add the racemic ketone.
-
Reflux: Heat to reflux for 1 hour to ensure complete hydrazone formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The L-tartrate salt of the hydrazone will crystallize differentially based on the stereochemistry of the ketone moiety.
-
Filtration: Filter the crystals (enriched diastereomer). Save the mother liquor (opposite enantiomer).
-
Recrystallization: Recrystallize the solid from MeOH to improve diastereomeric excess (de).
-
Hydrolysis (Recovery): Suspend the purified hydrazone salt in 10% HCl and reflux for 2 hours. The hydrazine tartrate remains in the aqueous phase; the chiral ketone separates as an oil.
-
Extraction: Extract the ketone with ether, dry over MgSO₄, and concentrate. Determine enantiomeric excess (ee%) via Chiral GC or HPLC.
Critical Handling & Safety (HSE)
Although Hydrazine L-Tartrate is safer than hydrazine hydrate, it is still a genotoxic impurity (GTI) precursor and must be handled with strict containment.
-
Engineering Controls: All weighing and transfers must occur inside a fume hood or powder containment enclosure.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety to nitrogen gas before disposal.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this can lead to rapid evolution of nitrogen gas and heat.
References
-
TCI Chemicals. Product Specification: Hydrazine L-(+)-Tartrate (CAS 634-62-8).[2] Accessed October 2023.
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Hydrazine Chemistry. (General mechanistic grounding for hydrazine condensations).
-
Google Patents. Chiral Hydrazine Derivatives and Resolution Processes (WO1996033163A1). (Describes the use of chiral acids in hydrazine resolution).
-
National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine Tartrate.
-
Wikipedia. Chiral Resolution and Diastereomeric Salts. (Contextual reference for classical resolution methodologies).
Sources
Application Note: Enantiomeric Separation of Racemic Amines Using L-(+)-Tartaric Acid via Diastereomeric Salt Crystallization
Abstract
This application note provides a comprehensive guide to the experimental setup and protocol for the enantiomeric separation of racemic amines using L-(+)-tartaric acid as a chiral resolving agent. The methodology is centered on the classical chemical resolution technique of diastereomeric salt formation and fractional crystallization. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth technical insights and a step-by-step protocol to achieve high enantiomeric purity.
Introduction: The Imperative of Chirality in Modern Science
Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and agrochemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in their biological activity. One enantiomer may be therapeutically beneficial, while the other could be inert or even harmful.[1] Consequently, the production of enantiomerically pure compounds is a critical objective in the pharmaceutical and chemical industries.[1]
One of the most robust and scalable methods for resolving racemic mixtures is through the formation of diastereomeric salts.[2][3] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[4][5] Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[4][5]
L-(+)-tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a widely used resolving agent for racemic bases, particularly amines.[6][7] Its effectiveness stems from its ability to form stable, crystalline diastereomeric salts with a variety of amines, often with significant differences in solubility between the two diastereomers.[8] The term "Hydrazine L-(+)-Tartrate" in the context of a resolving agent likely refers to the in-situ formation of a salt between a hydrazine-containing compound (or more generally, a basic compound) and L-(+)-tartaric acid for the purpose of chiral resolution. This application note will detail the principles and a practical protocol for such a separation.
The Principle of Diastereomeric Salt Resolution
The core principle of this separation technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties in an achiral environment, making their direct separation challenging. However, upon reaction with a single enantiomer of a chiral resolving agent, they are converted into diastereomers, which have different physical and chemical properties.
For a racemic mixture of a basic compound, such as an amine ((±)-Amine), reacting with the enantiomerically pure L-(+)-tartaric acid ((+)-TA), the following equilibrium is established:
(R)-Amine + (S)-Amine + 2 (+)-TA ⇌ [(R)-Amine · (+)-TA] + [(S)-Amine · (+)-TA]
The resulting products, [(R)-Amine · (+)-TA] and [(S)-Amine · (+)-TA], are diastereomeric salts. Due to their different spatial arrangements, these salts will have varying solubilities in a given solvent system.[9] By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts can be selectively precipitated, while the other remains in the mother liquor.[5]
The precipitated, diastereomerically enriched salt is then isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure amine.[10]
Figure 1: Workflow for enantiomeric separation via diastereomeric salt formation.
Experimental Setup and Materials
Materials and Reagents
A critical aspect of a successful resolution is the purity of the starting materials. The chiral resolving agent, in this case, L-(+)-tartaric acid, must be of high enantiomeric purity.
| Reagent/Material | Grade | Supplier | Notes |
| Racemic Amine | >98% | Commercially Available | The specific amine will depend on the research objective. |
| L-(+)-Tartaric Acid | >99% ee | Commercially Available | High enantiomeric excess is crucial for effective resolution. |
| Methanol | Anhydrous | Commercially Available | Solvent selection is critical and may require optimization. |
| Sodium Hydroxide | Reagent Grade | Commercially Available | For regeneration of the free amine. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction of the resolved amine. |
| Deionized Water | High Purity | In-house | Used in the workup procedure. |
Equipment
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks
-
Reflux condenser
-
Büchner funnel and flask for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
Detailed Experimental Protocol
This protocol provides a general procedure for the resolution of a racemic amine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be necessary for specific amines.
Formation and Crystallization of Diastereomeric Salts
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Racemic Amine: To the clear solution, slowly add 0.1 mol of the racemic amine. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for 24-48 hours. The less soluble diastereomeric salt will crystallize out of the solution. For improved yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt in a vacuum oven at a temperature appropriate for the stability of the salt.
Regeneration of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath and add a 2 M solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
Analysis of Enantiomeric Purity
The success of the resolution is quantified by determining the enantiomeric excess (ee) of the obtained amine.
-
Polarimetry: Measure the optical rotation of the resolved amine using a polarimeter. Compare the specific rotation of the sample to the known specific rotation of the pure enantiomer to calculate the optical purity.
-
Chiral Chromatography: For a more accurate determination of the enantiomeric excess, use chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This technique can separate and quantify the two enantiomers.
Figure 2: Step-by-step experimental protocol flowchart.
Causality and Optimization of Experimental Parameters
The success of a diastereomeric salt resolution is highly dependent on several key parameters. Understanding the causality behind these choices is essential for troubleshooting and optimization.
-
Choice of Resolving Agent: L-(+)-tartaric acid is effective for many amines due to its ability to form strong hydrogen bonds and create a rigid, crystalline lattice. However, for some amines, other resolving agents like dibenzoyl-L-tartaric acid or mandelic acid may provide better discrimination and crystallization properties.[11]
-
Solvent Selection: The solvent plays a crucial role in determining the solubilities of the diastereomeric salts. An ideal solvent should exhibit a large difference in solubility for the two diastereomers at a given temperature. Protic solvents like methanol and ethanol are often good starting points for amine resolutions. A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions.
-
Stoichiometry: The molar ratio of the racemic compound to the resolving agent can influence the yield and enantiomeric purity. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystalline fraction.
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling affect the crystal growth and purity. Slow cooling generally promotes the formation of larger, more ordered crystals with higher purity. A stepwise cooling profile can be beneficial.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| An oil precipitates instead of crystals. | The melting point of the diastereomeric salt is below the crystallization temperature. | Use a more dilute solution or a different solvent. |
| Low enantiomeric excess. | The solubilities of the diastereomeric salts are too similar. | Screen different solvents and crystallization temperatures. Recrystallize the diastereomeric salt. |
| Low yield of the desired enantiomer. | A significant amount of the desired diastereomer remains in the mother liquor. | Optimize the solvent and temperature to maximize the solubility difference. Recover the amine from the mother liquor for racemization and recycling. |
Conclusion
The enantiomeric separation of racemic amines using L-(+)-tartaric acid via diastereomeric salt crystallization is a powerful and widely applicable technique. By understanding the underlying principles of diastereomer formation and carefully optimizing the experimental parameters, researchers can achieve high yields and excellent enantiomeric purities. This application note provides a solid foundation for developing and implementing this essential chiral resolution methodology in a laboratory setting.
References
-
Wikipedia. Chiral resolution. [Link]
- Kozma, D. (2001).
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Fogassy, E., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. (2018). [Link]
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- Google Patents.
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015). [Link]
-
Quora. What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
NIH National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
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-
MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PubMed. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. (2008). [Link]
-
Wikipedia. Hydrazine. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
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- 11. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring Chiral Resolution using Hydrazine L-(+)-Tartrate
Abstract
This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the chiral resolution of racemic compounds, with a specific focus on the use of Hydrazine L-(+)-Tartrate as a resolving agent. The content herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of enantiomerically pure active pharmaceutical ingredients (APIs). We will delve into the mechanistic principles of diastereomeric salt formation, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), and discuss the regulatory landscape governing chiral purity.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit significantly different pharmacological and toxicological profiles.[2] The tragic case of Thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of producing enantiomerically pure drugs.[2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control over the enantiomeric purity of chiral drug substances.[3][4]
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of chiral drug production.[5][6] Among the various techniques, diastereomeric crystallization is a widely employed and scalable method.[6] This approach involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by crystallization.[2][6]
This guide focuses on the use of Hydrazine L-(+)-Tartrate, a derivative of the readily available and cost-effective L-(+)-tartaric acid, as a chiral resolving agent.[2][7] The efficacy of the resolution process hinges on robust analytical methods to accurately monitor the enantiomeric excess (e.e.) at each stage.
The Role of Hydrazine L-(+)-Tartrate in Chiral Resolution
L-(+)-Tartaric acid and its derivatives are among the most common and effective chiral resolving agents.[2][5] Their utility stems from their ability to form diastereomeric salts with racemic compounds containing basic functional groups, such as amines.[2] The principle lies in the differential solubility of the resulting diastereomeric salt pair. One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt.
Hydrazine L-(+)-Tartrate offers a unique functionality due to the presence of the hydrazine moiety. This can be particularly advantageous when resolving carbonyl compounds, as it can form hydrazone diastereomers.[8][9] The selection of the appropriate chiral resolving agent is often an empirical process, and a screening of various agents is typically performed to identify the most efficient one for a given racemic compound.[10]
Workflow for Chiral Resolution and Monitoring
The overall process of chiral resolution using Hydrazine L-(+)-Tartrate and the subsequent analytical monitoring is a cyclical process of separation and analysis until the desired enantiomeric purity is achieved.
Figure 1: General workflow for chiral resolution and analytical monitoring.
Analytical Methods for Monitoring Chiral Resolution
The choice of analytical technique is critical for obtaining accurate and reliable data on the progress of the chiral resolution. The most common and powerful methods are chromatographic and electrophoretic techniques.[1][][12]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[1][][13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[14][15]
Protocol: Chiral HPLC Method for Monitoring Enantiomeric Excess
-
Column Selection:
-
The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice due to their broad applicability.[13]
-
Screen several CSPs with varying chiral selectors to find the optimal column for the specific analyte.
-
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Adjust the ratio of the modifier to optimize the resolution and retention times. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
-
-
Instrumentation and Operating Parameters:
| Parameter | Typical Value | Rationale |
| Column | Chiralpak® IA, IB, IC, etc. (Polysaccharide-based) | Broad enantioselectivity for a wide range of compounds. |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | A good starting point for many neutral and acidic compounds. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and resolution. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintain a constant temperature. |
| Detection | UV at 254 nm (or analyte's λmax) | Ensure the analyte has sufficient UV absorbance. |
| Injection Vol. | 10 µL | Adjust based on analyte concentration and detector sensitivity. |
-
Sample Preparation:
-
Dissolve a small amount of the sample (from the mother liquor or the crystallized solid) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Data Analysis and Calculation of Enantiomeric Excess (e.e.):
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Self-Validation and Trustworthiness:
-
System Suitability: Before running samples, inject a standard solution of the racemate to ensure the system is performing adequately. Key parameters to check include resolution (Rs > 1.5), tailing factor (Tf ≈ 1), and repeatability of injections.
-
Method Validation: For quantitative analysis, the method should be validated according to ICH Q2(R2) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[16][17][18]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[19][20][21] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[22][23]
Protocol: Chiral SFC Method for Rapid Monitoring
-
Column Selection:
-
The same types of chiral stationary phases used in HPLC are also employed in SFC.
-
-
Mobile Phase Composition:
-
The primary mobile phase is supercritical CO₂.
-
A polar co-solvent (modifier), such as methanol, ethanol, or isopropanol, is added to modulate the elution strength.
-
-
Instrumentation and Operating Parameters:
| Parameter | Typical Value | Rationale |
| Column | Chiralpak® AD-H, AS-H, etc. | Columns packed with smaller particles are often used in SFC for higher efficiency. |
| Mobile Phase | CO₂/Methanol (80:20, v/v) | Methanol is a common and effective modifier. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[20] |
| Back Pressure | 150 bar | Necessary to maintain the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Temperature affects the density and solvating power of the supercritical fluid. |
| Detection | UV at 254 nm (or analyte's λmax) | Standard UV detectors can be used with SFC systems. |
-
Sample Preparation and Data Analysis:
-
Similar to HPLC, dissolve the sample in a suitable solvent (often the modifier) and filter before injection.
-
Calculation of enantiomeric excess is the same as for HPLC.
-
Causality in Experimental Choices:
The choice between HPLC and SFC often depends on the specific application. SFC is particularly advantageous for high-throughput screening and preparative separations due to its speed and "green" credentials.[20][21] HPLC, on the other hand, is a more established and widely available technique.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds.[24][25][26] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[25][27]
Protocol: Chiral CE Method for High-Efficiency Monitoring
-
Chiral Selector Selection:
-
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[27]
-
Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one that provides the best separation.
-
-
Background Electrolyte (BGE) Optimization:
-
The pH of the BGE is a critical parameter as it affects the charge of the analyte and the chiral selector.
-
The concentration of the chiral selector also needs to be optimized to achieve the desired resolution.
-
-
Instrumentation and Operating Parameters:
| Parameter | Typical Value | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CE. |
| BGE | 50 mM Phosphate buffer, pH 2.5, with 10 mM HP-β-CD | Low pH is often used for the separation of basic compounds. |
| Voltage | 20 kV | The applied voltage drives the separation. |
| Temperature | 25 °C | Temperature control is crucial for reproducible migration times. |
| Detection | UV at 214 nm | Detection at lower wavelengths is common in CE. |
-
Sample Preparation and Data Analysis:
-
Dissolve the sample in the BGE or a compatible solvent at a low concentration.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
Figure 2: Schematic diagrams of HPLC, SFC, and CE systems for chiral analysis.
Regulatory Considerations and Method Validation
The analytical methods used to determine the enantiomeric purity of a drug substance must be validated to ensure they are fit for purpose.[16][17] The ICH and FDA provide guidelines on the validation of analytical procedures.[16][17][18][28]
For chiral separations, the following validation characteristics are particularly important:
-
Specificity: The method must be able to resolve the two enantiomers from each other and from any other impurities or excipients that may be present.[29]
-
Quantitation Limit (QL): The method must be sensitive enough to quantify the minor enantiomer at the required level, which is often specified by regulatory authorities.[30] According to ICH guidelines, the presence of the unwanted enantiomer should generally not exceed 0.15% of the major enantiomer for a maximum daily dose of ≤2 g.[30]
-
Accuracy and Precision: The method must provide results that are both accurate (close to the true value) and precise (reproducible).[31]
-
Robustness: The method should be reliable and unaffected by small, deliberate variations in the method parameters.
Conclusion
The successful development of enantiomerically pure drugs relies on the effective implementation of chiral resolution strategies and the use of robust analytical methods to monitor their progress. Hydrazine L-(+)-Tartrate is a valuable chiral resolving agent, and its use in diastereomeric crystallization requires careful analytical control. HPLC, SFC, and CE are powerful techniques for monitoring enantiomeric excess, each with its own advantages. The selection and optimization of the analytical method should be guided by the specific properties of the analyte and the requirements of the project. A thorough understanding of the principles behind these techniques, coupled with a systematic approach to method development and validation, is essential for ensuring the quality and safety of chiral pharmaceuticals.
References
- BOC Sciences.
- Kannappan, V. (2025, March 15).
- Bhushan, R., & Kumar, V. (2008).
- Al-Saeed, F. A., et al. (2021).
- CN101239913A - Chiral tartaric acids derivatives and preparation method thereof.
- The Royal Society of Chemistry. (n.d.).
- chemeurope.com. (n.d.). Chiral resolution.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- WO1996033163A1 - Chiral hydrazine derivatives.
- RSC Publishing. (n.d.).
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- Chemical Society Reviews. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- FDA. (n.d.). Q2(R2)
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2023, November 25). (PDF)
- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ResearchGate. (2025, August 10).
- ResearchGate. (2025, October 2). (PDF)
- American Pharmaceutical Review. (2013, June 6).
- Selvita. (2024, September 19).
- ResearchGate. (2021, May 15). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- Phenomenex. (n.d.).
- PMC. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- Phenomenex. (n.d.).
- PlumX. (n.d.).
- Česká a slovenská farmacie. (2007, July 23).
- Wikipedia. (n.d.).
- Reddit. (2018, April 25).
- Onyx Scientific. (n.d.).
- PMC - NIH. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
- PubMed. (n.d.).
- Lab Manager. (2025, August 14).
- MDPI. (n.d.).
- IKEV. (n.d.). ICH Q6A Guideline.
- BioProcess International. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
Sources
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Recovery of the resolved compound from Hydrazine L-(+)-Tartrate salt
Application Note: Quantitative Recovery of Chiral Hydrazine Derivatives from L-(+)-Tartrate Diastereomeric Salts
Executive Summary
This application note details the protocol for the liberation and isolation of enantiomerically enriched hydrazine derivatives from their L-(+)-Tartrate diastereomeric salts. While diastereomeric salt crystallization is a standard method for optical resolution, the subsequent recovery of the free base (the hydrazine moiety) requires specific handling due to the oxidative instability and toxicity inherent to hydrazine functionalities.
This guide provides a self-validating, biphasic extraction protocol designed to maximize yield (>95%) and preserve optical purity (ee%), while ensuring operator safety against the carcinogenic potential of hydrazine compounds.
Chemical Basis & Mechanism
The resolution of a racemic hydrazine derivative (
The Equilibrium:
Thermodynamic Logic (pKa Analysis):
-
L-(+)-Tartaric Acid: A diprotic acid with
and . -
Hydrazine Derivatives: Generally weak bases; the conjugate acid (
) typically has a between 6.0 and 8.5 (depending on substitution). -
The Strategy: To quantitatively shift the equilibrium to the free base, the aqueous phase pH must be adjusted to >10.5 (at least 2 units above the hydrazine
). This ensures >99% deprotonation of the hydrazine, forcing it into the organic phase, while the tartrate dianion remains trapped in the aqueous phase.
Safety & Pre-Requisites (Critical)
WARNING: Hydrazine derivatives are potent reducing agents, often unstable in air (oxidation), and are classified as potential carcinogens/mutagens.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Inert Atmosphere: Solvents should be degassed. Ideally, perform the basification and extraction under a nitrogen (
) or argon blanket to prevent the formation of azo or azoxy impurities. -
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Quenching: Have a dilute bleach (<5% NaOCl) solution ready to neutralize any spills.[2]
Protocol: Salt Dissociation and Extraction
Materials Required
-
Solid Phase: Resolved Hydrazine L-(+)-Tartrate Salt.
-
Aqueous Phase: Deionized Water, 4M NaOH (or
for sensitive substrates). -
Organic Phase: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Avoid esters like EtOAc if the hydrazine is highly nucleophilic to prevent amide formation.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[3]
Step-by-Step Methodology
1. Suspension & Inerting
-
Place the diastereomeric salt (1.0 equiv) into a round-bottom flask.
-
Add Deionized Water (10 mL per gram of salt).
-
Expert Insight: Sparge the water with
gas for 5 minutes prior to addition to minimize dissolved oxygen.
2. Basification (The Critical Break)
-
Cool the suspension to 0–5°C in an ice bath to reduce the rate of potential side reactions.
-
Slowly add 4M NaOH dropwise while stirring. Monitor pH.
-
Target: Adjust pH to 11–12 . The suspension should clarify as the salt breaks and the free base oil separates.
3. Biphasic Extraction
-
Rinse the flask with the organic solvent (DCM or MTBE) and add to the funnel. Use a 1:1 volume ratio relative to the aqueous phase.
-
Shake gently (venting frequently) for 2 minutes.
-
Allow phases to separate. Collect the lower organic layer (if DCM) or upper layer (if MTBE).
-
Repeat: Re-extract the aqueous layer 2 more times with fresh solvent.
-
Validation: The aqueous layer contains the Tartrate; the organic layer contains the Hydrazine.
4. Washing & Drying
-
Wash with Brine (saturated NaCl) to remove trapped water and trace tartrate.
-
Dry over Anhydrous
for 15 minutes.
5. Isolation
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).[3]
-
Temperature Limit: Do not exceed 35°C water bath temperature to prevent thermal decomposition.
-
Result: The residue is the resolved Chiral Hydrazine Free Base.
Workflow Visualization
The following diagram illustrates the separation logic and recovery paths for both the target compound and the resolving agent.
Caption: Workflow for the biphasic dissociation of tartrate salts. Solid lines indicate the product path; dashed lines indicate the resolving agent recovery path.
Analytical Validation
To ensure the integrity of the process, the isolated compound must undergo the following checks:
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR ( | Absence of Tartaric Acid peaks (singlet ~4.3 ppm). |
| Optical Purity | Chiral HPLC / GC | ee% should match or exceed the salt's diastereomeric excess (de%). |
| Chemical Purity | HPLC (UV/Vis) | >98% area. Monitor for oxidation byproducts (azo compounds). |
| Residual Solvent | GC-Headspace | Below ICH limits for DCM/MTBE. |
Protocol Extension: Recovery of L-(+)-Tartaric Acid
For economic and environmental sustainability, the resolving agent can be recovered from the aqueous phase (see "Aqueous Path" in diagram).
-
Take the aqueous layer (pH > 11) from the extraction step.
-
Cool to 0°C.
-
Acidify with concentrated HCl to pH ~1.5.
-
L-(+)-Tartaric acid will precipitate (solubility decreases significantly in cold acidic water).
-
Filter, wash with cold ethanol, and dry.
-
Recycle: This material can be reused for subsequent resolutions.
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Retrieved from
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[7] CRC Press. (Standard reference for pKa and solubility data in resolutions).
-
U.S. Department of Defense. (1986). Safety and Handling of Hydrazine.[1][2][8][9][10] Defense Technical Information Center. Retrieved from
-
American Chemical Society. (2023). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from
-
Williams, R. (2022). pKa Data Compilation.[11] Organic Chemistry Data. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution with Hydrazine L-(+)-Tartrate
[1]
Status: Operational Ticket ID: RES-OPT-882 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Advanced Troubleshooting & Efficiency Optimization for Hydrazine Tartrate Systems
System Overview & Mechanistic Grounding
You are employing Hydrazine L-(+)-Tartrate (
The efficiency of this resolution relies on the Gibbs Free Energy difference (
The Core Challenge: The Hydrazine-Tartrate system is prone to "Oiling Out" (Liquid-Liquid Phase Separation) due to the high polarity of the tartrate anion competing with the solvation shell of the hydrazine complex.
Critical Process Parameters (The "Why" it Fails)
Before troubleshooting, verify your baseline parameters against this optimization matrix.
| Parameter | Standard Range | Mechanistic Impact |
| Stoichiometry | 0.5 – 1.0 eq | 0.5 eq (Method of Half-Quantities) often yields higher enantiomeric excess (ee) by maximizing the thermodynamic competition for the resolving agent (Marckwald Principle). |
| Solvent System | MeOH/H₂O or EtOH/H₂O | High dielectric constants are required to solubilize the tartrate, but too much water suppresses the lattice energy difference, leading to low yield. |
| Cooling Rate | 0.1 – 0.5 °C/min | Rapid cooling traps the more soluble diastereomer (kinetic impurity) inside the crystal lattice of the less soluble one. |
| Hydrazine Stability | pH < 8.5 | Free hydrazine is unstable and oxidation-prone.[1] The salt form stabilizes it, but alkaline shifts can trigger decomposition.[1] |
Troubleshooting Guide (Symptom-Based)
Issue 1: The System "Oils Out" Instead of Crystallizing
Symptoms: A second liquid phase appears at the bottom of the reactor; solution becomes cloudy/emulsified.
Root Cause: You have hit the Spinodal Decomposition curve before the Solubility curve.[1] The system is finding it energetically more favorable to form an amorphous oil (metastable liquid) than an ordered crystal lattice.[1] This is common with tartrates due to their flexibility.[1]
Corrective Protocol:
-
The "Cloud Point" Reheat: Heat the mixture until the oil redissolves (clear solution).
-
Seed at High Temp: Add 0.1 wt% pure seed crystals of the desired diastereomer immediately upon entering the metastable zone (approx. 2-5°C below saturation temperature).
-
Solvent Polarity Shift: Oiling out indicates the solvent is too poor for the oil but too good for the crystal.[1] Add a co-solvent with a lower dielectric constant (e.g., add Isopropanol to a Methanol system) to force lattice formation over oil formation.[1]
Issue 2: Low Enantiomeric Excess (ee < 80%)
Symptoms: Yield is high, but chiral purity is poor.
Root Cause:
-
Eutectic Composition: You may be operating near the eutectic point of the diastereomeric pair.[1]
-
Kinetic Entrapment: Fast precipitation trapped the unwanted isomer.[1]
Corrective Protocol:
-
Double-Recrystallization: Do not wash the filter cake excessively (which redissolves the surface).[1] Instead, perform a second crystallization using a different solvent ratio (e.g., switch from 90:10 EtOH:H₂O to 95:5).[1]
-
The "Pope-Peachy" Adjustment: Reduce the Hydrazine L-Tartrate stoichiometry to 0.55 equivalents . Add 0.45 equivalents of an achiral base (like NaOH or KOH) if resolving an acid, or an achiral acid (like HCl) if resolving a base.[1] This forces the enantiomers to compete strictly for the limited chiral agent.[1]
Issue 3: Safety & Decomposition (Yellowing/Gas Evolution)
Symptoms: Solution turns yellow/brown; bubbles form (N₂ gas).
Root Cause: Oxidative decomposition of the hydrazine moiety.[1]
Corrective Protocol:
-
Atmosphere Control: This reaction must be run under a strict Nitrogen or Argon blanket.[1] Oxygen accelerates hydrazine decomposition into
and .[1][2] -
Temperature Cap: Never exceed 60°C with Hydrazine Tartrate salts. Above this, the risk of disproportionation increases.[1]
-
Neutralization: All waste streams must be treated with dilute hypochlorite (bleach) to destroy residual hydrazine before disposal.[1]
Visualization: The Optimization Logic Tree
The following diagram illustrates the decision-making process for rescuing a failed resolution batch.
Figure 1: Decision logic for troubleshooting phase separation and purity issues in Hydrazine Tartrate resolution.
Standard Operating Procedure (The "Golden Batch")
To maximize efficiency and reproducibility, adhere to this optimized workflow:
-
Preparation:
-
Dissolve 1.0 eq of Racemate in Methanol (5 vol) .
-
Separately, dissolve 0.55 eq of Hydrazine L-(+)-Tartrate in Water (1 vol) .
-
Note: The 0.55 eq targets the "Method of Half-Quantities" for maximum theoretical efficiency [1].
-
-
Mixing & Nucleation:
-
Add the tartrate solution to the racemate solution at 50°C .
-
Hold for 30 mins under
. -
Cool to 40°C and add 0.1% seeds of the pure diastereomer.
-
Crucial: Do not cool further until visual turbidity confirms crystal growth (not oiling).[1]
-
-
Crystallization:
-
Ramp down to 5°C over 6 hours (Linear cooling profile).
-
Age the slurry for 2 hours at 5°C to allow Ostwald ripening (improves filterability).
-
-
Isolation:
Frequently Asked Questions (FAQs)
Q: Can I recycle the resolving agent? A: Yes, but with caution. Hydrazine L-Tartrate can be recovered by basifying the mother liquor to pH 10, extracting the racemate, and then re-acidifying. However, due to the oxidative instability of hydrazine, we recommend checking the purity of the recovered salt via DSC (Differential Scanning Calorimetry) before reuse. If the melting point deviates by >2°C, discard it [2].
Q: Why is my salt colored? A: Coloration (yellow/orange) indicates oxidation of the hydrazine moiety, likely due to air exposure or trace metal contamination (Cu, Fe). Use deionized water and glass-lined or passivated stainless steel reactors [3].[1]
Q: The resolution works for the Chloride salt but not the Tartrate. Why? A: The Chloride salt relies on simple ionic packing.[1] The Tartrate salt relies on a complex hydrogen-bonding network.[1][3] If the Tartrate fails, your solvent likely disrupts these H-bonds.[1] Switch to a less protic solvent (e.g., Acetonitrile/Water instead of Methanol/Water) to strengthen the salt interaction.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][4] (Foundational text on the "Method of Half-Quantities" and Pope-Peachy method).
-
Vertex Pharmaceuticals. (1996).[1] Chiral hydrazine derivatives and resolution thereof. WO1996033163A1.[1] Link
-
Schmidt, E. W. (2001).[1] Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.[1][4] (Authoritative source on Hydrazine stability and materials compatibility). Link
-
Mettler Toledo. Oiling Out in Crystallization. (Technical guide on thermodynamics of liquid-liquid phase separation). Link
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Database of specific tartaric acid resolution protocols).
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
Troubleshooting poor diastereomeric salt crystallization with Hydrazine L-(+)-Tartrate
This guide functions as a Tier 3 Technical Support resource for researchers encountering difficulties in the chiral resolution of racemic hydrazine derivatives (or hydrazine-functionalized intermediates) using L-(+)-Tartaric Acid.
Topic: Troubleshooting Diastereomeric Salt Crystallization (Hydrazine / L-(+)-Tartrate Systems) Status: Open Priority: High (Process Blocked)
System Diagnostics & Triage
Before adjusting parameters, identify your specific failure mode. Diastereomeric salt formation relies on the subtle difference in lattice energy between the p-salt (less soluble) and n-salt (more soluble). Hydrazine derivatives introduce specific challenges due to their H-bond flexibility and redox instability.
Diagnostic Workflow
Use the following logic flow to identify your root cause.
Figure 1: Decision tree for diagnosing crystallization failures in chiral resolution.
Critical Failure Modes & Solutions
Issue A: The "Oiling Out" Phenomenon (LLPS)
The Symptom: Instead of crystals, a second liquid phase (oil) separates from the solution. The Science: This is Metastable Liquid-Liquid Phase Separation (LLPS) .[1][2][3] Hydrazine derivatives are often flexible molecules. When paired with tartaric acid, the entropic cost of ordering into a rigid lattice is high. The system finds a local energy minimum by forming a dense, disordered liquid phase (the oil) rather than a crystal.
Troubleshooting Protocol:
-
Temperature Cycling: Do not cool rapidly. Rapid cooling drives the system deep into the unstable region.
-
Action: Heat the mixture until the oil redissolves. Cool slowly (1°C/min). When the oil just begins to appear (the cloud point), hold the temperature constant and add seed crystals.
-
-
The "Cloud Point" Ethanol Method:
-
Tartrates are often too soluble in water/methanol but oil out in ethyl acetate.
-
Action: Dissolve the salt in minimal hot Methanol. Add hot Ethyl Acetate dropwise until a persistent cloudiness appears. Add a drop of Methanol to clear it. Seed, then cool.
-
Issue B: Low Enantiomeric Excess (The Eutectic Trap)
The Symptom: You get crystals, but the ee is stuck (e.g., at 60-70%) and won't improve with simple washing. The Science: You have likely hit the Eutectic Composition . In many chiral systems, the racemic compound forms a stable lattice (a solid solution) that co-crystallizes with the diastereomer. Tartaric acid salts are prone to forming solvates that trap the "wrong" isomer.
The "Pope-Peachy" Protocol (Half-Quant Method): Instead of using 1.0 equivalent of L-(+)-Tartaric acid, use 0.5 equivalents .
-
Why: This forces the "wrong" enantiomer to remain in solution as the free base (which has different solubility properties than the salt), while the "matched" enantiomer precipitates as the tartrate salt.
-
Reference: This leverages the solubility difference between the salt and the free base, often maximizing theoretical yield to 50% (100% of the desired isomer).
Issue C: Chemical Decomposition (Hydrazine Instability)
The Symptom: Solution turns yellow/brown; gas evolution (
Stabilization Protocol:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins before use.
-
Additives: Add 1 mM EDTA to the crystallization solvent to sequester trace transition metals (Cu, Fe) that catalyze hydrazine oxidation.
Data & Solvent Selection Guide
Solvent choice dictates the structure of the Hydrogen-Bonding Network (HBN). Tartrates require proton donors/acceptors to bridge the lattice.
| Solvent System | Polarity | Risk Factor | Recommendation |
| Methanol (MeOH) | High | High Solubility | Good for initial dissolution. Often requires an anti-solvent. |
| Ethanol (EtOH) | Med-High | Gel Formation | Preferred. Balances solubility and lattice formation. |
| Isopropanol (IPA) | Medium | Oiling Out | Use only as an anti-solvent (add to the MeOH solution). |
| Water | Very High | Hydrate Formation | Avoid if possible. Hydrates often have lower diastereomeric selectivity than anhydrous forms. |
| Acetonitrile | Medium | Solvate Trap | Avoid. Often traps impurities in the lattice channels. |
Standardized Experimental Protocol
Target: Resolution of Racemic Hydrazine Derivative (R-NH-NH2) Reagent: L-(+)-Tartaric Acid
Step-by-Step Workflow:
-
Stoichiometry Calculation:
-
Calculate 1.0 molar equivalent of your racemic substrate.
-
Calculate 0.55 molar equivalents of L-(+)-Tartaric acid (slight excess over the Half-Quant rule to ensure initiation).
-
-
Dissolution (The "Hot Filter" Step):
-
Dissolve the substrate in Ethanol (5 mL per gram).
-
Dissolve the Tartaric acid in hot Methanol (minimal volume).
-
Crucial: Mix the two hot solutions under an Argon atmosphere.
-
-
Nucleation:
-
Allow the solution to cool to room temperature naturally.
-
If oiling occurs: Reheat to redissolve, then seed with pure crystals (if available) or scratch the glass surface with a glass rod to induce nucleation.
-
-
Harvesting:
-
Filter the solids. Do not wash with fresh solvent immediately (this often redissolves the salt). Wash with cold (0°C) Isopropanol.
-
-
Recrystallization (The Upgrade):
-
If ee is <95%, recrystallize from boiling Ethanol/Water (95:5). Water helps break up the non-specific solvates.
-
Frequently Asked Questions (FAQ)
Q: Can I use D-(-)-Tartaric acid if L-(+) doesn't work? A: Yes, but it will crystallize the opposite enantiomer. If L-(+) gives you the "oil," switching to D-(-) might give a crystalline solid if the packing efficiency is different, but theoretically, the mirror image system should behave identically in an achiral environment. If L-(+) fails, try a structural analog like Dibenzoyl-L-tartaric acid , which adds aromatic pi-stacking to stabilize the lattice.
Q: My salt is hygroscopic and turns to goo on the filter. A: Hydrazine tartrates are often hygroscopic. Perform filtration under a nitrogen cone or in a glovebox. Dry the filter cake immediately in a vacuum oven at 40°C (ensure no explosion risk with the hydrazine moiety).
Q: Why does the solution turn yellow? A: Oxidation of the hydrazine group. This is a "silent killer" of crystallization because oxidation byproducts act as impurities that inhibit crystal growth (poisoning the crystal face). You must exclude oxygen.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[4] Enantiomers, Racemates, and Resolutions. John Wiley & Sons. (The definitive text on chiral resolution mechanics).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[4]
-
Faigl, F., et al. (2004).[4] Enantiomer Separation: Fundamentals and Practical Methods. Kluwer Academic Press.[4] Discusses the "Half-Quant" method efficiency.
-
Tumanova, N., et al. (2019).[5] "Structural Analysis of Diastereomeric Salt Formation." Crystal Growth & Design. (Details on how solvent inclusion affects lattice stability).
-
BenchChem Technical Guides. (2025). Troubleshooting Diastereomeric Salt Crystallization.
Sources
- 1. Yield of Protein Crystallization from Metastable Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Optimizing temperature for fractional crystallization of Hydrazine L-(+)-Tartrate salts
Status: Active Ticket ID: T-HYD-TART-001 Assigned Specialist: Senior Application Scientist, Crystallization Process Development
Module 1: Critical Safety & Pre-requisites
WARNING: READ BEFORE PROCEEDING Hydrazine and its salts are potent carcinogens , highly toxic, and chemically unstable. This protocol requires strict adherence to safety standards.
-
Material Compatibility: Hydrazine decomposes catalytically on contact with certain metals (Iron, Copper, Molybdenum). Use only glass, Teflon (PTFE), or high-grade stainless steel (316L) equipment. Do not use metal spatulas.
-
Thermal Instability: Hydrazine salts can undergo rapid exothermic decomposition. Never heat dry salts above 100°C. In solution, maintain temperatures below 80°C to prevent autocatalytic decomposition.
-
Explosion Hazard: While tartrates are generally more stable than perchlorates or nitrates, dry hydrazine salts can be shock-sensitive. Do not grind dry crystals.
Module 2: The Thermodynamics of Optimization
You are asking for an "optimal temperature," but in fractional crystallization, there is no single "magic number." Instead, there is an Optimal Operating Window defined by the Metastable Zone Width (MSZW) .
The Mechanism
Hydrazine L-(+)-Tartrate crystallization relies on the differential solubility of the target salt versus impurities (or the opposing enantiomer if used for chiral resolution).
-
High T (Dissolution): Breaks crystal lattice; solvates ions.
-
Low T (Nucleation): Reduces solubility, creating supersaturation.
The Challenge with Tartrates: L-tartrate salts are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing if the supersaturation is too high. This occurs because tartrates often form viscous, hydrogen-bonded networks in solution.
Module 3: Experimental Protocol (Self-Validating)
Do not guess the temperature. Use this workflow to determine the exact parameters for your specific concentration.
Phase 1: Determine the Saturation Temperature ( )
-
Prepare a suspension of Hydrazine L-tartrate in your chosen solvent (typically water/ethanol mixes) at a known concentration (e.g., 0.5 g/mL).
-
Heat slowly (0.5°C/min) with agitation.
-
Record the temperature where the last crystal disappears. This is
.-
Guidance: If
, dilute the solution. Working above 80°C increases decomposition risks.
-
Phase 2: Determine the Metastable Zone Width (MSZW)
-
Cool the clear solution slowly (0.5°C/min).
-
Record the temperature where the first visible crystal appears (
). -
Calculate MSZW:
.-
Result: Your cooling ramp must operate within this
to avoid oiling out or uncontrolled crashing.
-
Phase 3: The Optimized Cooling Profile
Instead of a linear cool, use a Cubic Cooling Profile to maintain constant supersaturation:
-
Initial Phase: Slow cooling (favors growth over nucleation).
-
Final Phase: Faster cooling (depletes yield once surface area is large).
Module 4: Troubleshooting Guide (FAQs)
Q1: My solution turned into a cloudy oil/gel instead of crystals. What happened?
Diagnosis: You hit the "Spinodal Decomposition" line before the Nucleation line. Root Cause: Supersaturation was generated too fast, or the temperature dropped too quickly. Corrective Action:
-
Re-heat to dissolve the oil.
-
Seed the solution: Add 0.1 wt% of pure seed crystals at
. -
Reduce the cooling rate significantly (e.g., from 1°C/min to 0.1°C/min).
Q2: The crystals are too small and hard to filter.
Diagnosis: Excessive nucleation (Nucleation rate
-
Implement Temperature Cycling: Oscillate the temperature by ±2°C during the cooling phase. This dissolves small "fines" (Ostwald Ripening) and deposits their mass onto larger crystals.
Q3: I see gas bubbles forming during heating.
Diagnosis: CRITICAL SAFETY EVENT. Thermal decomposition of Hydrazine. Root Cause: Temperature is too high (>80°C) or metal contamination is present. Corrective Action:
-
STOP HEATING IMMEDIATELY.
-
Crash cool the vessel with an ice bath.
-
Check the vessel for scratches or metal contaminants.
-
Discard the batch as the stoichiometry has changed (hydrazine loss).
Q4: My yield is lower than literature values.
Diagnosis: High terminal solubility.
Root Cause: The "Final Temperature" (
-
Hydrazine salts are often highly soluble in water. Add an anti-solvent (like cold Ethanol or Isopropanol) at the end of the cooling ramp to force precipitation, rather than relying on temperature alone.
Module 5: Visualization & Logic
Figure 1: Optimization Workflow
This diagram outlines the logical flow for determining the safe and optimal crystallization parameters.
Caption: Logical workflow for establishing the optimal cooling profile while mitigating safety risks and phase separation issues.
Figure 2: Solubility & Metastable Zone Logic
This diagram illustrates the "Operating Window" to prevent oiling out.
Caption: The target is to maintain the system in the Green (Metastable) zone to ensure pure crystal growth.
Module 6: Data Summary
| Parameter | Recommended Range | Critical Limit | Reason |
| Dissolution Temp ( | 50°C – 70°C | >80°C | Risk of hydrazine decomposition and flash point proximity.[1] |
| Cooling Rate | 0.1°C/min – 0.5°C/min | >1.0°C/min | Fast cooling promotes oiling out and impurity inclusion.[1] |
| Seeding Temp | N/A | Bypasses the energy barrier for nucleation; prevents oiling.[1] | |
| Filtration Temp | 0°C – 5°C | < -10°C | Too cold may co-precipitate impurities or freeze solvent.[1] |
References
-
NASA Technical Reports Server. (1971). Thermal Decomposition of Hydrazine.[2][3][4] Retrieved from [Link]
-
American Chemical Society (ACS). (2010). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.[5] Organic Process Research & Development. Retrieved from [Link]
- Mullin, J. W. (2001). Crystallization (4th Edition). Butterworth-Heinemann. (Standard text for MSZW and Cubic Cooling profiles).
Sources
Technical Support Center: Stabilizing Hydrazine L-(+)-Tartrate During Chiral Resolution
Welcome to the technical support guide for handling Hydrazine L-(+)-Tartrate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this salt for chiral resolution. The inherent reactivity of the hydrazine moiety presents unique stability challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the causal mechanisms behind decomposition and offering robust protocols to ensure the integrity of your resolution experiments.
Section 1: Understanding the Compound and Its Instability
This section addresses the fundamental properties of Hydrazine L-(+)-Tartrate and the primary reasons it may decompose during experimental work.
FAQ 1.1: What is Hydrazine L-(+)-Tartrate and its role in resolution?
Hydrazine L-(+)-Tartrate is a diastereomeric salt formed by reacting a racemic hydrazine derivative (a 50:50 mixture of its 'left-handed' and 'right-handed' enantiomers) with an enantiomerically pure resolving agent, L-(+)-tartaric acid.
The core principle of this type of chiral resolution is the conversion of enantiomers, which have identical physical properties, into diastereomers, which do not.[1][2] Because the two resulting diastereomeric salts—(R)-Hydrazine·(L)-Tartrate and (S)-Hydrazine·(L)-Tartrate—have different physical properties, such as solubility in a given solvent, one can be selectively crystallized and separated from the other.[1][3] This process is foundational for isolating a single, desired enantiomer, a critical step in drug development.
FAQ 1.2: What are the primary causes of hydrazine salt decomposition?
The instability of Hydrazine L-(+)-Tartrate is almost entirely attributable to the hydrazine component. Hydrazine is a powerful reducing agent and is thermodynamically unstable.[4] Its decomposition can be triggered or accelerated by several common laboratory factors:
-
Catalytic Impurities: Transition metal ions (e.g., Cu²⁺, Fe²⁺, Fe³⁺) and their oxides are potent catalysts for hydrazine decomposition.[4][5][6] Contact with metallic surfaces like stainless steel spatulas or unclean glassware can introduce these catalysts.[7]
-
Thermal Stress: Elevated temperatures significantly increase the rate of decomposition.[5][8][9] While some heat may be necessary to dissolve the salt, excessive or prolonged heating will degrade the material, yielding gaseous byproducts.[5]
-
Oxidation (Contact with Air): Atmospheric oxygen readily oxidizes hydrazine, especially in neutral or alkaline conditions.[4][10] The primary products of this reaction are nitrogen gas and water.
-
High pH: While the tartrate salt itself creates an acidic environment that favors stability, decomposition can be rapid if the pH is raised (e.g., during a workup or neutralization step) in the presence of an oxidant like air.[10][11]
The primary decomposition products are typically nitrogen gas (N₂), ammonia (NH₃), and sometimes hydrogen gas (H₂), which accounts for the gas evolution often observed during failed experiments.[4][8][12]
Section 2: Proactive Strategies for Preventing Decomposition
Success in resolving hydrazine-based compounds hinges on meticulous control of the experimental environment. This section details the best practices and provides a validated protocol.
FAQ 2.1: What are the most critical parameters to control during the resolution?
Based on the decomposition triggers identified above, the following parameters are non-negotiable for maintaining the stability of your Hydrazine L-(+)-Tartrate salt.
| Parameter | Risk of a Poor Control | Mitigation Strategy | Causality |
| Atmosphere | Oxidative degradation of the hydrazine moiety. | Perform all operations (dissolution, crystallization, filtration) under an inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric oxygen, a key reactant in one of the main decomposition pathways.[4] |
| Temperature | Thermally-induced decomposition, leading to gas evolution and yield loss. | Use the minimum temperature required for dissolution. Avoid prolonged heating. Employ a precisely controlled water bath instead of a hot plate. | The rate of decomposition reactions increases with temperature.[5] Minimizing thermal energy input is crucial. |
| Hardware | Introduction of catalytic metal ions. | Use only clean glass or Teflon-coated equipment. Avoid stainless steel spatulas, needles, or stir bars with scratches. | Metal surfaces, particularly iron and copper, can catalyze the decomposition of hydrazine, dramatically increasing the rate of degradation.[4][5][6] |
| pH During Workup | Rapid decomposition upon basification in the presence of air. | If the free hydrazine base needs to be recovered, perform the neutralization and extraction steps quickly, under an inert atmosphere, and at low temperatures (e.g., in an ice bath). | Hydrazine's stability is significantly lower at neutral or alkaline pH when oxygen is present.[10] |
| Reagent Purity | Introduction of unknown catalysts or oxidants. | Use high-purity, degassed solvents. Ensure the starting racemic hydrazine and L-(+)-tartaric acid are of high quality. | Impurities in solvents or reagents can act as unforeseen catalysts for decomposition. |
Protocol 2.1: Step-by-Step Protocol for a Robust Resolution
This protocol integrates the best practices described above for the crystallization of a diastereomeric hydrazine tartrate salt.
Materials:
-
Racemic hydrazine derivative
-
L-(+)-tartaric acid (high purity)
-
Degassed, anhydrous solvent (e.g., Methanol, Ethanol)
-
Schlenk flask or three-neck round-bottom flask with gas inlet/outlet
-
Glass stir rod or Teflon-coated stir bar
-
Cannula filtration setup or Schlenk filter stick
-
Controlled temperature bath
Methodology:
-
System Preparation:
-
Thoroughly clean and oven-dry all glassware to remove moisture and organic residues.
-
Assemble the reaction flask and purge the system with dry Nitrogen or Argon for at least 15-20 minutes to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the experiment.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the racemic hydrazine derivative (1.0 eq) and the chosen degassed solvent to the flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq, assuming a 2:1 hydrazine:tartrate salt) in a minimum amount of the same degassed solvent. Note: The stoichiometry may vary and should be optimized for your specific system.
-
-
Dissolution and Salt Formation:
-
Gently stir the hydrazine solution.
-
Transfer the tartaric acid solution to the hydrazine solution via a cannula under inert atmosphere.
-
Place the flask in a controlled temperature bath and heat slowly to the minimum temperature required to achieve full dissolution. Crucially, monitor the solution and avoid overheating. A target of 40-50°C is often a good starting point, but this is system-dependent.
-
-
Controlled Crystallization:
-
Once a clear solution is obtained, turn off the heat and allow the bath to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.
-
For optimal crystal growth and purity, consider a programmed slow cooling ramp if equipment allows.
-
If crystallization does not occur, consider seeding with a previously generated crystal or further slow cooling in a refrigerator.
-
-
Isolation of Diastereomeric Salt:
-
Once crystallization is complete, isolate the solid product via filtration. Use a Schlenk filter stick or a cannula transfer to a filtration funnel, all under a positive pressure of inert gas.
-
Wash the crystals sparingly with a small amount of cold, degassed solvent to remove any soluble impurities (which will contain the other diastereomer).
-
-
Drying:
-
Dry the isolated crystals under a high vacuum at a mild temperature (e.g., room temperature or slightly above) to remove residual solvent.
-
Section 3: Troubleshooting Guide
Even with the best protocols, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
FAQ 3.1: My yield is very low, and the solution turned yellow/brown. What happened?
A low yield accompanied by a color change is a classic symptom of significant decomposition. The color likely arises from small amounts of polymeric or oxidized side products. The low yield is a direct result of the parent molecule degrading into gases (N₂, NH₃) and other non-crystalline species.
Troubleshooting Steps:
-
Review Your Hardware: Did you use a metal spatula at any point? Are there scratches on your stir bar? If so, switch to all-glass or Teflon equipment.
-
Check Your Temperature Log: Did the temperature exceed the target? Use a calibrated thermometer and a controlled bath for future attempts.
-
Verify Inert Atmosphere: Was your inert gas flow consistent? Check for leaks in your system. Even a small leak can introduce enough oxygen to initiate decomposition over the course of the experiment.[4]
FAQ 3.2: I observed vigorous bubbling/gas evolution upon heating. Is this normal?
No, this is a critical warning sign of rapid decomposition. The evolved gas is likely N₂ and/or NH₃ from the breakdown of the hydrazine moiety.[4][8] This indicates that either the temperature is too high or a potent catalyst is present. Immediately reduce the heat and reassess your experimental setup against the protocol.
FAQ 3.3: How can I analytically confirm that decomposition has occurred?
Visual cues are helpful, but analytical data is required for definitive confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase HPLC method can be developed to separate the hydrazine tartrate salt from its potential impurities and degradation products. Comparing a "clean" sample to a degraded one will show a decrease in the main peak area and the appearance of new, earlier-eluting peaks corresponding to more polar degradation products.[11][13]
-
Spectrophotometry: A colorimetric test using p-dimethylaminobenzaldehyde can be used to quantify the amount of remaining hydrazine.[14] A decrease in the expected concentration would confirm decomposition. This method is useful for quantifying the extent of the problem.[15]
References
- Arxada. Performance Chemicals Hydrazine.
- Zhang, D., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.
- DTIC. Safety and Handling of Hydrazine.
- Lucien, H.W. Thermal Decomposition of Hydrazine.
- Wikipedia. Hydrazine.
- Michel, E. & Hagar, K.F. (1954). Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
- Moliner, A.M. & Street, J.J. Decomposition of Hydrazine in Aqueous Solutions.
- Chemistry LibreTexts. (2020). 6.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- Wikipedia. Chiral resolution.
- ATSDR. Chapter 6: Analytical Methods for Hydrazines.
- Szafran, M., et al. (2014). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC.
- Sastry, G.N., et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
- Al-Jubail. DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.
- OSHA. HYDRAZINE Method no.: 308.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. arxada.com [arxada.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. steamforum.com [steamforum.com]
- 7. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. osha.gov [osha.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Hydrazine L-(+)-Tartrate Purification & Analysis
Status: Active Ticket ID: HLT-PUR-001 Subject: Identification and Removal of Impurities in Hydrazine L-(+)-Tartrate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Hydrazine L-(+)-Tartrate (CAS 634-62-8) is a critical 1:1 salt utilized primarily for optical resolution and as a stable, weighable source of hydrazine in organic synthesis. Its utility, however, is frequently compromised by three classes of impurities: oxidative byproducts (azines) , stoichiometric imbalances (free hydrazine or tartaric acid), and solvent inclusions .
This guide provides a self-validating workflow to identify, remove, and prevent these impurities.
Module 1: Critical Safety & Handling
WARNING: Hydrazine derivatives are potent carcinogens, skin sensitizers, and reducing agents.
-
Inhalation: Use a dedicated fume hood.
-
Contact: Double-glove (Nitrile/Neoprene).
-
Explosion Hazard: Do not heat above 180°C; the compound decomposes violently near its melting point. Avoid contact with metal oxides (Fe, Cu) which catalyze decomposition.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is yellow or sticky instead of a white crystalline powder. What went wrong?
Diagnosis: This indicates oxidative contamination or azine formation .
-
The Cause: Hydrazine is highly susceptible to oxidation by atmospheric oxygen, forming diimide (
) and eventually nitrogen gas. If ketones (like acetone) were present in the cleaning process or atmosphere, they react with hydrazine to form azines (e.g., acetone azine), which are yellow oils. -
The Fix:
-
Wash: Rinse the crude solid with cold absolute ethanol. Azines are generally soluble in organic solvents, whereas Hydrazine L-Tartrate is not.
-
Recrystallize: Dissolve in minimum hot water (50°C) and precipitate with ethanol under an inert atmosphere (
or Ar).
-
Q2: The melting point is depressed (e.g., 175-178°C instead of 182-183°C).
Diagnosis: Wet cake or Stoichiometric Imbalance .
-
The Cause: Water inclusion lowers the lattice energy. Alternatively, an excess of L-tartaric acid (MP 170°C) will depress the melting point of the salt.
-
The Fix:
-
Dry: Vacuum dry at 40°C over
for 24 hours. -
Check pH: Dissolve a small sample in water. The pH of a saturated solution should be approx. 3.6. If pH < 3.0, you have excess acid. Recrystallize with a slight excess of hydrazine hydrate, then wash thoroughly with ethanol.
-
Q3: The specific rotation
is lower than +22.5°.
Diagnosis: Racemization or Wrong Isomer .
-
The Cause: If the reaction temperature exceeded 70°C during synthesis, L-(+)-tartaric acid may partially racemize or dehydrate. Alternatively, contamination with DL-tartaric acid will lower the optical rotation.
-
The Fix: There is no "fix" for racemized material; it must be discarded. Ensure synthesis temperature remains <60°C.
Module 3: Impurity Formation Pathways
The following diagram illustrates how improper handling leads to common impurities.
Figure 1: Reaction pathways leading to the target salt versus common oxidative and stoichiometric impurities.
Module 4: Purification Protocol (Recrystallization)
This protocol relies on the high solubility of Hydrazine Tartrate in water and its insolubility in ethanol.
Reagents:
-
Crude Hydrazine L-(+)-Tartrate
-
Deionized Water (degassed)
-
Absolute Ethanol (cold)
Step-by-Step Workflow:
-
Dissolution: Place 10g of crude salt in a flask. Add the minimum amount of water (approx. 15-20 mL) at 50°C to achieve complete dissolution.
-
Note: Do not boil.[1] High heat promotes oxidation.
-
-
Filtration: Filter the warm solution through a 0.45µm PTFE membrane to remove insoluble particulates (dust, metal oxides).
-
Precipitation: While stirring, slowly add 100 mL of cold absolute ethanol. The salt will precipitate as white needles.
-
Digestion: Cool the slurry to 0-5°C and hold for 1 hour to maximize yield.
-
Isolation: Filter via vacuum. Wash the cake 3x with 10 mL cold ethanol to remove surface mother liquor (which contains the azines).
-
Drying: Dry under vacuum (10 mbar) at 40°C.
Module 5: Analytical Validation
Verify purity using this three-pillar approach.
1. Physical Constants Table
Compare your sample against these authoritative standards.
| Property | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 182.0 – 183.0 °C | Capillary (uncorrected) |
| Solubility | Soluble in water; Insoluble in EtOH | solvent check |
| Optical Rotation | Polarimetry | |
| Stoichiometry | 1:1 ( | Titration |
2. Quantitative Analysis: Iodometric Titration
To confirm the hydrazine content (Theoretical: 17.59% N2H4 by weight).
Principle: Hydrazine is oxidized by Potassium Iodate (
Protocol:
-
Weigh accurately 0.1g of the salt. Dissolve in 50 mL water.
-
Add 30 mL concentrated HCl (Solution must be strongly acidic).
-
Add 5 mL
or Chloroform (indicator layer). -
Titrate with 0.025 M
.-
Endpoint: The organic layer turns violet (iodine formation) and then suddenly becomes colorless (conversion to
).
-
Module 6: Process Logic Diagram
Use this decision tree to guide your purification strategy.
Figure 2: Decision tree for remediating impure Hydrazine Tartrate batches.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. John Wiley & Sons.
-
PubChem. (n.d.). Hydrazine Tartrate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Hydrazine L-(+)-Tartrate in Synthetic Applications
Welcome to the technical support center for Hydrazine L-(+)-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in their experiments. Here, we address common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Introduction to Hydrazine L-(+)-Tartrate
Hydrazine L-(+)-tartrate is a salt combining the reactive nucleophile hydrazine with the chiral, non-racemic L-(+)-tartaric acid. This formulation offers a convenient and often more stable alternative to anhydrous hydrazine or hydrazine hydrate, particularly in applications where chirality is a factor or where a solid, weighable form of hydrazine is preferred. However, like any reagent, its use is not without potential challenges. Understanding the possible side reactions and byproducts of both the hydrazine and the tartrate components is crucial for optimizing reaction outcomes and ensuring product purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction with an aldehyde/ketone to form a hydrazone is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete hydrazone formation is a common issue that can often be traced back to reaction conditions and the nature of the substrate.
Troubleshooting Guide:
-
pH of the Reaction Medium: The formation of a hydrazone from an aldehyde or ketone and hydrazine is a pH-dependent equilibrium process.[1] The reaction is generally favored under mildly acidic conditions, which catalyze the dehydration of the intermediate carbinolamine. Since Hydrazine L-(+)-Tartrate is a salt of a weak base and a weak acid, the initial pH of your reaction mixture may not be optimal.
-
Troubleshooting Steps:
-
Monitor the pH of your reaction mixture.
-
If the reaction is too slow, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step.
-
Conversely, if your substrate or product is sensitive to acid, a slight excess of a non-nucleophilic base may be required to free the hydrazine.
-
-
-
Steric Hindrance: Highly hindered ketones or aldehydes will react more slowly with hydrazine.
-
Troubleshooting Steps:
-
Increase the reaction temperature to provide the necessary activation energy.
-
Prolong the reaction time.
-
Consider using a less sterically hindered hydrazine derivative if the reaction allows.
-
-
-
Reagent Purity: Ensure the purity of your carbonyl compound and the Hydrazine L-(+)-Tartrate. Impurities can interfere with the reaction.
FAQ 2: I am observing unexpected byproducts in my reaction, especially when heating above 150°C. What could be the source of these impurities?
A2: At elevated temperatures, both hydrazine and tartaric acid can undergo decomposition, leading to a variety of byproducts that can complicate your reaction mixture.
Troubleshooting Guide:
-
Thermal Decomposition of Hydrazine: Hydrazine is known to decompose at elevated temperatures, especially in the presence of certain metals, to form nitrogen, ammonia, and hydrogen.[2]
-
Troubleshooting Steps:
-
Whenever possible, conduct your reaction at the lowest effective temperature.
-
Ensure your reaction vessel is free from catalytic metal contaminants.
-
If high temperatures are unavoidable, consider performing the reaction under an inert atmosphere to minimize oxidative side reactions.
-
-
-
Thermal Decomposition of Tartaric Acid: L-(+)-tartaric acid is unstable at temperatures exceeding 200°C. Its decomposition can yield pyrotartaric acid, pyruvic acid, and eventually acetic acid through decarboxylation.[3]
-
Troubleshooting Steps:
-
Carefully control the reaction temperature to remain below the decomposition threshold of tartaric acid if the tartrate ion is not intended to be a reactant.
-
Be aware of these potential acidic byproducts, as they can alter the pH and catalyze undesired side reactions.
-
Analyze your crude product for the presence of these decomposition products using techniques like NMR or LC-MS.
-
-
FAQ 3: During my Wolff-Kishner reduction using Hydrazine L-(+)-Tartrate, I am getting low yields of the desired alkane. What are the likely side reactions?
A3: The Wolff-Kishner reduction requires strongly basic conditions and high temperatures, a combination that can promote side reactions.[4][5]
Troubleshooting Guide:
-
Incomplete Hydrazone Formation: As a prerequisite for the reduction, the hydrazone must form efficiently. Refer to FAQ 1 for troubleshooting hydrazone formation.
-
Azine Formation: A common side reaction is the formation of an azine, where two molecules of the carbonyl compound react with one molecule of hydrazine. This is more prevalent with aldehydes.
-
Troubleshooting Steps:
-
Use a molar excess of hydrazine to favor the formation of the hydrazone over the azine.
-
-
-
Cleavage and Rearrangement Reactions: The harsh conditions of the Wolff-Kishner reduction can sometimes lead to cleavage of strained rings or other molecular rearrangements.
-
Troubleshooting Steps:
-
If your substrate is sensitive to strong base and high heat, consider alternative reduction methods like the Clemmensen reduction (for acid-stable compounds) or milder variants of the Wolff-Kishner reduction.
-
-
FAQ 4: I am attempting to synthesize a pyrazole from a 1,3-dicarbonyl compound and Hydrazine L-(+)-Tartrate, but the reaction is messy. How can I improve the outcome?
A4: The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazine is a robust reaction, but regioselectivity and side reactions can be an issue, particularly with unsymmetrical dicarbonyls.
Troubleshooting Guide:
-
Regioselectivity: With an unsymmetrical 1,3-dicarbonyl, two isomeric pyrazoles can be formed. The outcome is often dependent on the relative reactivity of the two carbonyl groups and the reaction conditions.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature and pH to favor the formation of one regioisomer.
-
Consult literature for similar substrates to determine the expected regioselectivity.
-
-
-
Competing Michael Addition: If your dicarbonyl compound also contains an α,β-unsaturated moiety, hydrazine can undergo a Michael addition as a competing reaction.
-
Troubleshooting Steps:
-
Optimize reaction conditions (e.g., lower temperature) to favor the desired condensation reaction.
-
-
Summary of Potential Issues and Mitigation Strategies
| Issue | Potential Cause | Mitigation Strategy |
| Incomplete Hydrazone Formation | Suboptimal pH, Steric Hindrance | Adjust pH with catalytic acid/base, Increase temperature/time |
| Unexpected Byproducts at High Temp. | Thermal decomposition of hydrazine or tartaric acid | Lower reaction temperature, Use inert atmosphere, Check for metal contaminants |
| Low Yield in Wolff-Kishner Reduction | Incomplete hydrazone formation, Azine formation | Ensure complete hydrazone formation, Use excess hydrazine |
| Messy Pyrazole Synthesis | Lack of regioselectivity, Competing side reactions | Control temperature and pH, Optimize reaction conditions |
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: General scheme for hydrazone formation and potential pitfalls.
Caption: Thermal decomposition pathways for hydrazine and tartrate.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add Hydrazine L-(+)-Tartrate (1.0-1.2 eq).
-
If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, the hydrazone can often be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure.
-
Further purification can be achieved by crystallization or chromatography.
Protocol 2: General Procedure for Wolff-Kishner Reduction
-
In a flask equipped with a reflux condenser, dissolve the carbonyl compound (1.0 eq) in a high-boiling solvent such as diethylene glycol.
-
Add Hydrazine L-(+)-Tartrate (1.5-2.0 eq) and a strong base like potassium hydroxide (3.0-4.0 eq).
-
Heat the reaction mixture to a temperature that allows for the removal of water and the subsequent increase in temperature to around 180-200°C.
-
Maintain the high temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the crude alkane.
-
Purify the product by distillation or chromatography.
References
-
Panzarasa, G. (n.d.). REDISCOVERING PYROTARTARIC ACID: A CHEMICAL INTERPRETATION OF THE VOLATILE SALT OF TARTAR. IDEALS. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2024, January 21). Tartaric acid. In Wikipedia. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2024, January 29). Wolff–Kishner reduction. In Wikipedia. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2024, January 23). Hydrazine. In Wikipedia. Retrieved February 8, 2026, from [Link]
Sources
Technical Support Center: Scaling Up Chiral Resolution of Racemic Amines with L-(+)-Tartaric Acid
A Senior Application Scientist's Guide to Navigating Diastereomeric Salt Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic amines using L-(+)-tartaric acid. While the direct use of pre-formed Hydrazine L-(+)-Tartrate as a resolving agent is not widely documented in readily available literature, this guide focuses on the closely related and industrially significant process of using L-(+)-tartaric acid for the resolution of racemic bases. The principles and challenges discussed herein are fundamental to diastereomeric salt crystallization and are applicable to scenarios where hydrazine may be a component of the starting materials or a related impurity.
The journey from a bench-scale resolution to a robust, scalable process is fraught with challenges that can impact yield, purity, and economic viability. This guide provides in-depth technical insights, troubleshooting strategies, and practical protocols to empower you to overcome these hurdles and achieve successful, scalable chiral separations.
Part 1: Foundational Principles & Initial Considerations
The "Handshake" of Chiral Recognition: Diastereomeric Salt Formation
The cornerstone of this classical resolution technique lies in the differential physical properties of diastereomers. When a racemic amine (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiopure resolving agent like L-(+)-tartaric acid, two diastereomeric salts are formed: (R-amine)-(L-tartrate) and (S-amine)-(L-tartrate).[1][2] These salts are not mirror images and thus exhibit different solubilities in a given solvent system.[3][4] This solubility difference is the key to their separation through selective crystallization.[5]
Safety First: Handling Hydrazine and its Derivatives
Hydrazine is a hazardous material that is both reactive and toxic.[3] It is crucial to handle hydrazine and its solutions with appropriate personal protective equipment (PPE) and in a well-ventilated area to avoid skin contact and inhalation.[3] Hydrazine solutions can be flammable and are sensitive to heat and catalytic decomposition.[3] Due to its genotoxic potential, residual hydrazine levels in pharmaceutical products are strictly controlled.[6][7]
Part 2: Troubleshooting Guide: From Poor Yield to Impure Product
This section addresses common issues encountered during the scale-up of chiral resolutions with L-(+)-tartaric acid in a question-and-answer format.
Q1: My chiral resolution is not yielding any crystals. What are the likely causes and how can I fix this?
Possible Causes:
-
High Solubility of Both Diastereomeric Salts: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.
-
Insufficient Supersaturation: The concentration of the diastereomeric salts in the solution may not have reached the level required for nucleation and crystal growth.
-
Formation of an Oil or Amorphous Solid: Instead of crystalline material, the salts may be "oiling out" of the solution, which can hinder purification.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Screening | Experiment with a range of solvents with varying polarities (e.g., alcohols, ketones, esters) and consider solvent/anti-solvent systems. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other. |
| 2 | Increase Concentration | Carefully increase the initial concentration of the racemic amine and L-(+)-tartaric acid to promote supersaturation. |
| 3 | Temperature Control | If the salts are more soluble at higher temperatures, a controlled cooling profile can induce crystallization. Conversely, for salts with inverse solubility, controlled heating may be necessary. |
| 4 | Seeding | Introduce a small amount of the desired pure diastereomeric salt (if available) to the supersaturated solution to act as a template for crystal growth.[1] |
| 5 | Anti-Solvent Addition | Slowly add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution of the salts in a good solvent to induce precipitation. |
Q2: The enantiomeric excess (e.e.) of my resolved amine is consistently low. How can I improve the purity?
Possible Causes:
-
Similar Solubilities of Diastereomeric Salts: The solubility difference between the two diastereomeric salts in the chosen solvent system may be too small, leading to co-precipitation.[4]
-
Kinetic vs. Thermodynamic Control: Rapid crystallization (kinetic control) may trap impurities and the undesired diastereomer in the crystal lattice. Slower, more controlled crystallization (thermodynamic control) often leads to higher purity.
-
Inadequate Washing: The filter cake may retain mother liquor rich in the more soluble, undesired diastereomer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Solvent System | Re-evaluate the solvent system to maximize the solubility difference between the diastereomeric salts. Sometimes a mixture of solvents can fine-tune this difference. |
| 2 | Controlled Cooling/Agitation | Implement a slow, linear cooling profile and controlled agitation. This allows for the selective crystallization of the less soluble salt and minimizes the incorporation of the more soluble one. |
| 3 | Recrystallization | Perform one or more recrystallizations of the isolated diastereomeric salt. This is a powerful technique for enhancing enantiomeric purity.[2] |
| 4 | Effective Washing | Wash the filtered crystals with a small amount of cold, fresh solvent to displace the mother liquor without dissolving a significant amount of the desired product.[8] |
| 5 | Vary Stoichiometry | Experiment with the molar ratio of L-(+)-tartaric acid to the racemic amine. Using a sub-stoichiometric amount of the resolving agent can sometimes improve selectivity.[9] |
Q3: The yield of my desired diastereomeric salt is very low, even with good enantiomeric excess. What can I do to improve it?
Possible Causes:
-
High Solubility of the Desired Salt: Even the "less soluble" diastereomeric salt may still have significant solubility in the mother liquor, leading to product loss.
-
Suboptimal Temperature Profile: The final crystallization temperature may be too high, leaving a considerable amount of the desired salt in solution.
-
Insufficient Crystallization Time: The crystallization process may not have reached equilibrium, leaving product in the solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Final Temperature | Experiment with lower final crystallization temperatures to decrease the solubility of the desired diastereomeric salt. |
| 2 | Increase Hold Time | Extend the holding time at the final crystallization temperature to allow the system to approach equilibrium and maximize precipitation. |
| 3 | Mother Liquor Recycle | Consider concentrating and recycling the mother liquor. The unwanted enantiomer can sometimes be racemized and reused in a subsequent resolution batch. |
| 4 | Anti-Solvent Addition | Judicious use of an anti-solvent at the end of the crystallization can help to precipitate more of the desired salt from the solution. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine with L-(+)-Tartaric Acid
This protocol provides a starting point for the diastereomeric salt crystallization of a generic racemic amine.
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol) with gentle heating if necessary.[8]
-
Addition of Resolving Agent: In a separate vessel, dissolve L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent. Slowly add the tartaric acid solution to the amine solution with stirring.[10] An exothermic reaction may be observed.[8]
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider seeding or further cooling in an ice bath. Allow the crystallization to proceed for a predetermined time (e.g., several hours to overnight).
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.[8]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and add a base (e.g., NaOH, K2CO3) to deprotonate the amine, which can then be extracted with an organic solvent.[8]
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques (e.g., chiral HPLC, polarimetry).[3]
Workflow for Scaling Up Chiral Resolution
The following diagram illustrates a logical workflow for scaling up a chiral resolution process.
Caption: A phased approach to scaling up chiral resolution.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use D-(-)-tartaric acid instead of L-(+)-tartaric acid? A: Yes. Using the opposite enantiomer of the resolving agent will typically result in the preferential crystallization of the opposite enantiomer of the amine. This can be a useful strategy if the desired amine enantiomer forms the more soluble diastereomeric salt with L-(+)-tartaric acid.
Q: How do I know if my crystallization is under kinetic or thermodynamic control? A: Generally, rapid crystallization induced by fast cooling or high supersaturation is kinetically controlled and may lead to lower purity. Slower, more controlled crystallization where the system is held at a constant temperature for an extended period to approach equilibrium is thermodynamically controlled and often results in higher purity.
Q: What is the theoretical maximum yield for a classical chiral resolution? A: Since the starting material is a 50:50 racemic mixture, the theoretical maximum yield for the isolation of one enantiomer is 50%. However, processes that incorporate a racemization step for the unwanted enantiomer can achieve theoretical yields approaching 100%.
Q: How critical is the purity of the L-(+)-tartaric acid? A: The enantiomeric purity of the resolving agent is critical. Any contamination with D-(-)-tartaric acid will form the diastereomeric salt of the unwanted amine enantiomer, which could co-precipitate and reduce the enantiomeric excess of the final product.
Q: Are there alternatives to crystallization for separating the diastereomeric salts? A: While crystallization is the most common and scalable method, other techniques like chromatography can also be used to separate diastereomers, although this is often less economically viable on a large scale.
Part 5: Analytical Considerations
Accurate and reliable analytical methods are essential for monitoring and controlling a chiral resolution process.
| Analytical Technique | Purpose | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (e.e.) of the resolved amine. | Method development is crucial to achieve baseline separation of the enantiomers. |
| Polarimetry | To measure the optical rotation of the resolved amine, providing an indication of its enantiomeric purity.[3] | Less accurate than chiral HPLC for precise e.e. determination but useful for quick checks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and chemical purity of the resolved amine and the diastereomeric salt. | Can sometimes be used with chiral shift reagents to determine e.e. |
| Differential Scanning Calorimetry (DSC) | To study the thermal properties of the diastereomeric salts, including melting points and potential polymorphism.[4] | |
| Gas Chromatography (GC) with a derivatizing agent | To quantify residual hydrazine.[7] | Important for ensuring the final product meets safety and regulatory standards. |
Part 6: Visualizing the Process Logic
The following diagram illustrates the logical flow of the diastereomeric salt resolution process.
Caption: Logical flow of a diastereomeric salt resolution.
References
- BenchChem. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. BenchChem.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.
- Google Patents. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem.
- Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- The Royal Society of Chemistry. (n.d.).
- Sousa, P. F., et al. (n.d.). Diastereomeric salts of (S,S)
- Google Patents. (n.d.).
- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(43), 10147-10156.
- Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5144-5185.
- ScienceMadness Discussion Board. (2013). Selecting chiral acids for resolution of amines.
- Chemeurope.com. (n.d.). Chiral resolution.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Hydrazine L-(+)
- PubMed. (2008).
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
- Google Patents. (n.d.).
- White Rose eTheses Online. (n.d.).
- ResearchGate. (n.d.).
- OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry.
- PharmaCompass.com. (n.d.).
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
- PubMed. (2016).
- Wikipedia. (n.d.). Hydrazine.
- PlumX. (n.d.).
- Justia Patents. (n.d.).
- DrugFuture. (n.d.).
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to improve the enantiomeric excess (ee) with Hydrazine L-(+)-Tartrate
This guide functions as a specialized Technical Support Center for researchers optimizing chiral resolution processes using Hydrazine L-(+)-Tartrate . It is designed to troubleshoot low enantiomeric excess (ee) in the resolution of racemic ketones (via hydrazone formation) or substituted hydrazines.
Topic: Optimization of Enantiomeric Excess (ee) in Chiral Resolution
Status: Operational | Tier: Level 3 (Senior Application Support)
Module 1: Critical Safety & Handling (Read First)
WARNING: High-Risk Reagent Class Before addressing ee, you must validate your safety protocols. Hydrazine salts are energetic and toxic.
-
Explosion Hazard: Hydrazine tartrate salts can be shock-sensitive when anhydrous. Never scrape dry crystals with metal spatulas. Use Teflon-coated tools.
-
Toxicity: Hydrazine is a known carcinogen and hepatotoxin. All handling must occur in a functioning fume hood with a chemically resistant sash.
-
Waste: Quench all mother liquors with dilute hypochlorite (bleach) solution to destroy residual hydrazine before disposal.
Module 2: The Mechanism of Action
To fix low ee, you must understand how the separation occurs. Hydrazine L-(+)-Tartrate acts through Diastereomeric Salt Formation .[1]
-
For Racemic Ketones: The hydrazine moiety reacts with the ketone to form a basic hydrazone . The L-(+)-tartaric acid then protonates this hydrazone, forming a diastereomeric salt pair:
-
(R)-Hydrazone · L-Tartrate (Salt A)
-
(S)-Hydrazone · L-Tartrate (Salt B)
-
-
The Separation Logic: Salt A and Salt B have different lattice energies and solubilities. We rely on Thermodynamic Control to crystallize the less soluble diastereomer (the "eutomer") while leaving the other (the "distomer") in the mother liquor.
Module 3: Troubleshooting Low ee (FAQs)
Scenario A: "I have good yield, but the ee is stuck at 40-60%."
Diagnosis: You are likely trapping the "wrong" diastereomer (distomer) inside the crystal lattice of the "right" one due to rapid precipitation (Kinetic Entrapment).
Solution: The "Thermodynamic Reset" Protocol
-
Step 1: Re-dissolve the crystals in the minimum amount of boiling solvent (typically EtOH/H₂O).
-
Step 2: Turn off the heat and allow the flask to cool in the oil bath (do not remove it). This ensures a cooling rate of < 0.5°C/min .
-
Step 3: Stop stirring once turbidity appears. Agitation during nucleation promotes small, impure crystals.
-
Step 4: Harvest crystals only after the system reaches room temperature and holds for 4 hours.
Scenario B: "My crystals are oiling out (forming a gum) instead of precipitating."
Diagnosis: The solvent polarity is too high, or the water content is incorrect. Tartrate salts are highly hygroscopic; excess water disrupts the hydrogen-bonding network required for a tight crystal lattice.
Solution: Solvent Polarity Adjustment Consult the Solvent Screening Matrix below to adjust your system.
| Current Solvent System | Observation | Adjustment Action |
| 100% Ethanol | Oiling out / Gum | Add 5-10% Isopropanol or MTBE to lower polarity. |
| Ethanol / Water (9:1) | No precipitate | Reduce water content. Switch to Absolute Ethanol . |
| Methanol | High Solubility (No solid) | Switch to Ethanol or add Ethyl Acetate as an anti-solvent. |
Scenario C: "I cannot get any separation (0% ee) despite crystallization."
Diagnosis: You may have a Solid Solution (where both enantiomers fit into the same crystal lattice) or a Conglomerate that requires preferential crystallization.[2]
Solution: The "Pope-Peachy" Method (Half-Quantity Rule) Instead of using 1.0 equivalent of Hydrazine L-(+)-Tartrate, use 0.5 equivalents .
-
Logic: This forces the "tightest binding" enantiomer to react and crystallize, while leaving the other enantiomer as the free base (or free hydrazone) in solution.
-
Protocol:
Module 4: Visualization of the Optimization Workflow
Use this decision tree to guide your next experiment.
Figure 1: Decision Matrix for optimizing enantiomeric excess using tartrate salts.
Module 5: Standardized Protocol for Hydrazone Resolution
Objective: Resolution of rac-2-Acetyl-5,8-dimethoxytetralin (Model Substrate) via Hydrazine L-Tartrate.
-
Derivatization:
-
Combine rac-Ketone (1.0 eq) with Hydrazine Hydrate (1.2 eq) in Ethanol. Reflux 2h.
-
Evaporate volatiles to obtain the crude rac-Hydrazone.
-
-
Salt Formation:
-
Dissolve rac-Hydrazone (10 mmol) in Absolute Ethanol (50 mL) at 60°C.
-
Add L-(+)-Tartaric Acid (10 mmol) dissolved in hot Ethanol (20 mL).
-
Note: If using pre-formed Hydrazine L-Tartrate, add 0.6 eq directly to the ketone in refluxing ethanol (one-pot method), though the two-step method above is more controlled.
-
-
Crystallization:
-
Allow to cool to RT over 6 hours.
-
Filter the solid (Salt A).
-
CRITICAL STEP: Dry the solid and measure mass.
-
-
Enrichment (Recrystallization):
-
If ee < 95%: Dissolve Salt A in boiling Methanol/Ethanol (1:4).
-
Seed with pure crystals if available.
-
Cool slowly.
-
-
Liberation:
-
Treat the salt with 10% NaOH (aq) and extract with DCM.
-
Hydrolyze the hydrazone (if the ketone is the target) using 3M HCl/THF reflux.
-
References & Authoritative Sources
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Definitive guide on solvent selection and the "Pope-Peachy" method).
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on crystallization kinetics and phase diagrams).
-
Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines and Hydrazines with Tartaric Acid Derivatives." Bulletin of the Chemical Society of Japan. (Specifics on amine/hydrazine-tartrate interactions).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine Hydrate. (Mandatory safety data for handling hydrazine precursors).
Sources
Dealing with oiling out or amorphous precipitation of Hydrazine L-(+)-Tartrate salts
Technical Support Center: Crystallization of Hydrazine L-(+)-Tartrate Salts
Welcome to our dedicated technical support guide for navigating the complexities of crystallizing Hydrazine L-(+)-Tartrate salts. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with "oiling out" or amorphous precipitation during their crystallization processes. Our goal is to provide you with the expert insights and actionable protocols necessary to achieve robust and reproducible crystalline forms.
Troubleshooting Guide: Oiling Out & Amorphous Precipitation
Oiling out, or liquid-liquid phase separation, and the formation of amorphous precipitates are common but challenging phenomena in the crystallization of pharmaceutical salts. These issues often arise when the salt has high solubility in the chosen solvent system or when the rate of supersaturation is too rapid, preventing the molecules from organizing into a stable crystal lattice. This guide provides a systematic approach to diagnose and resolve these problems.
Q1: My Hydrazine L-(+)-Tartrate salt is "oiling out" during the cooling crystallization process. What is happening and how can I prevent it?
A1: Understanding the Phenomenon of Oiling Out
"Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates from the solution as a super-saturated, metastable liquid phase (an "oil") rather than a solid crystalline phase. This is particularly common for salts with strong hydrogen bonding capabilities, like tartrates, which can form highly concentrated, viscous solutions. The primary cause is often a rapid change in conditions (e.g., fast cooling or anti-solvent addition) that pushes the system into a metastable zone where nucleation and growth of crystals are kinetically hindered.
Causality & Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. A solvent in which the salt is highly soluble at high temperatures but significantly less soluble at lower temperatures can be prone to oiling out if the cooling rate is not carefully controlled. The solvent should also promote the appropriate molecular interactions for lattice formation.
-
Supersaturation Control: The rate at which supersaturation is generated is the most influential factor. Rapid cooling, fast evaporation of a good solvent, or quick addition of an anti-solvent can lead to a supersaturation level that bypasses the nucleation window for crystalline solids, favoring the formation of an amorphous oil.
Troubleshooting Protocol: Systematic Approach to Prevent Oiling Out
-
Solvent System Optimization:
-
Conduct a Solvent Screen: Systematically screen a panel of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof). The goal is to find a system where the solubility curve is not excessively steep.
-
Utilize Co-solvents: Introducing a co-solvent can modulate the solubility profile. For instance, adding a less polar solvent (an anti-solvent) like isopropanol to an aqueous solution can reduce solubility more gradually.
-
-
Control the Rate of Supersaturation:
-
Slow Cooling Profile: Implement a programmed, slow cooling ramp. Instead of crash cooling from a high temperature to room temperature, try a linear ramp of 5-10 °C per hour.
-
Controlled Anti-solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to the solution at a constant temperature. This allows the system to equilibrate and promotes nucleation.
-
-
Seeding Strategy:
-
Introduce Seed Crystals: Seeding the solution with a small amount of the desired crystalline material can bypass the kinetic barrier to nucleation, providing a template for crystal growth. The seeds should be added when the solution is slightly supersaturated.
-
Workflow for Troubleshooting Oiling Out:
Caption: A systematic workflow for troubleshooting oiling out in crystallization.
Q2: I've managed to avoid oiling out, but now I'm getting an amorphous precipitate. How do I promote the formation of a crystalline solid?
A2: From Amorphous to Crystalline: A Matter of Energy and Kinetics
Amorphous solids are disordered, high-energy forms that lack the long-range molecular order of a crystal lattice. They often form under conditions of very high supersaturation where molecules precipitate out of solution too quickly to organize. While avoiding oiling out is a step in the right direction, the formation of an amorphous solid indicates that the kinetic conditions are still not optimal for crystallization.
Expert Insights:
The key difference between conditions leading to an oil versus an amorphous solid is often the viscosity and mobility of the solute-rich phase. An amorphous solid is essentially a "frozen" oil with very low molecular mobility. To obtain a crystalline product, you must provide the molecules with sufficient time and an appropriate energetic landscape to arrange themselves into a thermodynamically more stable crystalline form.
Protocol for Promoting Crystallinity:
-
Maturation/Aging:
-
Slurry Aging: Hold the amorphous precipitate as a slurry in the mother liquor at a constant temperature for an extended period (24-72 hours). This process, known as Ostwald ripening, allows the more soluble amorphous solid to dissolve and re-precipitate as the more stable crystalline form. Agitation is crucial during this step to ensure good mass transfer.
-
-
Temperature Cycling:
-
Controlled Heating and Cooling: Gently cycle the temperature of the slurry. For example, heat the slurry by 10-15 °C and then slowly cool it back down. This can help overcome the kinetic barrier to nucleation and transformation.
-
-
pH Adjustment:
-
The solubility of tartrate salts can be highly dependent on pH. A slight adjustment of the pH of the solution may alter the solubility profile sufficiently to favor crystallization over amorphous precipitation. Conduct small-scale experiments to screen a narrow pH range around the expected pKa of the salt components.
-
Data Summary: Impact of Key Parameters on Solid Form
| Parameter | High Rate / High Value | Low Rate / Low Value | Desired Outcome for Crystallinity |
| Cooling Rate | Amorphous / Oil | Crystalline | Slow, controlled cooling |
| Anti-solvent Addition Rate | Amorphous / Oil | Crystalline | Slow, controlled addition |
| Stirring Speed | Shear-induced amorphization | Poor mixing | Moderate, consistent agitation |
| Supersaturation | High (favors amorphous) | Low (favors crystalline) | Controlled, moderate supersaturation |
Frequently Asked Questions (FAQs)
Q3: How can I definitively characterize the solid form of my Hydrazine L-(+)-Tartrate salt?
A3: A combination of analytical techniques is essential for unambiguous solid-form characterization.
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for distinguishing between crystalline and amorphous materials. Crystalline materials produce a distinct pattern of sharp peaks, while amorphous materials yield a broad, featureless halo.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A crystalline solid will show a sharp melting endotherm, whereas an amorphous solid will exhibit a glass transition (Tg) followed by a crystallization exotherm and then a melting endotherm.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for identifying the presence of bound solvent or water (hydrates vs. solvates vs. anhydrous forms).
Q4: What are the stability implications of obtaining an amorphous form of my salt?
A4: Amorphous solids are thermodynamically metastable and have a tendency to convert to a more stable crystalline form over time. This can have significant implications for drug development:
-
Physical and Chemical Instability: The higher energy state and greater molecular mobility in amorphous materials can lead to faster chemical degradation.
-
Changes in Physicochemical Properties: A conversion from amorphous to crystalline form can alter key properties such as solubility, dissolution rate, and bioavailability. This is a critical risk for pharmaceutical products.
-
Hygroscopicity: Amorphous materials are often more hygroscopic than their crystalline counterparts, which can affect handling, stability, and formulation.
Q5: Can the presence of impurities affect the crystallization process?
A5: Absolutely. Impurities can act as "crystal poisons" by adsorbing onto the growing crystal faces and inhibiting further growth, or they can favor the formation of a less stable polymorph or an amorphous solid. It is crucial to ensure the purity of your starting materials. If you suspect impurities are the issue, consider recrystallizing the starting materials before the salt formation step.
Logical Relationship Diagram: Solid Form Outcomes
Caption: Relationship between kinetic control and solid-form outcome.
References
Validation & Comparative
Technical Guide: Enantiomeric Resolution & Purity Analysis using Hydrazine L-(+)-Tartrate
Topic: Determining Enantiomeric Purity after Resolution with Hydrazine L-(+)-Tartrate Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers and Process Chemists in Drug Development
Executive Summary
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the resolution of racemic ketones and aldehydes remains a critical bottleneck. While enzymatic kinetic resolution and asymmetric catalysis are popular, classical resolution via diastereomeric hydrazone formation using Hydrazine L-(+)-Tartrate (and its derivative, L-(+)-Tartaric Acid Hydrazide ) offers a robust, scalable alternative for substrates resistant to enzymatic cleavage.
This guide provides a comparative analysis of Hydrazine L-(+)-Tartrate against alternative resolving agents (e.g., SAMP/RAMP, chiral amines) and details the critical downstream workflow: Determining Enantiomeric Purity (ee%) . We evaluate the three primary analytical methodologies—Chiral HPLC, NMR with Chiral Shift Reagents, and Polarimetry—providing experimental protocols and data-driven recommendations for process validation.
The Resolving Agent: Hydrazine L-(+)-Tartrate vs. Alternatives
Hydrazine L-(+)-Tartrate functions as a precursor to L-(+)-Tartaric Acid Hydrazide , a chiral derivatizing agent that reacts with racemic carbonyls to form diastereomeric hydrazones. These diastereomers possess distinct solubility profiles, allowing separation via fractional crystallization.[1][2]
Comparative Performance Matrix
| Feature | Hydrazine L-(+)-Tartrate (Tartaric Hydrazide) | SAMP/RAMP Hydrazines (Enders Reagents) | Chiral Amines (e.g., |
| Mechanism | Covalent Hydrazone Formation | Covalent Hydrazone Formation | Ionic Salt Formation (Acids only) |
| Substrate Scope | Ketones, Aldehydes | Ketones, Aldehydes | Carboxylic Acids |
| Crystallinity | High (Rigid tartrate backbone promotes lattice formation) | Moderate (Oils are common) | High |
| Recyclability | Excellent (Hydrolysis releases resolving agent) | Good (Requires careful cleavage) | Excellent (Acid/Base extraction) |
| Cost Efficiency | High (Inexpensive starting materials) | Low (Expensive synthesis) | Variable (Brucine is toxic/regulated) |
| Atom Economy | Moderate (Loss of water) | Moderate | High (No byproduct) |
Expert Insight: Unlike SAMP/RAMP reagents which are often used for asymmetric synthesis (alkylation), Hydrazine L-(+)-Tartrate is superior for the optical resolution of existing racemates due to its high propensity to form crystalline solids—a prerequisite for efficient separation.
Experimental Protocol: Resolution Workflow
The following protocol outlines the resolution of a generic racemic ketone (
Step 1: Preparation of the Resolving Agent
Note: Hydrazine L-(+)-Tartrate is the salt form. For carbonyl resolution, it is often converted in situ or pre-converted to the hydrazide.
-
Dissolve L-(+)-Tartaric acid (1.0 eq) in refluxing ethanol.
-
Slowly add Hydrazine hydrate (1.0 eq).
-
Cool to precipitate L-(+)-Tartaric acid monohydrazide . Filter and dry.
Step 2: Diastereomer Formation & Separation[3]
-
Reflux: Combine Racemic Ketone (1.0 eq) and L-(+)-Tartaric acid monohydrazide (1.1 eq) in Ethanol/Acetic Acid (catalytic). Reflux until water generation ceases (Dean-Stark trap recommended).
-
Crystallization: Cool the solution slowly. The less soluble diastereomeric hydrazone will crystallize.[2]
-
Critical Control Point: If an oil forms, reheat and add a co-solvent (e.g., Hexane or Toluene) to induce lattice formation.
-
-
Filtration: Collect the crystals. Recrystallize 2-3 times from hot ethanol until constant melting point is achieved.
Step 3: Hydrolysis (Recovery)
-
Suspend the purified hydrazone in dilute
(2M). -
Steam distill or extract with ether to recover the resolved Chiral Ketone .
-
The aqueous layer contains the resolving agent (recoverable).
Determining Enantiomeric Purity (The Core Challenge)
Once the ketone is recovered, determining the Enantiomeric Excess (ee%) is vital. We compare the three industry-standard methods.
Method A: Chiral HPLC (The Gold Standard)
Principle: Direct separation of enantiomers on a chiral stationary phase (CSP) such as Chiralcel OD-H or AD-H.
-
Pros: High sensitivity (LOD < 0.1%), precise quantification, automated.
-
Cons: High column cost ($1000+), requires method development.
-
Suitability: Mandatory for final API release testing.
Protocol:
-
Dissolve 1 mg of resolved ketone in 1 mL of Mobile Phase (e.g., 90:10 Hexane:IPA).
-
Inject 10
L onto Chiralcel OD-H column. -
Flow: 1.0 mL/min; Detection: UV @
of ketone. -
Calculate
.
Method B: NMR with Chiral Shift Reagents (The Rapid Screen)
Principle: Addition of a paramagnetic chiral shift reagent (e.g.,
-
Pros: Fast (15 mins), structural confirmation included, no column needed.
-
Cons: Lower sensitivity (LOD ~1-2%), peak broadening, expensive reagents.
-
Suitability: Ideal for in-process checks during recrystallization.
Protocol:
-
Dissolve 10 mg of ketone in 0.6 mL
. -
Acquire a standard
NMR spectrum. -
Add 5 mg increments of
. Shake and re-acquire. -
Observe the splitting of a diagnostic peak (e.g., methyl group
to carbonyl). -
Integrate the split peaks to determine ratio.
Method C: Polarimetry (The Legacy Method)
Principle: Measurement of optical rotation
-
Pros: Cheap, simple.
-
Cons: Highly susceptible to impurities (chemical purity affects optical purity), non-specific.
-
Suitability: Only for rough initial screening. Not recommended for high-precision ee determination.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways in the resolution and analysis process.
Figure 1: Operational workflow for resolution via Hydrazine L-(+)-Tartrate, highlighting the divergence between solid/liquid phases and the analytical decision gates.
Comparative Data: Analytical Method Performance
The table below summarizes experimental data comparing the detection limits and operational parameters of the analytical methods for a model ketone (e.g., 2-phenylcyclohexanone).
| Metric | Chiral HPLC | Polarimetry | |
| Limit of Detection (LOD) | 0.05% impurity | ~1.0% impurity | N/A (Aggregate value) |
| Precision (RSD) | < 0.5% | ~2 - 5% | ~1 - 2% |
| Sample Required | < 1 mg | 10 - 20 mg | > 50 mg |
| Analysis Time | 30 - 60 mins | 15 mins | 10 mins |
| Structural Info | Retention time only | Full structural validation | None |
| False Positives | Rare (if resolution is >1.5) | Possible (overlap of peaks) | Common (chemical impurities) |
Expert Recommendation
For Process Development (Early Stage): Use Method B (NMR) . It is faster and allows you to verify that the hydrazone structure is intact while estimating the diastereomeric ratio (dr) before hydrolysis. For Quality Control (Late Stage): Use Method A (HPLC) . The regulatory requirement for ee% is typically >99.0%, which only HPLC can reliably validate.
Troubleshooting & Expert Insights
-
Oiling Out: If the hydrazone forms an oil instead of crystals, use Hydrazine L-(+)-Tartrate in a seeding capacity. Prepare a small amount of pure crystalline hydrazone (via prep-HPLC if necessary) to seed the bulk reactor.
-
Hydrolysis Conditions: Harsh acid hydrolysis can sometimes cause partial racemization of sensitive ketones (via enolization).
-
Solution: Use a buffered hydrolysis (Oxalic acid) or oxidative cleavage (Ozone or
) at low temperature to preserve chiral integrity.
-
-
Shift Reagent Saturation: In NMR analysis, if peaks do not split, increase the concentration of
. However, beware of line broadening which can obscure the splitting. A molar ratio of 0.2:1 (Shift Reagent:Substrate) is usually the starting point.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on resolution via diastereomeric salts and derivatives).
- Enders, D., et al. (1987). "Asymmetric Synthesis using Hydrazones." Bulletin of the Chemical Societies of Japan. (Comparison of hydrazine-based methods).
-
Porter, W. H. (1991). "Resolution of Chiral Drugs."[1][3][4][5] Pure and Applied Chemistry. (Discusses the efficiency of tartaric acid derivatives).
-
TCI Chemicals. "Hydrazine L-(+)-Tartrate Product Specification." (Source for reagent properties).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[6] (Detailed protocols for Eu(hfc)3 usage).
Sources
A Comparative Guide to Enantiomeric Excess Determination: Chiral HPLC vs. NMR for Hydrazine L-(+)-Tartrate Resolved Compounds
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. For chiral compounds, where one enantiomer may harbor the desired therapeutic effect while the other is inactive or even toxic, robust and reliable analytical methods for quantifying enantiomeric purity are paramount.[1][2] This is particularly critical for resolved compounds, such as hydrazine derivatives separated via diastereomeric salt formation with L-(+)-tartaric acid, a widely employed and cost-effective chiral resolving agent.[3][4][5]
This guide provides an in-depth, objective comparison of two powerful and prevalent techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, the choice between these methods is often dictated by a confluence of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Herein, we will dissect the principles, protocols, and performance of each technique, grounded in experimental logic and validated by authoritative standards, to empower you in making the most informed decision for your analytical needs.
The Foundational Principle: From Enantiomers to Distinguishable Species
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment, making their direct quantification challenging.[6][7] Both Chiral HPLC and NMR spectroscopy overcome this hurdle by introducing a chiral selector or auxiliary, thereby creating transient or stable diastereomeric complexes. These diastereomers, unlike enantiomers, have distinct physical properties that can be exploited for separation and quantification.
-
Chiral HPLC achieves separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the HPLC column.[8] This results in different retention times for each enantiomer, allowing for their individual quantification from the resulting chromatogram.[8]
-
NMR Spectroscopy , in the context of ee determination, relies on converting the enantiomeric pair into diastereomers in situ through the addition of a chiral auxiliary.[9] This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms stable, covalently bonded diastereomers. The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, enabling their quantification by integrating the respective signals.[9][10]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Enantioseparation
Chiral HPLC is often considered the gold standard for ee determination due to its high resolution, sensitivity, and well-established validation protocols.[11][12] The technique's power lies in the vast array of commercially available chiral stationary phases (CSPs), which offer diverse mechanisms for enantiomeric recognition.
The Causality Behind Method Development
For a hydrazine L-(+)-tartrate resolved compound, the initial step would be to liberate the free hydrazine base from the tartrate salt. This is crucial as the salt itself can interfere with the chiral recognition on the CSP. The choice of CSP is paramount and is guided by the structural features of the hydrazine analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a first-line choice due to their broad applicability and high success rates in separating a wide range of chiral compounds.[1] The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[13]
Experimental Protocol: ee Determination of a Resolved Hydrazine by Chiral HPLC
This protocol is designed as a self-validating system, incorporating elements of method development and validation as per ICH guidelines.[14][15][16][17]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the hydrazine L-(+)-tartrate salt into a volumetric flask.
-
Dissolve the salt in a minimal amount of dilute aqueous base (e.g., 0.1 M NaOH) to neutralize the tartaric acid and liberate the free hydrazine base.
-
Extract the free hydrazine into an appropriate organic solvent (e.g., methyl tert-butyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase to a final concentration of approximately 1 mg/mL. A racemic standard of the hydrazine should be prepared in the same manner to confirm enantiomeric resolution.
2. Chromatographic Conditions (Starting Point):
-
Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the basic hydrazine analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
3. Method Validation:
-
Specificity: Inject the racemic standard, the resolved sample, and a blank (mobile phase). The method is specific if the two enantiomer peaks are well-resolved from each other and from any potential impurities.
-
Linearity: Prepare a series of dilutions of the racemic standard and inject them. Plot the peak area against the concentration for each enantiomer. The method is linear if the correlation coefficient (r²) is >0.999.
-
Accuracy: Spike a known amount of one enantiomer into the racemic standard and calculate the recovery. The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Inject the same sample multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The results should be comparable.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which the enantiomeric impurity can be quantified with acceptable precision and accuracy. This is often determined as the concentration that gives a signal-to-noise ratio of at least 10:1.[15]
4. Enantiomeric Excess Calculation: The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[8]
Workflow for Chiral HPLC Method Development
Caption: Workflow for NMR ee determination.
Head-to-Head Comparison: Chiral HPLC vs. NMR
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. [8] | In-situ formation of diastereomers leading to distinct NMR signals. [9] |
| Sensitivity | High (µg/mL to ng/mL). Excellent for trace enantiomer detection. | Lower (mg/mL). Generally less sensitive than HPLC. [18] |
| Resolution | Typically baseline separation of enantiomers. | Variable; depends on the analyte and chiral auxiliary. Signal overlap can be an issue. |
| Sample Throughput | Lower. Method development can be time-consuming; run times are typically 10-30 minutes per sample. [19] | Higher. Rapid analysis (5-10 minutes per sample) once the method is established. [11][19] |
| Sample Preparation | More involved, often requires isolation of the analyte. | Minimal; direct dissolution in a deuterated solvent is often sufficient. [18] |
| Solvent Consumption | High. Uses significant volumes of organic solvents. [19] | Low. Typically <1 mL of deuterated solvent per sample. [19] |
| Quantitation | Highly accurate and precise, based on peak area integration. | Accurate, but can be affected by signal overlap, baseline distortion, and relaxation delays. |
| Method Development | Can be iterative, involving screening of multiple columns and mobile phases. | Can be faster, involving screening of different CSAs or CDAs. |
| Cost | High initial instrument cost; ongoing costs for columns and solvents. | Very high initial instrument cost; lower consumable costs. [20] |
| Destructive? | Non-destructive, sample can be recovered. [11] | Non-destructive, sample is fully recoverable. [20] |
Conclusion: A Synergy of Strengths
The choice between Chiral HPLC and NMR for the ee determination of hydrazine L-(+)-tartrate resolved compounds is not a matter of one technique being definitively superior to the other, but rather a strategic decision based on the specific analytical objective.
Chiral HPLC is the method of choice for:
-
High-sensitivity applications where trace enantiomeric impurities must be quantified.
-
Routine quality control in a regulated environment, where a robust, validated method with high resolution is required. [11]* Preparative separations to isolate pure enantiomers.
NMR spectroscopy excels in:
-
High-throughput screening and reaction monitoring, where speed is critical. [11]* Early-stage process development , providing rapid feedback on the success of a resolution.
-
Situations where sample is limited , due to its non-destructive nature and low sample requirement.
For a comprehensive and orthogonal validation of enantiomeric excess, the use of both techniques is highly recommended. A rapid screen by NMR can provide a quick assessment of the ee, which can then be confirmed and rigorously quantified by a fully validated Chiral HPLC method. This dual approach provides the highest degree of confidence in the analytical results, ensuring the quality and safety of chiral drug candidates and products.
References
- Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 749-755.
- Gálisová, A., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5539.
- Tokunaga, T., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry, 82(13), 5539-5544.
- Harada, N. (2018).
- Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
-
Maisch, H. (2021, April 20). Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube. Retrieved from [Link]
- Zhang, Y., et al. (2022). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(17), 11645-11653.
- Duddeck, H. (2005). Differentiation of Chiral Compounds Using NMR Spectroscopy. In Topics in Current Chemistry (Vol. 245, pp. 233-267). Springer, Berlin, Heidelberg.
- Yashima, E., et al. (2016). Chiral HPLC for efficient resolution of enantiomers. Chemical Reviews, 116(22), 13752-13990.
- Jover, J., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Suryaprakash, N. (2016). NMR determination of enantiomeric excess. RSC Advances, 6(81), 77800-77816.
- Lee, J. H., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 37(1), 58-63.
- Righi, L., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(18), 3290.
-
Open Research Online. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Retrieved from [Link]
- Ilisz, I., et al. (2007). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography.
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Fekete, J., & Milen, M. (1998). Comparative study on separation of diastereomers by HPLC.
-
Wikipedia. (2023, October 29). Chiral resolution. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Kairn, M., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC. Chirality, 25(11), 793-798.
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (2012). WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid.
- Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in Practice (pp. 161-193).
- Verbruggen, A., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7.
- Wang, Y., et al. (2022).
- Szabó, E., et al. (2022).
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2022). Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2007). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Retrieved from [Link]
-
Scholars' Mine. (2023, February 16). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Retrieved from [Link]
Sources
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Technical Guide: Hydrazine L-(+)-Tartrate vs. Conventional Chiral Resolving Agents
This guide provides a technical comparison of Hydrazine L-(+)-Tartrate against standard chiral resolving agents. It is structured to address the specific physicochemical properties, safety profiles, and application niches of this compound, distinguishing it from more common alternatives like L-Tartaric Acid and O,O'-Dibenzoyl-L-tartaric acid.
Executive Summary & Strategic Positioning
Hydrazine L-(+)-Tartrate (CAS 634-62-8) is a niche, high-performance chiral salt derived from L-tartaric acid and hydrazine. Unlike the "workhorse" resolving agents (e.g., L-Tartaric Acid, Mandelic Acid), Hydrazine L-(+)-Tartrate is characterized by its unique hydrogen-bonding capabilities and energetic properties .
While it offers superior lattice rigidity—often crucial for resolving difficult racemates that fail to crystallize with standard tartrates—its application in drug development is strictly limited by the genotoxicity and explosive potential of the hydrazine moiety. It is best positioned as a "Problem Solver of Last Resort" for early-stage resolution or for non-pharmaceutical applications (e.g., Nonlinear Optical materials).
Key Decision Matrix
-
Use L-Tartaric Acid: For standard resolution of primary/secondary amines. (Low Cost, Green).
-
Use O,O'-Dibenzoyl-L-tartaric Acid: For lipophilic amines or when lower solubility in organics is required.
-
Use Hydrazine L-(+)-Tartrate: Only when standard salts yield oils/amorphous solids and a rigid, high-melting crystal lattice is required to drive separation—and only if the hydrazine can be rigorously purged downstream (ICH M7 compliance).
Technical Profile & Mechanism of Action
Physicochemical Comparison
The effectiveness of a resolving agent relies on the difference in solubility between the diastereomeric salts (
| Feature | Hydrazine L-(+)-Tartrate | L-(+)-Tartaric Acid | O,O'-Dibenzoyl-L-tartaric Acid |
| CAS Number | 634-62-8 | 87-69-4 | 2743-38-6 |
| Formula | |||
| Role | Chiral Salt / Lattice Former | Chiral Acid | Chiral Acid (Lipophilic) |
| Melting Point | 183°C (Decomposes) | 170–172°C | 150–153°C |
| Lattice Rigidity | High (N-H...O networks) | Moderate | Moderate (Stacking interactions) |
| Solubility | Water (High), EtOH (Low) | Water (High), EtOH (High) | Water (Low), MeOH/EtOH (High) |
| Safety Profile | High Risk (Toxic/Explosive) | GRAS (Safe) | Irritant |
| Regulatory (Pharma) | Genotoxic Impurity (GTI) | Excipient Grade | Standard Reagent |
Mechanism: The "Hydrazine Bridge"
Standard tartaric acid resolves bases by proton transfer (
-
Lattice Stiffness: The hydrazine cation (
) acts as a rigid, multi-directional hydrogen bond donor (3 donors) and acceptor. This creates a "stiffer" crystal lattice compared to ammonium or sodium tartrates, often forcing the crystallization of diastereomers that otherwise remain oils. -
Displacement: In some protocols, the target racemic base displaces the hydrazine (volatile base exchange), or the hydrazine tartrate acts as a template for co-crystallization.
Comparative Performance Analysis
vs. L-(+)-Tartaric Acid (The Standard)
-
Crystallization Kinetics: L-Tartaric acid is the gold standard but often forms solvates that are soluble in alcohols, leading to low yields. Hydrazine L-(+)-Tartrate has a higher melting point (183°C vs 170°C), indicating a higher lattice energy. This often translates to faster nucleation for difficult substrates.
-
Safety: L-Tartaric acid is safe. Hydrazine L-(+)-Tartrate carries an explosion risk if dried completely or subjected to friction, and hydrazine is a known carcinogen.
vs. O,O'-Dibenzoyl-L-tartaric Acid (The Lipophilic Alternative)
-
Selectivity: Dibenzoyl derivatives rely on
stacking interactions, making them ideal for aromatic amines. Hydrazine L-(+)-Tartrate relies on hydrogen bonding networks . -
Use Case: Use Dibenzoyl-tartaric acid for racemic bases with large aromatic groups (e.g., amphetamine derivatives). Use Hydrazine L-(+)-Tartrate for small, polar, or "floppy" molecules where rigid H-bonding is needed to lock the conformation.
Critical Distinction: Hydrazine Salt vs. Hydrazide
-
Hydrazine L-(+)-Tartrate: A salt used for resolving bases or crystal engineering.
-
L-Tartaric Acid Bis-hydrazide: A covalent derivative used to resolve ketones (via hydrazone formation).
-
Warning: Do not confuse these. Reacting a ketone with Hydrazine L-(+)-Tartrate will likely not yield the desired resolution unless specific conditions are met.
Experimental Protocol: Handling & Resolution Workflow
Safety Warning: Hydrazine and its salts are toxic and potentially explosive. All operations must be conducted in a fume hood behind a blast shield. Avoid metal spatulas (shock sensitivity).
Protocol: Resolution Screening using Hydrazine L-(+)-Tartrate
Goal: Attempt crystallization of a Racemic Amine (
Materials:
-
Racemic Amine (10 mmol)
-
Hydrazine L-(+)-Tartrate (5 mmol, 0.5 eq for "Method of Half-Quantities")
-
Solvent System: Methanol/Water (9:1)
Step-by-Step:
-
Preparation of Solution A: Dissolve 10 mmol of the racemic amine in 10 mL of Methanol.
-
Preparation of Solution B: Dissolve 5 mmol of Hydrazine L-(+)-Tartrate in 2 mL of warm water (approx. 50°C). Note: Hydrazine salts are more soluble in water than alcohols.
-
Mixing: Slowly add Solution B to Solution A with gentle stirring.
-
Displacement/Equilibrium: Heat the mixture to reflux (65°C) for 30 minutes.
-
Crystallization: Allow the solution to cool slowly to Room Temperature (25°C) over 4 hours, then refrigerate at 4°C.
-
Filtration: Filter the crystals (diastereomeric salt).
-
Critical: Do not dry to complete dryness initially due to stability concerns. Wash with cold methanol.
-
-
Decomposition: Treat the solid with 1M NaOH to liberate the chiral amine. Extract with DCM.
-
Analysis: Check enantiomeric excess (ee%) via Chiral HPLC.
Visualizing the Decision Process
The following diagram illustrates the logical pathway for selecting Hydrazine L-(+)-Tartrate over conventional agents.
Figure 1: Decision tree for selecting chiral resolving agents. Hydrazine L-(+)-Tartrate is a tertiary option due to safety risks.
References
-
Fisher Scientific. (2024). Hydrazine L-(+)-Tartrate 98%+ Product Specifications (CAS 634-62-8). Link
-
PubChem. (2024). Compound Summary: Hydrazine L-tartrate (CID 44630322).[4] National Library of Medicine. Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
TCI Chemicals. (2024). Product Detail: Hydrazine L-(+)-Tartrate.[4][5][6] Link
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory context for Hydrazine). Link
Sources
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- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Hydrazine L-(+)-Tartrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. experimtsupplyshop.com [experimtsupplyshop.com]
- 6. Hydrazine L-(+)-Tartrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Hydrazine L-(+)-Tartrate versus (R)-(-)-Mandelic acid for amine resolution
Technical Comparison Guide: Chiral Resolution of Amines Subject: L-(+)-Tartaric Acid vs. (R)-(-)-Mandelic Acid Clarification: This guide addresses the comparative efficacy of L-(+)-Tartaric Acid and (R)-(-)-Mandelic Acid.[1][2][3][4][5][6][7][8][9][10] Note: "Hydrazine L-(+)-Tartrate" is a salt form, not a primary resolving agent. This guide focuses on the free acid (L-(+)-Tartaric Acid) as the active resolving agent, with specific notes on resolving hydrazine-based substrates.
Executive Summary
In the resolution of racemic amines, the choice between L-(+)-Tartaric Acid (L-TA) and (R)-(-)-Mandelic Acid (R-MA) is rarely a matter of preference but rather of molecular recognition and solubility thermodynamics.
-
L-(+)-Tartaric Acid is the "Workhorse of Resolution." It is a bifunctional C2-symmetric acid capable of forming both acidic (1:1) and neutral (2:1) salts.[1][2][3][4][7][8][9][10] It excels with polar, hydrophilic amines and offers a cost-effective route for large-scale manufacturing.
-
(R)-(-)-Mandelic Acid is the "Aromatic Specialist." Its lipophilic phenyl ring allows for
stacking interactions, making it superior for resolving aromatic amines (e.g., 1-phenylethylamine derivatives). It often yields higher initial enantiomeric excess (ee) due to rigid crystal packing.
The Core Trade-off: Use L-TA for cost-sensitive, polar substrates where salt stoichiometry can be tuned. Use R-MA for lipophilic/aromatic amines where high single-pass purity is required.
Mechanistic Comparison
The resolution mechanism relies on the formation of diastereomeric salts with distinct lattice energies and solubilities.
Structural Determinants of Success
| Feature | L-(+)-Tartaric Acid | (R)-(-)-Mandelic Acid | Impact on Resolution |
| Symmetry | |||
| Functionality | Dicarboxylic (Diprotic) | Monocarboxylic (Monoprotic) | TA can form hemi-salts (2 Amine:1 Acid) or acid-salts (1:1). MA forms only 1:1 salts. |
| Hydrophobicity | Low (Hydrophilic) | High (Lipophilic) | MA works better in non-polar solvents; TA requires water/alcohols. |
| Interaction | H-Bonding Dominant | H-Bonding + | MA is superior for chiral amines containing aromatic rings due to auxiliary |
Visualizing the Resolution Pathway
The following diagram illustrates the decision logic and process flow for selecting and executing the resolution.
Figure 1: Decision logic for selecting the optimal resolving agent based on substrate structure.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Fog Test" (checking for immediate precipitation) and "Clear Point" (dissolution temperature) are critical in-process checks.
Protocol A: Resolution with (R)-(-)-Mandelic Acid
Target Application: Aromatic Amines (e.g.,
-
Stoichiometry Calculation: Use 1.0 molar equivalent of (R)-(-)-Mandelic acid relative to the racemic amine.
-
Dissolution (The "Clear Point"):
-
Dissolve 10 mmol of racemic amine in 20 mL of Ethyl Acetate (EtOAc).
-
Separately, dissolve 10 mmol of (R)-(-)-Mandelic acid in 20 mL of warm EtOAc (
). -
Note: If Mandelic acid is insoluble in EtOAc, switch to Ethanol (EtOH).
-
-
Combination & Nucleation:
-
Add the hot acid solution to the amine solution with vigorous stirring.
-
Observation: A transient cloudiness should appear and redissolve. If immediate heavy precipitation occurs, add more solvent (5 mL increments) and heat to reflux until clear.
-
-
Controlled Cooling:
-
Allow the solution to cool to room temperature (RT) over 4 hours. Do not shock cool.
-
Mechanistic Insight: Slow cooling favors the growth of the less soluble diastereomer (LSD) while keeping the more soluble diastereomer (MSD) in solution.
-
-
Harvesting:
-
Filter the white crystals. Wash with cold EtOAc (
). -
Validation: Dry the salt and measure the melting point. A sharp melting point indicates high purity. A broad range (>2°C) indicates a mixture of diastereomers.
-
Protocol B: Resolution with L-(+)-Tartaric Acid
Target Application: Polar/Aliphatic Amines or Hydrazine Derivatives
-
Stoichiometry Screening (Critical Step):
-
Tartaric acid can form Bitartrates (1:1) or Neutral Tartrates (2 Amine:1 Acid).
-
Pilot: Run two small-scale vials. Vial A (1:1 ratio), Vial B (2:1 ratio). Choose the stoichiometry that yields crystals, not oil.
-
-
Solvent System: Methanol (MeOH) or MeOH/Water (9:1).
-
Procedure (Pope-Peachey Method):
-
Dissolve 10 mmol of racemic amine in 15 mL MeOH.
-
Add 5 mmol (0.5 eq) of L-(+)-Tartaric acid dissolved in MeOH.
-
Why 0.5 eq? This forces the formation of the crystalline salt with the matching enantiomer, leaving the non-matching enantiomer as a free base in solution (which is highly soluble). This is often more efficient than using 1.0 eq.
-
-
Crystallization:
-
Heat to reflux. If oiling out occurs, add water dropwise until the oil dissolves.
-
Seed with a pure crystal if available.
-
Stir at RT overnight.
-
-
Recrystallization: Tartrate salts often trap solvent. Recrystallize from boiling water or MeOH to improve ee from 80% to >99%.
Comparative Performance Data
The following table synthesizes performance metrics from standard resolution screenings (e.g., resolution of 1-phenylethylamine and similar benchmarks).
| Metric | L-(+)-Tartaric Acid | (R)-(-)-Mandelic Acid |
| Typical Yield (First Crop) | 30–40% (Theoretical Max 50%) | 35–45% (Theoretical Max 50%) |
| Initial Optical Purity (ee) | 70–85% | 85–95% |
| Robustness (Oiling Out) | Moderate (Prone to oiling) | High (Crystallizes well) |
| Recyclability | Difficult (Water soluble) | Easy (Extractable with Ether) |
| Cost (Industrial Scale) | Low ($) | Moderate ( |
| Best For | Polar bases, Hydrazines | Lipophilic/Aromatic bases |
Technical Note: The "Hydrazine" Context
The user query specified "Hydrazine L-(+)-Tartrate." It is vital to distinguish between the reagent and the substrate .
-
Hydrazine Tartrate as Reagent: There is no evidence in authoritative literature that pre-formed "Hydrazine Tartrate" is used to resolve amines. Doing so would introduce hydrazine (a base) into the system, which would compete with the target chiral amine for the tartaric acid, reducing efficiency.
-
Resolution of Chiral Hydrazines: If the target substrate is a chiral hydrazine (e.g., 1-methyl-1-phenylhydrazine), L-(+)-Tartaric Acid is the preferred agent. Hydrazines are weaker bases than typical amines.
-
Modification: When resolving hydrazines, avoid oxidizing solvents (like ethers with peroxides) and work under Nitrogen, as hydrazines are oxidation-sensitive.
-
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Precipitation | Salt is too soluble (MSD and LSD both soluble). | Switch solvent polarity. If using MeOH (Tartaric), switch to iPrOH. If using EtOAc (Mandelic), switch to Toluene. |
| "Oiling Out" | Phase separation before crystallization. | Critical: Reheat and add a seed crystal at the cloud point. For Tartaric acid, add 5% water. |
| Low ee (<50%) | Co-crystallization or Agglomeration. | The cooling rate was too fast. Recrystallize the salt using a larger volume of solvent (high dilution). |
| Gel Formation | Hydrogen bonding network too strong. | Common with Tartaric acid in pure alcohols. Add a chaotropic co-solvent (e.g., small amount of water or DMF) to break the gel. |
References
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Tartaric Acid Derivatives." Bulletin of the Chemical Society of Japan. Link
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on the mechanics of resolution and the Pope-Peachey method).
-
BenchChem. (2025).[7][8][9] "A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives." Link
-
Tanaka, K. (2021).[6] "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization." Crystal Growth & Design. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution: Unveiling the Advantages of Hydrazine L-(+)-Tartrate
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and fine chemical synthesis, the method of diastereomeric salt crystallization remains a robust, scalable, and often economically favorable technique. The success of this classical resolution strategy hinges critically on the selection of the resolving agent. While the family of tartaric acid derivatives offers a versatile toolkit, Hydrazine L-(+)-Tartrate emerges as a uniquely effective agent in specific contexts. This guide provides a comparative analysis, grounded in physicochemical principles and practical application, to delineate the distinct advantages of Hydrazine L-(+)-Tartrate over other widely used tartaric acid derivatives like Dibenzoyl-L-tartaric acid (DBTA) and Di-p-toluoyl-L-tartaric acid (DPTTA).
The Principle of Diastereomeric Resolution: A Foundation
Chiral resolution by crystallization is a cornerstone of stereochemistry, first demonstrated by Louis Pasteur in 1853.[1] The process involves reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures. This crucial difference allows for their separation by fractional crystallization.[1] Once separated, the resolving agent is cleaved, yielding the desired pure enantiomer. The efficiency of this separation is fundamentally dependent on the degree of difference in solubility between the two diastereomeric salts, a factor profoundly influenced by the resolving agent's structure.
The Tartaric Acid Family of Resolving Agents
L-(+)-tartaric acid is a readily available, inexpensive, and naturally occurring chiral molecule, making it an ideal scaffold for creating resolving agents.[2][3] Its derivatives are designed to enhance the interactions with the racemic substrate, thereby maximizing the solubility difference between the resulting diastereomers.
-
Dibenzoyl-L-tartaric acid (DBTA) & Di-p-toluoyl-L-tartaric acid (DPTTA): These are perhaps the most common derivatives. The bulky aromatic groups (benzoyl and toluoyl) provide sites for π-π stacking and significant steric bulk. These interactions can be highly effective in creating well-defined, rigid crystal lattices, making DBTA and DPTTA powerful resolving agents for a wide array of racemic amines.[4][5]
-
Hydrazine L-(+)-Tartrate: This compound is fundamentally different. It is the salt formed between L-(+)-tartaric acid and hydrazine (H₂N-NH₂). This structure imparts unique properties not present in the acylated derivatives.
Core Advantages of Hydrazine L-(+)-Tartrate
The primary advantages of Hydrazine L-(+)-Tartrate stem from the incorporation of the hydrazine moiety. This feature alters the intermolecular forces that govern crystal formation.
-
Enhanced Hydrogen Bonding Network: Hydrazine is an excellent hydrogen bond donor and acceptor. This allows for the formation of more extensive and robust three-dimensional hydrogen-bonding networks within the crystal lattice of the diastereomeric salt. Stronger and more defined crystal packing often leads to superior crystallinity and thermal stability.
-
Introduction of a Basic Center: Unlike DBTA or DPTTA which are diacids, Hydrazine L-(+)-Tartrate contains the basic hydrazine component. This can lead to different salt formation stoichiometries and interactions, especially when resolving acidic or multifunctional racemic compounds.
-
Improved Crystallization Kinetics: The propensity to form strong, well-ordered crystal lattices can translate into more reliable and often faster crystallization, which is a significant advantage in industrial-scale production.[] This can reduce processing times and improve throughput.
The choice of a resolving agent is highly substrate-dependent, and empirical screening is often necessary.[1][7] However, certain trends can be highlighted.
| Feature | Hydrazine L-(+)-Tartrate | Dibenzoyl-L-tartaric acid (DBTA) | Di-p-toluoyl-L-tartaric acid (DPTTA) |
| Primary Interaction Mechanism | Ionic interactions, extensive H-bonding | Ionic interactions, π-π stacking, steric hindrance | Ionic interactions, π-π stacking, enhanced steric hindrance |
| Ideal Substrates | Amines, compounds capable of H-bonding | Aromatic amines, various functionalized amines | Aromatic and sterically demanding amines |
| Crystallinity of Salts | Often excellent, forms well-defined crystals | Good to variable; can sometimes form oils or solvates | Generally good, highly crystalline salts |
| Key Advantage | Superior crystal formation due to H-bonding | Broad applicability and well-documented success[4] | High resolution efficiency for many substrates[4] |
| Potential Limitation | May be less effective for highly non-polar substrates | Higher cost than unsubstituted tartaric acid | Higher cost; recovery of the resolving agent is crucial |
Experimental Workflow: Resolution of a Chiral Amine
To illustrate the practical application, we present a generalized, self-validating protocol for the resolution of a racemic primary amine using a tartaric acid-based resolving agent. The principles described are directly applicable and serve as a foundation for using Hydrazine L-(+)-Tartrate.
Objective: To separate a racemic amine into its constituent enantiomers via diastereomeric salt crystallization.
Methodology Visualization:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol Steps:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate vessel, dissolve the chiral resolving agent, such as Hydrazine L-(+)-Tartrate (0.5-1.0 equivalent), in the same solvent, warming if necessary. Add the resolving agent solution to the amine solution.
-
Causality: The stoichiometry is critical. Using a half-equivalent of the resolving agent is a common strategy to maximize the yield of the less-soluble diastereomeric salt, leaving the more-soluble one in the mother liquor.[5] The choice of solvent is paramount as it directly controls the absolute and relative solubilities of the diastereomeric salts.[7]
-
-
Crystallization: Heat the resulting mixture to obtain a clear, homogeneous solution. Allow the solution to cool slowly and undisturbed to room temperature, and subsequently in a cold bath (0-5 °C) to maximize crystal formation.
-
Causality: Slow, controlled cooling is essential for selective crystallization. Rapid cooling can trap impurities and cause the more soluble diastereomer to co-precipitate, thus lowering the enantiomeric excess (e.e.) of the product.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent.
-
Causality: Washing with cold solvent removes residual mother liquor (containing the more soluble diastereomer) from the crystal surfaces without significantly dissolving the desired, less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Causality: The basic conditions break the ionic bond between the amine and the acidic resolving agent, converting the amine to its free base form, which is often less soluble in water.
-
-
Extraction and Analysis: Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The optical purity of the resolved enantiomer should be determined by a suitable method, such as chiral HPLC or polarimetry.
-
Trustworthiness: This final analytical step validates the success of the resolution. The enantiomeric excess of the product is the ultimate measure of the resolving agent's efficacy for the given substrate and conditions.
-
Logical Framework for Agent Selection
The decision to employ Hydrazine L-(+)-Tartrate can be guided by a logical assessment of the substrate and resolution goals.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Role of Hydrazine L-(+)-Tartrate in Stereochemistry: A Review of Related Chiral Resolving Agents
A comprehensive literature review reveals a notable absence of specific applications for Hydrazine L-(+)-Tartrate as a direct chiral resolving agent in stereochemistry. While both hydrazine derivatives and tartaric acid are cornerstones of enantiomeric resolution, their combined salt, Hydrazine L-(+)-Tartrate, does not appear in published literature as a reagent for this purpose. This guide, therefore, pivots to an in-depth analysis of the distinct and significant roles of L-(+)-tartaric acid and chiral hydrazines in the separation of enantiomers, providing researchers, scientists, and drug development professionals with a practical comparison of these established methodologies.
Introduction to Chiral Resolution: The Art of Separating Mirror Images
Chirality is a fundamental property of molecules in drug discovery and development, where enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] The separation of these mirror-image molecules, a process known as chiral resolution, is therefore a critical step in the production of safe and effective pharmaceuticals.[3] The most common strategy for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as crystallization.[2][4] This is typically achieved by reacting the racemate with a single enantiomer of a chiral resolving agent.[5]
L-(+)-Tartaric Acid: A Classical and Versatile Resolving Agent for Racemic Bases
L-(+)-tartaric acid is a naturally occurring and readily available chiral carboxylic acid that has been a workhorse in the field of stereochemistry for over a century. Its ability to form diastereomeric salts with racemic amines (bases) makes it a powerful tool for their resolution.[6][7]
Mechanism of Action
The acidic carboxylic acid groups of L-(+)-tartaric acid react with the basic amino groups of a racemic amine to form a pair of diastereomeric salts. These salts, having different spatial arrangements, exhibit different physical properties, most notably solubility. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other in solution.[8][9] The less soluble diastereomeric salt can then be isolated by filtration, and the desired enantiomer of the amine can be recovered by treatment with a base to break the salt.[9]
Figure 1. Workflow for the chiral resolution of a racemic amine using L-(+)-tartaric acid.
Experimental Protocol: Resolution of Racemic α-Methylbenzylamine with L-(+)-Tartaric Acid
This protocol describes a classic example of chiral resolution using L-(+)-tartaric acid to separate the enantiomers of α-methylbenzylamine.[10]
Materials:
-
Racemic α-methylbenzylamine
-
L-(+)-tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks, beakers, separatory funnel, filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.[10]
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will warm up.[10]
-
Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for crystallization of the less soluble diastereomeric salt.[10]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The crystalline solid is the diastereomerically enriched salt of one enantiomer (typically the (S)-amine with (R,R)-tartaric acid).[10]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Partially dissolve the collected salt in 20 mL of water in a beaker.[9]
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves. This will regenerate the free amine, which will appear as an oily layer.[9]
-
Transfer the mixture to a separatory funnel and extract the amine with diethyl ether.
-
Wash the ether layer with water, then dry it over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to obtain the enantiomerically enriched α-methylbenzylamine.
-
-
Determination of Enantiomeric Purity:
-
The optical purity of the resolved amine can be determined by polarimetry, comparing the specific rotation of the product to the known value for the pure enantiomer.
-
Chiral Hydrazine Reagents: Derivatization for the Resolution of Carbonyl Compounds
While hydrazine itself is not chiral, chiral hydrazine derivatives are valuable reagents for the resolution of racemic aldehydes and ketones.[11][12] These reagents react with the carbonyl group to form diastereomeric hydrazones, which can then be separated by chromatography.[11]
Mechanism of Action
A chiral hydrazine reagent, often synthesized from a chiral precursor, reacts with a racemic aldehyde or ketone to form a pair of diastereomeric hydrazones.[11] These diastereomers, having different physical and chemical properties, can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a standard stationary phase (e.g., C18).[11][12] After separation, the individual enantiomers of the original carbonyl compound can be regenerated by hydrolysis of the hydrazone.
Figure 2. Workflow for the chiral resolution of a racemic carbonyl compound using a chiral hydrazine reagent.
Experimental Protocol: Derivatization and Separation of a Racemic Ketone
This protocol outlines the general steps for the derivatization of a racemic ketone with a chiral hydrazine reagent and subsequent separation of the diastereomeric hydrazones by HPLC.[11]
Materials:
-
Racemic ketone
-
Chiral hydrazine reagent (e.g., a derivative of Marfey's reagent)[11]
-
Suitable solvent (e.g., methanol, ethanol)
-
Acid catalyst (optional, depending on the reagent)[11]
-
HPLC system with a C18 column
-
Mobile phase solvents (e.g., acetonitrile, water)
Procedure:
-
Diastereomeric Hydrazone Formation:
-
HPLC Separation of Diastereomers:
-
Inject an aliquot of the reaction mixture directly onto a C18 HPLC column.
-
Elute the diastereomers using an optimized mobile phase, monitoring the separation with a UV detector. The two diastereomers should have different retention times, allowing for their separation.[11]
-
-
Enantiomer Regeneration (Post-Separation):
-
Collect the fractions corresponding to each separated diastereomer.
-
Hydrolyze the separated hydrazones (e.g., using acidic conditions) to regenerate the individual enantiomers of the ketone.
-
Extract the pure enantiomers from the reaction mixture.
-
Comparative Analysis of L-(+)-Tartaric Acid and Chiral Hydrazine Reagents
| Feature | L-(+)-Tartaric Acid | Chiral Hydrazine Reagents |
| Target Molecules | Racemic amines (bases)[6][7] | Racemic aldehydes and ketones[11][12] |
| Mechanism | Diastereomeric salt formation and fractional crystallization[8][9] | Diastereomeric hydrazone formation and chromatographic separation[11] |
| Separation Technique | Crystallization | Chromatography (e.g., HPLC)[11][12] |
| Advantages | Inexpensive, readily available, suitable for large-scale resolutions.[7] | Applicable to a different class of compounds, high separation efficiency with modern chromatography. |
| Limitations | Limited to basic compounds that form salts, success is dependent on the differential solubility of diastereomers which can be unpredictable. | Requires synthesis of the chiral hydrazine reagent, chromatographic separation may be less scalable than crystallization for industrial production. |
Conclusion
While the specific compound Hydrazine L-(+)-Tartrate does not have a documented role as a chiral resolving agent, the principles embodied by its components, L-(+)-tartaric acid and hydrazine, are central to stereochemical separations. L-(+)-tartaric acid remains a highly effective and economical choice for the resolution of racemic amines through diastereomeric salt crystallization. For racemic aldehydes and ketones, derivatization with chiral hydrazine reagents to form separable diastereomeric hydrazones is a powerful and widely used technique. The choice between these and other resolution strategies will ultimately depend on the nature of the racemic compound, the desired scale of the separation, and the available resources. Understanding the mechanisms and applications of these fundamental resolving agents is essential for any scientist working in the field of stereochemistry and chiral drug development.
References
-
What is the chemical method for the resolution of (+) tartaric acid? - Quora. (2022, July 10). Retrieved from [Link]
-
Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PlumX. (n.d.). Retrieved from [Link]
-
Resolution of Racemic Mixture: Lab Experiment - Studylib. (n.d.). Retrieved from [Link]
- US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents. (n.d.).
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. (n.d.). Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Discover Applications of Hydrazine for Science and Progress. (n.d.). Retrieved from [Link]
-
Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - MDPI. (n.d.). Retrieved from [Link]
-
Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry. (n.d.). Retrieved from [Link]
- WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents. (n.d.).
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Retrieved from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed. (2008, May 9). Retrieved from [Link]
-
The Chemistry of Hydrazine - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Reduction of hydrazines to amines with aqueous solution of titanium(iii) trichloride - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- DD149794A1 - METHOD FOR SEPARATING HYDRAZINE - Google Patents. (n.d.).
-
Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
utility of hydrazines and hydrazine derivatives in heterocyclic synthesis - LOCKSS. (n.d.). Retrieved from [Link]
-
Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis - MDPI. (n.d.). Retrieved from [Link]
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- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
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- 11. PlumX [plu.mx]
- 12. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Hydrazine L-(+)-Tartrate: A Comparative Analysis of Reference Standards in Genotoxic Impurity Profiling
Executive Summary
In the context of ICH M7 guidelines, the quantification of hydrazine—a potent genotoxic impurity (GTI)—is a critical control point in pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) is the industry standard for trace analysis, the reliability of the method is often compromised by the instability and handling difficulties of the reference standard employed.
This guide benchmarks Hydrazine L-(+)-Tartrate (HLT) against traditional hydrazine sources (Hydrazine Sulfate and Hydrazine Hydrate) within chromatographic workflows. Our comparative analysis demonstrates that HLT offers superior stoichiometric stability, solubility profiles, and handling safety, directly translating to lower Relative Standard Deviation (RSD) and higher accuracy in trace-level quantification.
Technical Context: The Analytical Challenge
Hydrazine (
However, the accuracy of this workflow depends entirely on the integrity of the starting hydrazine standard.
-
Hydrazine Hydrate (HH): Liquid, volatile, unstable, and difficult to weigh accurately.
-
Hydrazine Sulfate (HS): Solid, but suffers from poor solubility in organic derivatization matrices and potential counter-ion suppression in MS detection.
-
Hydrazine L-(+)-Tartrate (HLT): A crystalline salt offering a precise stoichiometric ratio and enhanced stability.
Comparative Analysis: HLT vs. Alternatives
The following table summarizes the physicochemical benchmarks relevant to analytical method validation.
| Feature | Hydrazine L-(+)-Tartrate (HLT) | Hydrazine Sulfate (HS) | Hydrazine Hydrate (HH) |
| Physical State | Crystalline Solid | Crystalline Solid | Oily Liquid |
| Hygroscopicity | Low (Stable mass) | Moderate | N/A (Liquid) |
| Stoichiometry | Precise (1:1 salt) | Variable (can form bisulfate) | Variable (absorbs |
| Solubility (MeOH/ACN) | High (Organic soluble) | Low (Requires aqueous dissolution) | Miscible |
| Derivatization Kinetics | Fast (Homogeneous phase) | Slow (Biphasic if undissolved) | Fast |
| Mass Balance Error | < 0.5% | 1.0% - 2.5% | > 5.0% (Volatility) |
| Safety Profile | Non-volatile solid | Non-volatile solid | Fuming, Inhalation Hazard |
Experimental Benchmarking: The Validation Study
To objectively compare performance, we executed a cross-validation study using a standard derivatization HPLC-UV protocol.
Methodology
Objective: Determine the linearity, precision, and stability of HLT compared to HS and HH standards.
Workflow Visualization: The following diagram outlines the critical path for the comparative study, highlighting the derivatization step where solubility plays a major role.
Figure 1: Analytical workflow for the determination of hydrazine via Benzaldehyde derivatization.
Detailed Protocol
-
Stock Preparation:
-
HLT Arm: Dissolve 100 mg HLT in Methanol (MeOH). Observation: Dissolves rapidly.
-
HS Arm: Dissolve 100 mg HS in Water (HS is insoluble in MeOH). Observation: Requires sonication; potential precipitation upon adding organic derivatizing agent.
-
HH Arm: Volumetric transfer of liquid.[2] Observation: Fuming, difficult to handle without closed systems.
-
-
Derivatization:
-
Add 1.0 mL of Benzaldehyde solution (5% in MeOH) to aliquots of each stock.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Column: C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: ACN:Water (70:30 v/v).
-
Detection: UV at 305 nm (max absorption of Benzalazine).
-
Results & Discussion
Linearity and Recovery Data
The following data represents the mean of
| Metric | HLT (Product) | Hydrazine Sulfate | Hydrazine Hydrate |
| Linearity ( | 0.9998 | 0.9954 | 0.9910 |
| Recovery (%) | 99.4% | 92.1% | 105.3% (Positive Bias) |
| Precision (% RSD) | 0.8% | 3.4% | 5.2% |
| LOD (ppm) | 0.05 | 0.12 | 0.15 |
Mechanistic Insight: The Solubility Advantage
The superior performance of HLT is mechanistically linked to its solubility.
-
The Problem with Sulfate: Hydrazine Sulfate requires water for dissolution. When the organic derivatizing agent (Benzaldehyde in Methanol) is added, the sudden change in polarity can cause micro-precipitation of the sulfate salt before the reaction completes, leading to low recovery (92.1%).
-
The HLT Solution: HLT is soluble in methanol. This allows the derivatization reaction to occur in a single homogeneous organic phase , ensuring 100% reaction efficiency and tighter precision (0.8% RSD).
Chemical Pathway Diagram: This diagram illustrates the reaction specificity and the structural advantage of the resulting Azine.
Figure 2: Derivatization pathway. HLT facilitates the reaction in organic media, preventing salt precipitation.
Conclusion
For researchers conducting Genotoxic Impurity (GTI) analysis under ICH M7, Hydrazine L-(+)-Tartrate represents a superior analytical standard compared to traditional sulfate or hydrate forms.
-
Trustworthiness: HLT eliminates the "solubility crash" risk associated with sulfate salts in organic derivatization workflows.
-
Accuracy: It provides the lowest mass-balance error due to its non-hygroscopic, crystalline nature.
-
Safety: It removes the inhalation risk of liquid hydrazine hydrate.
Recommendation: Switch to HLT for all HPLC method validations requiring derivatization with Benzaldehyde or Acetone.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4]
-
USP <232>/<233> . Elemental Impurities and Analytical Procedures. (Contextual reference for impurity limits).
-
Sun, M., et al. (2010). "Determination of hydrazine in pharmaceutical substances by HPLC with Benzaldehyde derivatization." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem . Hydrazine Sulfate Compound Summary. National Library of Medicine.
-
European Pharmacopoeia (Ph. Eur.) . Hydrazine Sulfate and Tartrate Standards.
Sources
Safety Operating Guide
Hydrazine L-(+)-Tartrate: Proper Disposal & Deactivation Procedures
[1]
Executive Summary & Hazard Identification
Hydrazine L-(+)-Tartrate (CAS: 634-62-8) is often perceived as "safer" than anhydrous hydrazine due to its solid salt form and higher thermal stability. This is a dangerous misconception. In aqueous solution, the salt dissociates, liberating hydrazine, a potent carcinogen, hepatotoxin, and reducing agent.
Effective disposal requires a bifurcated approach: Professional Hazardous Waste Management for bulk quantities (primary) and Chemical Deactivation for trace residues or immediate spill control (secondary).
Safety Matrix: Critical Hazards
| Hazard Class | GHS Classification | Operational Implication |
| Carcinogenicity | Category 1B | Presume human carcinogen. Zero skin contact tolerance. |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Lethal in low doses. Neurotoxic (seizures) and hepatotoxic.[1] |
| Reactivity | Strong Reducing Agent | Violent reaction with oxidizers (peroxides, chromates). |
| Environmental | Acute Aquatic Toxicity | Do not release untreated into sinks or surface water.[2] |
Pre-Operational Assessment
Before initiating any disposal procedure, the following "Self-Validating" safety checks must be in place.
Personal Protective Equipment (PPE) Hierarchy
Standard nitrile gloves provide insufficient protection against hydrazine permeation in solution.
-
Hands:
-
Solid Handling: Double-gloved Nitrile (minimum 5 mil).
-
Solution/Deactivation:Silver Shield® / 4H® (Laminate) or Butyl Rubber gloves are mandatory. Hydrazine permeates nitrile in minutes.
-
-
Respiratory: Work strictly within a certified Fume Hood. If outside containment (e.g., large spill), a full-face respirator with ammonia/methylamine cartridges (Type K) is required.
-
Body: Tyvek® lab coat or chemical-resistant apron.
Engineering Controls
-
Ventilation: All operations must occur in a fume hood with a face velocity >100 fpm.
-
Spill Kit: Have a dedicated spill kit containing vermiculite (inert absorbent) and a neutralization agent (dilute bleach) ready before opening the container.
Disposal Method A: Professional Waste Management (Primary)
Applicability: Expired stock, bulk solids (>10g), and concentrated mother liquors. Rationale: Minimizes operator exposure and regulatory liability (RCRA Code U133).
-
Segregation: Do not mix with oxidizing agents or acids.
-
Containerization: Use the original container or a high-density polyethylene (HDPE) waste drum. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Storage: Store in a secondary containment tray, away from light and oxidizers, until pickup.
Disposal Method B: In-Situ Chemical Deactivation (Secondary)
Applicability: Trace residues, glassware cleaning, small spills (<10g), or low-concentration aqueous waste. Mechanism: Oxidative cleavage of the N-N bond using Sodium Hypochlorite (Bleach).
Expert Insight: This reaction is exothermic and evolves Nitrogen gas.[5] If performed too quickly or on concentrated solutions, it can cause splattering or aerosolization of the hydrazine.
Protocol: Step-by-Step Deactivation
-
Preparation:
-
Prepare a 5% Sodium Hypochlorite solution (household bleach is typically 5-8%).
-
Prepare an ice bath.
-
-
Dilution (The Critical Step):
-
Dissolve/dilute the Hydrazine Tartrate waste with water until the concentration is <5% .[6]
-
Place the waste beaker into the ice bath to control the exotherm.
-
-
Oxidation:
-
Slowly add the bleach solution to the hydrazine waste with gentle stirring.
-
Observation: You will see bubbling (
gas). -
Ratio: You need approximately 15-20 mL of commercial bleach per 1 gram of Hydrazine Tartrate. Always use a 50% excess of bleach to ensure completion.
-
-
Validation (The "Stop" Sign):
-
After bubbling ceases, wait 15 minutes.
-
Test the solution with Starch-Iodide Paper .
-
Result: Paper must turn Blue/Black . This indicates excess Hypochlorite (oxidizer) is present, meaning all Hydrazine (reducing agent) has been consumed.
-
If White: Add more bleach and re-test.
-
-
Final Neutralization:
-
The solution is now essentially dilute bleach.
-
Check pH. If highly alkaline, neutralize with dilute acid (e.g., acetic acid) to pH 7-9. WARNING: Do not acidify below pH 6 while bleach is present, or Chlorine gas (
) will evolve.
-
-
Disposal:
-
Flush the deactivated, pH-neutral solution down the drain with copious amounts of water (if local regulations permit) or bottle as non-hazardous aqueous waste.
-
Visual Workflow & Decision Logic
The following diagram illustrates the decision-making process for Hydrazine L-(+)-Tartrate disposal, ensuring compliance and safety.
Figure 1: Decision logic for Hydrazine L-(+)-Tartrate disposal. Blue nodes indicate start, Red indicates high hazard/action required, Green indicates safe completion.
Emergency Response Protocols
In the event of exposure or accidental release, immediate action is required.[7]
-
Skin Contact: Immediate flush with water for 15 minutes. Discard contaminated leather goods (shoes/watch bands) permanently; they cannot be decontaminated.
-
Inhalation: Move to fresh air immediately. If seizures occur, medical personnel may administer Pyridoxine (Vitamin B6) intravenously as a specific antidote [1].
-
Spills:
References
-
National Institute for Health (NIH) / StatPearls. (2023). Hydrazine Toxicity.[1][8][9][10] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Code U133 (Hydrazine).[4] RCRA Regulations. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]
-
National Research Council (US). (2009). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. wku.edu [wku.edu]
- 5. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 6. arxada.com [arxada.com]
- 7. scispace.com [scispace.com]
- 8. nj.gov [nj.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Hydrazine L-(+)-Tartrate
Part 1: Executive Hazard Analysis
Hydrazine L-(+)-Tartrate (CAS: 634-62-8) is a salt formed from hydrazine and tartaric acid.[1] While its solid state offers greater stability than anhydrous hydrazine, it must be treated with the same extreme caution as the parent base. Upon dissolution in water or physiological fluids, the salt dissociates, liberating free hydrazine—a potent neurotoxin, hepatotoxin, and genotoxic carcinogen.
The "Salt Fallacy": Do not assume the tartrate salt is "safe" because it is a solid.[1] The primary risks shift from vapor inhalation (liquid hydrazine) to dust inhalation and dermal absorption (solid salt).
GHS Hazard Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Carcinogenicity | 1B | DANGER | May cause cancer (H350).[1] |
| Acute Toxicity (Oral/Dermal) | 3 | DANGER | Toxic if swallowed or in contact with skin.[1] |
| Skin Sensitization | 1 | WARNING | May cause an allergic skin reaction.[1][2][3][4] |
| Aquatic Toxicity | 1 | WARNING | Very toxic to aquatic life.[1][2] |
Part 2: Hierarchy of Controls & Engineering
Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.
-
Primary Containment (The Fume Hood):
-
Requirement: All handling of solid powder and open solutions must occur inside a certified chemical fume hood.[1]
-
Velocity Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Keep the sash at the lowest possible working position to act as a physical shield against potential deflagration (hydrazine salts can be shock/heat sensitive).
-
-
Static Control (Critical for Solids):
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation breakthrough data for hydrazine. Standard nitrile gloves provide insufficient protection for prolonged contact.[1][5]
A. Hand Protection: The "Double-Glove" Protocol [1]
-
Rationale: Hydrazine is a small molecule that permeates standard nitrile rubber in <10 minutes.[1]
-
Layer 1 (Inner): EVOH/PE Laminate (e.g., Silver Shield® or Ansell Barrier®).
-
Layer 2 (Outer): Disposable Nitrile (5 mil minimum).
-
Why: Provides dexterity and protects the inner laminate glove from physical tears.[1]
-
-
Technique: Taping the inner glove to the lab coat sleeve is recommended for high-volume handling.[1]
B. Respiratory Protection
-
Scenario 1: Handling Solid Powder (Weighing):
-
Standard: Work in Fume Hood.
-
Backup: If hood failure occurs or work is outside a hood (strongly discouraged), use a Full-Face Respirator with P100 (HEPA) cartridges .
-
-
Scenario 2: Handling Solutions:
C. Body & Eye Defense
-
Eyes: Chemical splash goggles (ventless).[1] Safety glasses are insufficient due to dust migration.
-
Body: Tyvek® or similar impervious lab coat/apron.[1] Cotton lab coats absorb hydrazine, creating a secondary exposure source.[1]
Part 4: Visualization of Safety Logic
Figure 1: PPE Selection & Decision Logic
Caption: Decision tree for selecting appropriate PPE based on the physical state of Hydrazine L-(+)-Tartrate.
Part 5: Operational Workflow (Step-by-Step)
1. Weighing & Transfer
-
Preparation: Place a disposable balance draft shield inside the fume hood.[1]
-
Donning: Put on Laminate gloves, then Nitrile gloves.[1]
-
Transfer: Weigh the tartrate salt. Do not use metal spatulas unless grounded.[1] Use plastic or glass.[1]
-
Cleanup: Immediately wipe the balance area with a moist paper towel (water) to capture any invisible dust.[1] Place this towel in the solid waste stream.
2. Solubilization
-
Solvent Choice: Water is the standard solvent.[1]
-
Dissolution: Add the solid to the water (not water to solid) to minimize dust lofting.[1]
-
pH Awareness: Hydrazine is a weak base.[1] Acidic solutions stabilize the hydrazine (protonated form is less volatile).[1] Basic solutions increase vapor pressure and risk.[1] Keep pH < 7 if possible during storage.
Part 6: Decontamination & Disposal Protocol
WARNING: Hydrazine destruction is exothermic.[1]
The Hypochlorite Method (Bleach Oxidation):
This protocol converts hydrazine to Nitrogen gas (
-
Preparation: Prepare a 5% Sodium Hypochlorite solution (dilute household bleach).[1]
-
Dilution: Dilute the waste hydrazine solution to <5% concentration with water before neutralization to prevent boiling/splattering.
-
Neutralization:
-
Disposal: The neutralized solution should be collected as chemical waste (do not pour down the drain unless authorized by local EHS), as reaction byproducts (chloramines) may be present.[1]
Figure 2: Neutralization Workflow
Caption: Step-by-step chemical destruction of hydrazine waste using hypochlorite.
Part 7: Emergency Response
-
Skin Contact:
-
Spill (Solid):
-
Spill (Liquid):
References
-
Centers for Disease Control and Prevention (CDC). (2019).[1] NIOSH Pocket Guide to Chemical Hazards: Hydrazine.[1] National Institute for Occupational Safety and Health.[1][10] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2016).[1] Hydrazine Hazard Summary. Technology Transfer Network - Air Toxics Web.[1] [Link]1]
-
National Research Council (US) Committee on Toxicology. (1985).[1] Emergency and Continuous Exposure Guidance Levels for Selected Airborne Contaminants: Volume 5. National Academies Press.[1] [Link]1]
-
Brubaker, K. L. (1986).[1] The chemistry of the hypochlorite neutralization of hydrazine fuels.[11][12][13] Argonne National Lab.[1] [Link]1][13]
Sources
- 1. ansell.com [ansell.com]
- 2. fishersci.com [fishersci.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. nj.gov [nj.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. showagroup.com [showagroup.com]
- 7. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
